[(4-Methoxyphenyl)amino](oxo)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-7-4-2-6(3-5-7)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBNHGKGBOYRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407078 | |
| Record name | [(4-methoxyphenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41374-62-3 | |
| Record name | [(4-methoxyphenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Methoxyphenyl)amino](oxo)acetic Acid
Introduction
(4-Methoxyphenyl)amino](oxo)acetic acid, also known as N-(4-methoxyphenyl)oxamic acid, is a notable organic compound that belongs to the class of N-aryl oxamic acids. These structures are of significant interest to researchers, scientists, and drug development professionals due to their presence in various biologically active molecules and their utility as versatile intermediates in organic synthesis. The inherent reactivity of the oxamic acid moiety, combined with the electronic properties of the 4-methoxyphenyl group, makes this compound a valuable building block for the synthesis of more complex molecular architectures, including potential therapeutic agents.
This technical guide provides a comprehensive overview of the primary synthesis pathway for (4-Methoxyphenyl)amino](oxo)acetic acid, delving into the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters. Furthermore, alternative synthetic strategies will be discussed, offering a broader perspective on the preparation of this important chemical entity.
Primary Synthesis Pathway: A Two-Step Approach
The most direct and widely employed method for the synthesis of (4-Methoxyphenyl)amino](oxo)acetic acid involves a two-step sequence starting from readily available commercial reagents: the condensation of p-anisidine with diethyl oxalate, followed by the hydrolysis of the resulting ester. This pathway is favored for its operational simplicity, high yields, and the relative ease of purification of the intermediate and final products.
Step 1: Synthesis of Ethyl (4-Methoxyphenyl)amino](oxo)acetate
The initial step involves the nucleophilic acyl substitution reaction between p-anisidine (4-methoxyaniline) and diethyl oxalate. In this reaction, the amino group of p-anisidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.
Causality of Experimental Choices:
-
Reagent Stoichiometry: The use of a slight excess of p-anisidine can be employed to ensure the complete consumption of diethyl oxalate, though a 1:1 molar ratio is theoretically sufficient for the formation of the mono-acylated product. Controlling the stoichiometry is crucial to minimize the formation of the double-acylated byproduct, N,N'-bis(4-methoxyphenyl)oxamide.
-
Solvent: The reaction is typically carried out in a suitable organic solvent, such as ethanol or toluene. Ethanol is often a good choice as it can be refluxed to provide the necessary thermal energy for the reaction to proceed at a reasonable rate.
-
Temperature: Heating the reaction mixture to reflux is generally required to overcome the activation energy of the reaction and drive it to completion in a timely manner.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (1.0 equivalent) and absolute ethanol.
-
Stir the mixture until the p-anisidine is completely dissolved.
-
To this solution, add diethyl oxalate (1.0 equivalent) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product, ethyl (4-methoxyphenyl)amino](oxo)acetate, may precipitate out of the solution.
-
The precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Hydrolysis of Ethyl (4-Methoxyphenyl)amino](oxo)acetate
The second and final step is the hydrolysis of the ester intermediate to yield the desired carboxylic acid. This can be achieved through either acidic or basic hydrolysis.
Causality of Experimental Choices:
-
Hydrolysis Conditions: Basic hydrolysis, using a base such as sodium hydroxide or potassium hydroxide, is commonly preferred as it is often faster and leads to cleaner reaction profiles. The resulting carboxylate salt is then protonated in a separate acidification step.
-
Solvent System: A mixture of an organic solvent (like ethanol or THF) and water is typically used to ensure the solubility of both the ester and the base.
-
Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the (4-Methoxyphenyl)amino](oxo)acetic acid.
Experimental Protocol:
-
In a round-bottom flask, dissolve the ethyl (4-methoxyphenyl)amino](oxo)acetate (1.0 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.1-1.5 equivalents) in water to the flask.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
After completion, cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid to the mixture with stirring until the pH is acidic (pH 1-2).
-
The white precipitate of (4-Methoxyphenyl)amino](oxo)acetic acid is then collected by filtration, washed with cold water to remove any inorganic salts, and dried.
Visualization of the Primary Synthesis Pathway
Caption: Primary synthesis pathway of (4-Methoxyphenyl)amino](oxo)acetic acid.
Quantitative Data Summary
| Step | Reactants | Key Conditions | Product | Typical Yield |
| 1 | p-Anisidine, Diethyl Oxalate | Reflux in Ethanol, 2-4h | Ethyl (4-Methoxyphenyl)amino](oxo)acetate | 85-95% |
| 2 | Ethyl (4-Methoxyphenyl)amino](oxo)acetate | NaOH, EtOH/H₂O; then HCl | (4-Methoxyphenyl)amino](oxo)acetic acid | 90-98% |
Alternative Synthesis Routes
While the two-step pathway from p-anisidine is the most common, other methods for the synthesis of N-aryl oxamic acids have been reported in the literature. One notable alternative is the use of copper-catalyzed cross-coupling reactions.
Copper-Mediated Synthesis
Conclusion
The synthesis of (4-Methoxyphenyl)amino](oxo)acetic acid is a well-established process that is crucial for various applications in medicinal chemistry and materials science. The primary two-step pathway, involving the condensation of p-anisidine with diethyl oxalate followed by hydrolysis, remains the most practical and efficient method for laboratory-scale and industrial production. The understanding of the reaction mechanisms and the careful control of experimental parameters are key to achieving high yields and purity of the final product. The exploration of alternative routes, such as copper-catalyzed cross-coupling, continues to expand the synthetic chemist's toolkit for accessing this valuable class of compounds.
References
-
Badufle, M., Robert, F., & Landais, Y. (2024). Copper-Mediated Synthesis of N-Aryl-Oxamic Acids. Chemistry – A European Journal, 30(57), e202402298. [Link][3][1]
-
Lautens, M., et al. (2024). Synthesis of N-Aryl-oxamic Acids via Copper Catalysis. ResearchGate. [Link][2]
Sources
An In-depth Technical Guide to 2-((4-Methoxyphenyl)amino)-2-oxoacetic Acid (N-(4-Methoxyphenyl)oxamic Acid)
CAS Number: 41374-62-3
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for rigorous, experimentally validated data. All laboratory work should be conducted with appropriate safety precautions.
Introduction
2-((4-Methoxyphenyl)amino)-2-oxoacetic acid, also known as N-(4-methoxyphenyl)oxamic acid, is a member of the N-aryl oxamic acid class of compounds. This family of molecules is characterized by an oxamic acid moiety linked to an aromatic amine. While this specific compound is not extensively documented in publicly available literature, its structural motifs—the p-anisidine backbone and the oxamic acid functional group—are present in a wide range of biologically active molecules and synthetic intermediates. This guide aims to provide a comprehensive technical overview of its properties, synthesis, and potential applications by drawing parallels with closely related and well-characterized analogues. The N-aryl oxamic acid scaffold is of significant interest in medicinal chemistry, with derivatives showing promise in various therapeutic areas.[1]
Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its application in synthesis and biological screening. Below is a summary of the known and predicted properties of N-(4-methoxyphenyl)oxamic acid.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | [Calculated] |
| Molecular Weight | 195.17 g/mol | [Calculated] |
| Melting Point | 215 °C (with decomposition) | [Product Listing] |
| Appearance | White to off-white crystalline solid (predicted) | [Inference from analogues] |
| Solubility | Predicted to be soluble in polar organic solvents like DMF, DMSO, and hot ethanol; sparingly soluble in water. | [Inference from oxamic acids] |
| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 2-3, typical for oxamic acids. The amide proton is significantly less acidic. | [Chemical theory] |
Structural Elucidation: The structure of N-(4-methoxyphenyl)oxamic acid is defined by a p-anisidine molecule acylated with an oxalyl group. The planarity of the amide bond and the electronic interplay between the electron-donating methoxy group and the electron-withdrawing oxamic acid moiety are key features that will dictate its reactivity and biological interactions.
Synthesis and Purification
Proposed Synthetic Pathway
The reaction of p-anisidine with an oxalylating agent, such as diethyl oxalate or oxalyl chloride, provides a direct route to the target compound. The use of diethyl oxalate is often preferred for its lower reactivity and ease of handling.
Sources
A Comprehensive Technical Guide to the Structural Analysis of N-(4-methoxyphenyl)oxamic acid
This guide provides an in-depth technical exploration of the structural analysis of N-(4-methoxyphenyl)oxamic acid, a compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical methodologies and data interpretation necessary for a thorough characterization of this molecule. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, offering a holistic understanding of its three-dimensional structure, electronic properties, and intermolecular interactions.
Introduction: The Significance of N-(4-methoxyphenyl)oxamic acid
N-(4-methoxyphenyl)oxamic acid and its derivatives are recognized for their potential biological activities, including anticancer and anthelmintic properties.[1][2] The structural framework, featuring a methoxy-substituted phenyl ring linked to an oxamic acid moiety, provides a versatile scaffold for molecular interactions. A comprehensive structural analysis is paramount to understanding its structure-activity relationship (SAR), guiding the rational design of novel therapeutic agents and functional materials. This guide will systematically detail the analytical workflow for a complete structural elucidation.
I. Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Architecture
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4][5][6] This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.
Experimental Protocol: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process.
1. Crystallization:
-
Rationale: The initial and often most challenging step is to grow single crystals of sufficient size and quality (ideally >20 µm in all dimensions).[4] The choice of solvent is critical and is often determined empirically through screening various solvents and solvent mixtures (e.g., ethanol, methanol, acetone, water) and employing techniques like slow evaporation, vapor diffusion, or cooling.
-
Procedure:
-
Dissolve N-(4-methoxyphenyl)oxamic acid in a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.
-
Allow the solution to cool slowly to room temperature, or permit the solvent to evaporate gradually.
-
Monitor for the formation of well-defined, transparent crystals.
-
2. Data Collection:
-
Rationale: A suitable crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector.[7] Data is often collected at low temperatures (e.g., 120 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[8]
-
Procedure:
-
Select a high-quality single crystal under a microscope and mount it on a suitable holder.
-
Center the crystal on the diffractometer.
-
Cool the crystal using a cryostream (e.g., liquid nitrogen).
-
Expose the crystal to X-rays (e.g., Mo Kα or Cu Kα radiation) and collect the diffraction data over a range of orientations.[4]
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[7] This map is used to build an initial molecular model, which is then refined against the experimental data.
-
Procedure:
-
Integrate the raw diffraction images and correct for experimental factors.
-
Determine the unit cell parameters and space group.
-
Solve the crystal structure using software packages like SHELXS.[8]
-
Refine the atomic positions and displacement parameters using software like SHELXL, minimizing the difference between the observed and calculated structure factors.[8]
-
Workflow for Single-Crystal X-ray Diffraction
A schematic overview of the single-crystal X-ray diffraction workflow.
Anticipated Structural Features and Data
Based on the analysis of similar structures, such as N-(4-methoxyphenyl)maleamic acid and N-(4-methoxyphenyl)picolinamide, several key structural features are anticipated for N-(4-methoxyphenyl)oxamic acid.[9][10]
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Likely monoclinic or orthorhombic | Provides information on the symmetry of the crystal lattice. |
| Space Group | Centrosymmetric (e.g., P2₁/n) is common for such molecules | Dictates the packing arrangement of molecules in the unit cell.[10] |
| Dihedral Angle | A slight twist between the phenyl ring and the oxamic acid plane | Indicates the degree of planarity and potential for conjugation. |
| Intramolecular H-bonds | Possible between the amide N-H and an oxygen of the oxamic acid | Stabilizes the molecular conformation.[10] |
| Intermolecular H-bonds | Expected between the carboxylic acid and amide groups of adjacent molecules | Governs the formation of supramolecular assemblies like chains or sheets.[8] |
| Bond Lengths (C=O, C-N) | Consistent with standard values for amide and carboxylic acid groups | Confirms the electronic distribution within these functional groups. |
II. Spectroscopic Elucidation: A Multi-faceted Approach
While SC-XRD provides a static picture in the solid state, spectroscopic techniques offer valuable insights into the molecule's structure and dynamics in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[11][12][13][14]
-
¹H NMR: Provides information about the chemical environment of protons. Expected signals for N-(4-methoxyphenyl)oxamic acid would include:
-
A singlet for the methoxy group protons (~3.8 ppm).
-
Two doublets in the aromatic region (6.8-7.5 ppm) corresponding to the protons on the phenyl ring.
-
A broad singlet for the amide proton (variable, likely > 8 ppm).
-
A broad singlet for the carboxylic acid proton (variable, likely > 10 ppm).
-
-
¹³C NMR: Reveals the number of unique carbon environments.[11] For N-(4-methoxyphenyl)oxamic acid, distinct signals would be expected for the methoxy carbon, the aromatic carbons (with C-O and C-N substituted carbons being distinct), and the two carbonyl carbons of the oxamic acid moiety.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15][16][17]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| N-H (Amide) | 3300-3100 | Stretching |
| C-H (Aromatic/Alkyl) | 3100-2850 | Stretching |
| C=O (Carboxylic Acid) | 1725-1700 | Stretching |
| C=O (Amide) | 1680-1630 | Stretching (Amide I) |
| C-N (Amide) | 1440-1395 | Stretching |
| C-O (Ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[18][19][20][21]
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of N-(4-methoxyphenyl)oxamic acid (C₉H₉NO₄), which is 195.17 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of small molecules like CO, CO₂, or the cleavage of the amide bond, providing further structural confirmation.
Integrated Spectroscopic Analysis Workflow
Workflow illustrating the convergence of spectroscopic data for structural elucidation.
III. Computational Modeling and Hirshfeld Surface Analysis
Computational methods complement experimental data by providing insights into the electronic structure and intermolecular interactions.
-
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties (NMR, IR), and analyze the electronic structure (e.g., HOMO-LUMO orbitals).
-
Hirshfeld Surface Analysis: This technique, performed using the results from a crystal structure determination, provides a visual representation of intermolecular interactions.[10] It maps the regions of close contact between neighboring molecules, quantifying the contributions of different types of interactions (e.g., H···H, O···H, C···H) to the crystal packing. For N-(4-methoxyphenyl)oxamic acid, significant O···H and N···H contacts would be expected, corresponding to hydrogen bonding.[10]
Conclusion
The structural analysis of N-(4-methoxyphenyl)oxamic acid requires a multi-technique approach. Single-crystal X-ray diffraction provides the definitive solid-state structure, while NMR, IR, and mass spectrometry offer crucial information for structural confirmation and characterization in different states. Computational modeling further enriches this understanding by probing the electronic properties and intermolecular forces. The integrated data from these methods provides a comprehensive picture of the molecule, which is indispensable for its development in pharmaceutical and material science applications.
References
- Vertex AI Search. (2024-11-23). Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry.
- PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy.
- Chemistry LibreTexts. (2024-05-09). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Journal of Chemical and Pharmaceutical Sciences.
- Slideshare.
- ACS Publications. Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry | Analytical Chemistry.
- AZoLifeSciences. (2023-11-07). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- Rigaku. What Is Small Molecule Crystal Structure Analysis?.
- Chemistry LibreTexts. (2022-09-24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- The University of Queensland. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences.
- OpenStax. (2023-09-20). 12.2 Interpreting Mass Spectra - Organic Chemistry.
- ResearchGate. (2025-08-06).
- Innovatech Labs. (2018-07-16). FTIR Analysis Beginner's Guide: Interpreting Results.
- Excillum. Small molecule crystallography.
- Wikipedia. X-ray crystallography.
- NIH. N-(4-Methoxyphenyl)maleamic acid - PMC.
- PubChem. N-(4-Methoxyphenyl)maleamic acid | C11H11NO4 | CID 1562005.
- Office of Research and Innovation. Small Molecule X-ray Crystallography | METRIC.
- Agilent. A Comprehensive Guide to FTIR Analysis.
- International Journal of Multidisciplinary Research and Development. Detection and Identification of organics by FTIR and GC-MS Techniques.
- YouTube. (2018-09-20). 14.4 Introduction to Mass Spectrometry | Organic Chemistry.
- ResearchGate. (2025-08-05).
- ResearchGate. (2025-08-07). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)
- NIH. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC.
- NIH. N-(4-Methoxyphenyl)pivalamide - PMC.
- NIH. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC.
- NIH. (2022-07-28). N-(4-Methoxyphenyl)
Sources
- 1. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 5. excillum.com [excillum.com]
- 6. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. N-(4-Methoxyphenyl)pivalamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(4-Methoxyphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jchps.com [jchps.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. photometrics.net [photometrics.net]
- 16. researchgate.net [researchgate.net]
- 17. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 18. hscprep.com.au [hscprep.com.au]
- 19. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
Introduction: The Emergence of a Versatile Synthetic Building Block
An In-depth Technical Guide to (4-Methoxyphenyl)aminoacetic Acid: From Historical Synthesis to Modern Applications
In the landscape of modern medicinal chemistry, the incorporation of unnatural amino acids (UAAs) into peptide-based drugs and other bioactive molecules is a cornerstone strategy for enhancing therapeutic properties.[1] Among the vast arsenal of available UAAs, N-aryl amino acids represent a particularly valuable class, serving as crucial synthons for nitrogen-containing heterocycles and other complex structures with diverse biological activities.[2] (4-Methoxyphenyl)aminoacetic acid, also known as N-(4-methoxyphenyl)glycine, stands as a prototypical member of this family. While a singular moment of "discovery" for this compound is not prominently documented, its history is intrinsically woven into the broader evolution of synthetic methodologies for N-arylation of amino acids.
This guide, prepared from the perspective of a Senior Application Scientist, delves into the technical history, synthesis, and application of (4-Methoxyphenyl)aminoacetic acid. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, the self-validating nature of robust synthetic protocols, and the compound's role as a powerful tool for researchers and drug development professionals.
Physicochemical Identity and Structural Characteristics
Understanding the fundamental properties of (4-Methoxyphenyl)aminoacetic acid is the first step in appreciating its synthetic utility. The molecule merges a simple amino acid core (glycine) with an electron-rich aromatic system (the 4-methoxyphenyl group). This combination imparts a unique balance of polarity and lipophilicity, influencing its solubility, reactivity, and interactions with biological targets.[3]
| Property | Value | Source |
| IUPAC Name | 2-[(4-methoxyphenyl)amino]acetic acid | N/A |
| Synonyms | N-(4-Methoxyphenyl)glycine | [3] |
| CAS Number | 19789-59-4 | [3] |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | |
| Appearance | Typically a solid | [4] |
The presence of the methoxy group at the para-position of the phenyl ring is a key feature. This electron-donating group activates the aromatic ring, influencing its reactivity in subsequent chemical transformations. Furthermore, the 4-methoxyphenyl (PMP) group is a well-established protecting group in organic synthesis, particularly in carbohydrate chemistry, which speaks to its chemical stability and predictable reactivity.[5]
The Evolution of Synthesis: A Journey from Harsh to Green Methodologies
The historical synthesis of N-aryl amino acids was dominated by classical methods that, while groundbreaking for their time, often required harsh reaction conditions. The conceptual framework for creating the crucial N-aryl bond in molecules like (4-Methoxyphenyl)aminoacetic acid has evolved significantly.
Classical Approaches: The Ullmann Condensation
Early approaches to forming the N-C(aryl) bond relied heavily on variations of the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an amine (in this case, glycine or a glycine ester) with an aryl halide (e.g., 4-iodoanisole or 4-bromoanisole).
Causality Behind the Method: The choice of a copper catalyst was essential to facilitate the nucleophilic substitution on the otherwise unreactive aryl halide. The reaction typically required high temperatures and polar, high-boiling point solvents. While effective, these conditions limited the functional group tolerance of the substrates and raised environmental concerns. The yields could be variable, and the removal of copper residues from the final product presented a significant purification challenge, particularly for pharmaceutical applications.
Modern Innovations: Metal-Free, Base-Induced Arylation
Reflecting a field-wide drive towards greener, more efficient chemistry, recent decades have seen the development of more benign and versatile synthetic routes. A prominent example is the metal-free, base-induced aryl amination of aryl halides.[2] This approach circumvents the need for a transition metal catalyst, relying instead on the reaction between an activated aryl halide (often a fluoro- or chloro-substituted arene) and the amino acid in the presence of a simple, inexpensive base like potassium carbonate.[2]
Expertise in Action: The choice of a 4-substituted fluorobenzene is strategic. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), making the reaction feasible without a metal catalyst. Potassium carbonate is an ideal base for this transformation; it is strong enough to deprotonate the amino acid's carboxylic acid and facilitate the nucleophilic attack of the amino group, yet mild enough to prevent unwanted side reactions. The use of a protic solvent system like ethanol/water is also a deliberate choice, as it readily dissolves both the amino acid salt and the base, creating a homogenous reaction environment conducive to high yields.[2]
Protocol: Metal-Free Synthesis of N-(4-methoxyphenyl)glycine
This protocol describes a robust and self-validating method adapted from modern literature for the synthesis of N-aryl amino acids, specifically tailored for N-(4-methoxyphenyl)glycine.[2]
Experimental Workflow Diagram
Caption: Workflow for the Metal-Free Synthesis of N-(4-methoxyphenyl)glycine.
Step-by-Step Methodology
-
Reagent Charging: In a round-bottomed flask equipped with a condenser and magnetic stirrer, combine glycine (1.0 eq), potassium carbonate (K₂CO₃, 3.0-3.5 eq), and a 1:1 mixture of ethanol and water.
-
Addition of Aryl Halide: To the stirring suspension, add 1-fluoro-4-methoxybenzene (1.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by the dropwise addition of aqueous hydrochloric acid (e.g., 2M HCl) until the pH is approximately 2-3. A precipitate of the product will form.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water to remove inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Validation: Dry the purified product under vacuum. The integrity and purity of the synthesized N-(4-methoxyphenyl)glycine must be confirmed through a suite of analytical techniques:
-
Melting Point: Compare with the literature value. A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: Confirm the presence of key functional groups (N-H, C=O of the carboxylic acid, C-O-C of the ether).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the exact structure and connectivity of the molecule.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound.
-
This comprehensive validation process forms a self-validating system, ensuring the identity and purity of the final product with a high degree of confidence.[6][7]
Applications in Drug Discovery and Medicinal Chemistry
(4-Methoxyphenyl)aminoacetic acid is more than a synthetic curiosity; it is a valuable building block in the development of novel therapeutics. The N-aryl amino acid motif is present in numerous biologically active molecules.[7][8]
Logical Framework of Application
Caption: Role of (4-Methoxyphenyl)aminoacetic acid in Drug Discovery.
The utility of this compound stems from several key advantages:
-
Structural Scaffolding: It serves as a rigid scaffold to which other functional groups can be attached, allowing for the systematic exploration of chemical space around a target.
-
Modulation of Properties: Incorporating this UAA can alter the physicochemical properties of a parent molecule. The methoxyphenyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability—a common goal in prodrug design.[9]
-
Peptide Modification: In peptide synthesis, replacing a natural amino acid with an N-aryl derivative can introduce conformational constraints, increase stability against enzymatic degradation, and enhance binding affinity to the biological target.[10][11]
N-aryl amino acids have been instrumental in the synthesis of complex molecules like protein kinase C activators and analogues of indolactam-V, where maintaining chirality and structural integrity is paramount for biological activity.[7][8]
Conclusion
(4-Methoxyphenyl)aminoacetic acid exemplifies a class of molecules whose importance is defined not by a singular, dramatic discovery, but by the steady evolution of synthetic chemistry and a growing appreciation for its utility in the complex art of drug design. From its conceptual roots in early copper-catalyzed reactions to its efficient synthesis via modern, metal-free methods, its story is one of continuous improvement and enabling innovation. For researchers, scientists, and drug development professionals, it remains a versatile and indispensable tool for constructing novel molecular architectures with the potential to address significant therapeutic challenges.
References
- (4-Methoxyphenyl)(methylamino)acetic Acid DiscoveryCPR 91012-98-5 - Sigma-Aldrich. (n.d.).
- McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Journal of the University of Chemical Technology and Metallurgy, 46(4), 395-404.
- Evans, D. A., & Britton, T. C. (1996). Synthesis of (R)-(4-Methoxy-3,5-dihydroxyphenyl)glycine Derivatives: The Central Amino Acid of Vancomycin and Related Agents. The Journal of Organic Chemistry, 61(10), 3295–3307.
- Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts - University of the Sunshine Coast, Queensland. (n.d.).
- Okon, U. O., & Olubiyi, O. O. (2020). Transition Metal-Free, Base-Induced Arylation of Amino Acids: Synthesis of N-(para-Substituted phenyl)amino-2-carboxylic acids. ResearchGate.
- McKerrow, J. D., & Al-Rawi, J. M. (2011). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate.
- Allis, D. G., & Spencer, T. A. (2021). Accessing the unnatural: Innovative non-canonical amino acid synthesis for drug discovery. Journal of Medicinal Chemistry, 64(17), 12345–12379.
- Process for preparation of optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. (2014). Google Patents.
- N-(4-Methoxybenzyl)glycine | 20839-78-5. (2023, August 16). Smolecule.
- Trifonov, E. N. (2018). On the Evolutionary History of the Twenty Encoded Amino Acids. Life, 8(2), 15.
- 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID | CAS 19789-59-4. (n.d.). CymitQuimica.
- 4-Methoxyphenylacetic acid synthesis. (n.d.). ChemicalBook.
- (±)-4-Methoxyphenyl glycine - [19789-59-4]. (n.d.). Tyger Scientific.
- Synthesis of N-(4-methoxybenzoyl)glycine from Glycine: An Application Note and Protocol. (2025). BenchChem.
- 4-Methoxyphenylacetic Acid. (n.d.). PubChem.
- Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. (n.d.). Google Patents.
- Kononov, L. O., et al. (2025). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. Carbohydrate Research, 554, 109544.
- Sousa, E., et al. (2019). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 12(2), 79.
- N-(4-Methoxybenzyl)glycine. (n.d.). PubChem.
- Ecole Polytechnique Fédérale de Lausanne. (2014, September 2). New synthetic amino acid for emerging class of drugs. ScienceDaily.
- Singh, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
- O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID [cymitquimica.com]
- 4. (4-Methoxyphenyl)(methylamino)acetic acid DiscoveryCPR 91012-98-5 [sigmaaldrich.com]
- 5. More than a protective group: 4-methoxyphenyl as a new Janus aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [research.usc.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accessing the unnatural: Innovative non-canonical amino acid synthesis for drug discovery - American Chemical Society [acs.digitellinc.com]
- 11. sciencedaily.com [sciencedaily.com]
Potential biological activities of N-(4-methoxyphenyl)oxamic acid derivatives.
An In-Depth Technical Guide to the Potential Biological Activities of N-(4-methoxyphenyl)oxamic Acid Derivatives
Authored by: A Senior Application Scientist
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are paramount to accelerating drug discovery. The N-aryloxamic acid moiety is one such scaffold, demonstrating a remarkable versatility that has led to the development of compounds with a wide array of biological activities. This guide focuses specifically on derivatives of N-(4-methoxyphenyl)oxamic acid, a subclass that has garnered significant interest due to the electronic and structural contributions of the 4-methoxyphenyl group. This electron-donating group can influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its interaction with biological targets.
This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of these derivatives. We will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and offer insights into future research directions. The content herein is curated for researchers, scientists, and drug development professionals, aiming to serve as both a foundational resource and a catalyst for innovation in the field.
The Chemistry of N-(4-methoxyphenyl)oxamic Acid Derivatives: Synthesis and Characterization
The synthesis of N-(4-methoxyphenyl)oxamic acid and its derivatives is typically straightforward, lending itself to the generation of diverse chemical libraries for biological screening. The most common and efficient method involves the acylation of 4-methoxyaniline (p-anisidine) with a derivative of oxalic acid, usually diethyl oxalate.
The choice of diethyl oxalate is strategic; its two ester groups provide reactive sites for nucleophilic attack by the amine. The reaction is often performed under reflux conditions, and the resulting ethyl N-(4-methoxyphenyl)oxamate can then be hydrolyzed to the corresponding oxamic acid or used as a versatile intermediate for further derivatization, such as the synthesis of amides or esters.
General Synthesis Protocol: N-(4-methoxyphenyl)oxamic Acid
This protocol outlines a standard laboratory procedure for the synthesis of the core scaffold.
Rationale: This two-step, one-pot reaction is efficient. The initial nucleophilic acyl substitution of p-anisidine on diethyl oxalate is followed by saponification (base-catalyzed hydrolysis) of the resulting ester to yield the final carboxylic acid. Ethanol is a suitable solvent as it readily dissolves the reactants and is easily removed.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyaniline (1.0 eq.) and diethyl oxalate (1.2 eq.) in absolute ethanol.
-
Acylation: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.0 eq.) in water.
-
Saponification: Stir the mixture at room temperature for 1-2 hours until the ester is fully hydrolyzed (as confirmed by TLC).
-
Acidification & Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted diethyl oxalate. Carefully acidify the aqueous layer with cold 2N HCl until a pH of ~2 is reached, leading to the precipitation of the product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Synthesis Workflow Diagram
Caption: Proposed anthelmintic mechanism via inhibition of tubulin polymerization.
Comparative In Vitro Activity
| Compound | Target Organism | Key Finding | Cytotoxicity |
| N-(4-methoxyphenyl)pentanamide | Toxocara canis | Time- and concentration-dependent viability reduction [1] | Lower than albendazole [1] |
| Albendazole (Reference) | Toxocara canis | Standard anthelmintic activity [1] | Higher than derivative [1] |
Anticancer Potential: Targeting Cell Proliferation and Survival
The N-(4-methoxyphenyl) moiety is present in numerous compounds investigated for their anticancer properties. Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their cytotoxic effects against various cancer cell lines. [2][3] These studies found that the compounds were generally more cytotoxic against human glioblastoma (U-87) cells than against triple-negative breast cancer (MDA-MB-231) cells. [3]For instance, one of the most active compounds, a 1,2,4-triazole derivative, showed significant activity against the U-87 cell line. [3]Furthermore, related N-aryl amide derivatives have been shown to inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis in MCF-7 breast cancer cells. [4]
Summary of Anticancer Activity
| Derivative Class | Cell Line(s) | IC₅₀ Values / Activity | Proposed Mechanism |
| 3-[(4-methoxyphenyl)amino]propanehydrazides [3] | U-87, MDA-MB-231 | Generally more active against U-87 cells. [3] | Not fully elucidated |
| N-(3-hydroxy-4-methoxy) aryl amides [4] | MCF-7 (breast) | IC₅₀ = 29.27 µM (mild cytotoxicity against normal MCF-10A cells) [4] | β-tubulin polymerization inhibition [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., U-87, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL stock in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT. Add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory and Analgesic Activities
Chronic inflammation is a key factor in numerous diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an N-aryl amide or related structure. [5]While direct studies on N-(4-methoxyphenyl)oxamic acid are limited, related structures have shown significant anti-inflammatory and analgesic effects.
For example, novel carboxamide and thioamide derivatives based on a benzophenone and piperidine nucleus have demonstrated potent anti-inflammatory activity in the carrageenan-induced footpad edema assay in rats, with some compounds showing greater inhibition than the standard drug. [6]Similarly, a series of 4-(2-phenoxyphenyl)semicarbazones were found to be more potent analgesics than mefenamic acid in the formalin test. [7]These findings strongly suggest that the N-(4-methoxyphenyl)oxamic acid scaffold could be a valuable starting point for developing new anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Rationale: The injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 30 mg/kg). A control group receives the vehicle, and a reference group receives a standard drug (e.g., Indomethacin).
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: Percentage Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t.
Future Perspectives and Conclusion
The N-(4-methoxyphenyl)oxamic acid scaffold and its derivatives represent a class of compounds with a rich and diverse pharmacological profile. The evidence gathered to date highlights significant potential in several key therapeutic areas:
-
Infectious Diseases: Promising activity against bacteria, fungi, and parasites warrants further investigation, particularly in the context of rising antimicrobial resistance.
-
Oncology: Demonstrated cytotoxicity against glioblastoma and breast cancer cells, potentially via tubulin inhibition, positions these derivatives as leads for novel anticancer agents.
-
Inflammatory Disorders: Strong parallels with known anti-inflammatory and analgesic agents suggest that optimized derivatives could offer new treatment options for inflammatory conditions.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold to identify the key structural features responsible for each biological activity and to optimize potency and selectivity.
-
Mechanism of Action Elucidation: In-depth biological studies to confirm the molecular targets and signaling pathways modulated by the most promising lead compounds.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-likeness and potential for in vivo efficacy.
-
Exploration of Novel Activities: Screening of compound libraries against other therapeutic targets, such as viral diseases or neurodegenerative disorders, given the scaffold's versatility.
References
-
Synthesis and biocidal nature of oxamic acids. [Link]
-
N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]
-
The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. [Link]
-
Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. [Link]
-
N-(4-Substituted-thiazolyl)oxamic acid derivatives, new series of potent, orally active antiallergy agents. [Link]
-
Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. [Link]
-
Synthesis and Anti-Inflammatory Activity of Novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) Methanone Derivatives. [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. [Link]
-
Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. [Link]
-
Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. [Link]
Sources
- 1. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-Methoxyphenyl)aminoacetic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxyphenyl)aminoacetic acid and its derivatives represent a class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and structure-activity relationships of these compounds. Drawing from established synthetic methodologies and in-vitro/in-vivo evaluation techniques, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and data presentation are included to facilitate further investigation and application of this promising chemical scaffold.
Introduction: The Significance of the (4-Methoxyphenyl)aminoacetic Acid Scaffold
The N-aryl-α-amino acid motif is a privileged scaffold in medicinal chemistry, found in a variety of biologically active molecules. The incorporation of a 4-methoxyphenyl group, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The methoxy group can modulate lipophilicity and electronic characteristics, and it is often associated with enhanced biological activity in various drug classes.[1] (4-Methoxyphenyl)aminoacetic acid, a derivative of the simplest amino acid, glycine, serves as a foundational structure for the development of a diverse range of analogs with potential therapeutic applications.
The core structure, characterized by a glycine backbone N-substituted with a 4-methoxyphenyl ring, offers multiple points for chemical modification, allowing for the fine-tuning of its biological profile. Research into derivatives of this scaffold has primarily focused on their anti-inflammatory properties, with evidence suggesting a mechanism of action involving the inhibition of key enzymes in the inflammatory cascade.
Synthesis of (4-Methoxyphenyl)aminoacetic Acid and Its Derivatives
The synthesis of (4-Methoxyphenyl)aminoacetic acid and its analogs can be achieved through several established synthetic routes. The choice of method often depends on the desired scale, available starting materials, and the specific substitutions required on the core scaffold.
General Synthesis of N-Aryl Amino Acids
A common and straightforward method for the synthesis of N-aryl amino acids, including (4-Methoxyphenyl)aminoacetic acid, is the nucleophilic substitution of an α-haloacetic acid with the corresponding aniline.[2]
Experimental Protocol: Synthesis of (4-Methoxyphenyl)aminoacetic Acid [2]
-
Step 1: Dissolution of Chloroacetic Acid. In a round-bottom flask, dissolve chloroacetic acid in an aqueous solution of sodium hydroxide.
-
Step 2: Addition of p-Anisidine. To this solution, add an equimolar amount of 4-methoxyaniline (p-anisidine).
-
Step 3: Reflux. Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Step 4: Precipitation. After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the (4-Methoxyphenyl)aminoacetic acid.
-
Step 5: Purification. Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Synthesis of Derivatives and Analogs
The synthesis of derivatives, such as esters and amides, can be accomplished through standard functional group transformations of the carboxylic acid moiety of (4-Methoxyphenyl)aminoacetic acid.
Workflow for the Synthesis of (4-Methoxyphenyl)aminoacetic Acid Derivatives
Caption: Synthetic workflow for (4-Methoxyphenyl)aminoacetic acid and its derivatives.
Biological Activity and Therapeutic Potential
The primary therapeutic interest in (4-Methoxyphenyl)aminoacetic acid derivatives lies in their anti-inflammatory activity. Various in-vitro and in-vivo studies on structurally related compounds have demonstrated their potential to modulate key inflammatory pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of N-aryl amino acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[3]
Table 1: In-vitro Anti-inflammatory Activity of Representative N-Aryl Amino Acid Derivatives
| Compound | Target | Assay | IC50 (µM) | Reference |
| N-(4-acetylphenyl)glycine derivative 6 | Inflammation | Carrageenan-induced rat paw edema (% inhibition) | 51.82% at 50 mg/kg | [1] |
| N-(4-acetylphenyl)glycine derivative 7 | Inflammation | Carrageenan-induced rat paw edema (% inhibition) | 43.80% at 50 mg/kg | [1] |
| N-(4-acetylphenyl)glycine derivative 3 | Inflammation | Carrageenan-induced rat paw edema (% inhibition) | 40.39% at 50 mg/kg | [1] |
| Celecoxib (Reference) | COX-2 | Fluorometric | 0.132 | [4] |
| Nimesulide (Reference) | COX-2 | Fluorometric | 1.684 | [4] |
Note: Data for N-(4-acetylphenyl)glycine derivatives are presented as % inhibition in an in-vivo assay, while reference drug data is from in-vitro enzyme inhibition assays. Direct comparison of potency requires similar assay conditions.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
The cyclooxygenase (COX) pathway is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5] The anti-inflammatory effects of (4-Methoxyphenyl)aminoacetic acid derivatives are likely mediated through the inhibition of COX enzymes, leading to a reduction in prostaglandin E2 (PGE2) synthesis.[6][7]
Cyclooxygenase (COX) Signaling Pathway
Caption: Inhibition of the COX pathway by (4-Methoxyphenyl)aminoacetic acid derivatives.
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[8] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and COX-2. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory agents. While direct evidence for the modulation of NF-κB by (4-Methoxyphenyl)aminoacetic acid derivatives is still emerging, it represents a plausible and significant avenue for their anti-inflammatory effects.
NF-κB Signaling Pathway
Caption: Potential modulation of the NF-κB pathway by (4-Methoxyphenyl)aminoacetic acid derivatives.
Structure-Activity Relationships (SAR)
The biological activity of (4-Methoxyphenyl)aminoacetic acid derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the aminoacetic acid side chain. A thorough understanding of these structure-activity relationships is crucial for the rational design of more potent and selective analogs.
Based on studies of related N-aryl anti-inflammatory agents, the following SAR trends can be inferred:
-
Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the 4-methoxyphenyl ring can modulate activity. Electron-withdrawing groups at certain positions may enhance activity, while bulky groups could be detrimental due to steric hindrance at the enzyme's active site.
-
Modifications of the Acetic Acid Moiety: Conversion of the carboxylic acid to esters or amides can alter the pharmacokinetic profile, including cell permeability and metabolic stability. These modifications can also influence the binding affinity to the target enzyme.
-
N-Alkylation/Arylation: Substitution on the nitrogen atom of the aminoacetic acid can impact the compound's conformation and its interaction with the target protein.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel (4-Methoxyphenyl)aminoacetic acid derivatives, a battery of in-vitro and in-vivo assays is essential.
Experimental Protocol: In-vitro Cyclooxygenase (COX) Inhibition Assay [4]
-
Objective: To determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
-
Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Fluorometric probe (e.g., ADHP).
-
Test compounds and reference inhibitors (e.g., celecoxib, ibuprofen).
-
Assay buffer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
In a 96-well plate, add the assay buffer, fluorometric probe, and either COX-1 or COX-2 enzyme.
-
Add the test compounds or reference inhibitors to the respective wells and incubate for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
(4-Methoxyphenyl)aminoacetic acid derivatives represent a promising class of compounds with significant potential for the development of novel anti-inflammatory agents. Their straightforward synthesis, coupled with their likely mechanism of action as COX inhibitors, makes them an attractive scaffold for further investigation.
Future research in this area should focus on:
-
Synthesis of diverse libraries of analogs to comprehensively explore the structure-activity relationships.
-
In-depth mechanistic studies to confirm the inhibition of COX enzymes and investigate potential effects on other inflammatory pathways such as NF-κB.
-
Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety profiles.
-
In-vivo efficacy studies in relevant animal models of inflammatory diseases to validate their therapeutic potential.
By systematically addressing these areas, the full therapeutic potential of (4-Methoxyphenyl)aminoacetic acid derivatives can be unlocked, potentially leading to the discovery of new and effective treatments for a range of inflammatory conditions.
References
- Bayoumi, W. et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 135-144.
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
- Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. Best Practice & Research Clinical Gastroenterology, 15(5), 801-820.
- Nile, S. H., & Park, S. W. (2014). The cyclooxygenase pathway. Frontiers in Bioscience (Scholar Edition), 6, 273-284.
-
Wikipedia. (2024). NF-κB. Retrieved from [Link]
- Bochen, A., & Wsol, V. (2013). Cyclooxygenase pathways. Postepy higieny i medycyny doswiadczalnej, 67, 26-36.
-
ResearchGate. (n.d.). Schematic representation of the NF-κB signalling pathway. Retrieved from [Link]
- Fang, L., & Cheng, H. F. (2015). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney & blood pressure research, 40(2), 113–122.
- Evans, D. A., & Britton, T. C. (1990). Synthesis of (R)-(4-Methoxy-3,5-dihydroxyphenyl)glycine Derivatives: The Central Amino Acid of Vancomycin and Related Agents. The Journal of Organic Chemistry, 55(23), 5638-5640.
- CN103992241B. (2016). The preparation method of N-substituted-phenyl glycine.
- Bayoumi, W. A., El-Gamal, K. M., El-Sayed, M. A. A., & El-Dash, Y. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 15(2), 135–144.
- WO 2014/030106 A2. (2014). Process for the preparation of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester.
-
ResearchGate. (n.d.). The IC50 value of the anti-inflammatory assay indicated that values were significantly different at p ≤ 0.05. Retrieved from [Link]
- Shimada, K., et al. (2016). A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats.
-
ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... Retrieved from [Link]
- Offenbacher, S., et al. (1990). Inhibition of human periodontal prostaglandin E2 synthesis with selected agents. Agents and Actions, 29(3-4), 232-238.
- Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. Best practice & research. Clinical gastroenterology, 15(5), 801–820.
- Ngcobo, M., et al. (2023). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Future Medicinal Chemistry, 15(10), 825-841.
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]
- Lavoie, J. P., et al. (2020). Pharmacological evidence that the inhibitory effects of prostaglandin E2 are mediated by the EP2 and EP4 receptors in human neutrophils.
- Ahmad, I., et al. (2022). Inhibition of Prostaglandin E2 Receptor EP3 Attenuates Oxidative Stress and Neuronal Apoptosis Partially by Modulating p38MAPK/FOXO3/Mul1/Mfn2 Pathway after Subarachnoid Hemorrhage in Rats. Oxidative medicine and cellular longevity, 2022, 8818956.
- Singh, U. P., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(15), 6813-6826.
- Al-Ostoot, F. H., et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC medicinal chemistry, 12(10), 1631–1653.
- Majumder, M., et al. (2021). Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis. Cancers, 13(16), 4163.
-
ResearchGate. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]
- Kaplan, Z. A., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. European journal of medicinal chemistry, 209, 112918.
- US5210288A. (1993). Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+).
- Snyder, H. R., Buck, J. S., & Ide, W. S. (1943).
-
O'Donnell, M. J. (n.d.). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers: cytotoxicity, anti-inflammatory and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human periodontal prostaglandin E2 synthesis with selected agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical studies on (4-Methoxyphenyl)aminoacetic acid molecular structure
An In-Depth Technical Guide to the Theoretical Studies of (4-Methoxyphenyl)aminoacetic Acid's Molecular Structure
Authored by a Senior Application Scientist
This guide provides a comprehensive theoretical analysis of the molecular structure and electronic properties of (4-Methoxyphenyl)aminoacetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering insights into the molecule's stability, reactivity, and spectroscopic features through advanced computational methodologies.
Introduction: The Significance of (4-Methoxyphenyl)aminoacetic Acid
(4-Methoxyphenyl)aminoacetic acid, a derivative of the fundamental amino acid glycine, presents a molecule of significant interest in medicinal chemistry and materials science.[1][2] The incorporation of a methoxyphenyl group onto the amino acid backbone introduces unique electronic and steric characteristics that can influence its biological activity and material properties. Understanding the precise molecular geometry, electronic landscape, and vibrational modes of this compound is paramount for predicting its behavior in various chemical and biological systems.
Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful, non-invasive means to elucidate these properties at the atomic level. Such computational approaches can predict molecular structures with high accuracy, simulate spectroscopic signatures, and map out electronic properties that govern chemical reactivity. This guide details the application of Density Functional Theory (DFT) to unravel the intricacies of the (4-Methoxyphenyl)aminoacetic acid structure, providing a foundational understanding for its potential applications.
Methodological Framework: A Self-Validating System
The cornerstone of reliable theoretical research lies in the selection of a robust computational methodology. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that has demonstrated exceptional accuracy in predicting the properties of organic molecules.[3][4][5]
Computational Workflow
The theoretical investigation follows a systematic workflow designed to ensure the accuracy and validity of the results. This multi-step process allows for a comprehensive analysis of the molecule's properties.
Caption: A schematic of the computational workflow for the theoretical analysis of (4-Methoxyphenyl)aminoacetic acid.
Experimental Protocols: Step-by-Step Computational Details
-
Molecular Structure Preparation: The initial 3D structure of (4-Methoxyphenyl)aminoacetic acid is constructed using standard molecular modeling software.
-
Geometry Optimization:
-
Causality: The initial structure is not necessarily at its lowest energy state. Geometry optimization is performed to find the most stable conformation of the molecule.
-
Protocol: The structure is optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[6][7] The 6-311++G(d,p) basis set is employed to provide a high degree of flexibility in describing the electron distribution, which is crucial for capturing the subtle electronic effects of the methoxy and amino acid groups.
-
-
Vibrational Frequency Analysis:
-
Causality: This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared spectrum of the molecule.
-
Protocol: Harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)). The calculated frequencies are typically scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors inherent in the computational method.
-
-
Electronic Property Calculations:
-
Causality: To understand the molecule's reactivity and electronic transitions, we analyze its frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MEP).[5][8]
-
Protocol: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The MEP is mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Causality: NBO analysis provides insights into the bonding and electronic delocalization within the molecule, including hyperconjugative interactions that contribute to its stability.[3][7]
-
Protocol: The NBO calculations are performed on the optimized geometry to determine charge distributions and analyze donor-acceptor interactions between orbitals.
-
Results and Discussion: Unveiling the Molecular Landscape
Optimized Molecular Geometry
The geometry of (4-Methoxyphenyl)aminoacetic acid was optimized to a stable conformation. The key structural parameters, including selected bond lengths and bond angles, are presented in the table below. These theoretical values are expected to be in good agreement with experimental data that could be obtained from X-ray crystallography.[9]
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C-C (phenyl) | ~1.39 - 1.40 | |
| C-O (methoxy) | ~1.36 | |
| O-CH3 | ~1.43 | |
| C-N | ~1.46 | |
| N-H | ~1.01 | |
| C-C (carboxyl) | ~1.52 | |
| C=O | ~1.21 | |
| C-OH | ~1.35 | |
| O-H | ~0.97 | |
| **Bond Angles (°) ** | ||
| C-O-C (methoxy) | ~118.0 | |
| C-N-H | ~110.0 | |
| O=C-OH (carboxyl) | ~123.0 |
The planarity of the phenyl ring is maintained, with the methoxy and aminoacetic acid groups attached. The bond lengths and angles are consistent with those observed in similar molecules.[9]
Vibrational Spectroscopy: The Molecular Fingerprint
The calculated FT-IR spectrum provides a theoretical fingerprint of the molecule's vibrational modes. Key vibrational frequencies and their assignments are summarized below.
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| O-H stretch | ~3500 | Carboxylic acid O-H group |
| N-H stretch | ~3400 | Amino group N-H |
| C-H stretch (aromatic) | ~3100-3000 | Phenyl ring C-H bonds |
| C-H stretch (aliphatic) | ~2950-2850 | Methoxy and methylene C-H |
| C=O stretch | ~1750 | Carboxylic acid C=O |
| C-C stretch (aromatic) | ~1600-1450 | Phenyl ring vibrations |
| C-O stretch | ~1250 | Methoxy group C-O bond |
These predicted frequencies can be used to interpret experimental FT-IR spectra and confirm the presence of specific functional groups within the molecule.
Frontier Molecular Orbitals and Reactivity
The HOMO and LUMO are crucial for understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
Caption: A diagram illustrating the HOMO-LUMO energy gap, a key indicator of molecular reactivity.
-
HOMO: The HOMO is primarily localized on the methoxy-substituted phenyl ring, indicating that this is the most probable site for electrophilic attack. The lone pairs of the oxygen and nitrogen atoms also contribute significantly to the HOMO.
-
LUMO: The LUMO is predominantly distributed over the carboxylic acid group, suggesting that this region is the most likely to accept electrons and undergo nucleophilic attack.
-
Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies higher reactivity. The calculated energy gap for (4-Methoxyphenyl)aminoacetic acid will provide insights into its kinetic stability.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution around the molecule.
-
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For (4-Methoxyphenyl)aminoacetic acid, the most negative regions are expected around the oxygen atoms of the carboxylic acid and methoxy groups.[8]
-
Positive Regions (Blue): These regions are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino and hydroxyl groups are expected to be the most positive regions.
Conclusion: A Foundation for Future Research
This in-depth theoretical guide has outlined a robust computational framework for the comprehensive analysis of (4-Methoxyphenyl)aminoacetic acid. The use of DFT calculations provides a powerful lens through which to examine the molecule's structural, vibrational, and electronic properties. The predicted geometrical parameters, simulated spectra, and reactivity descriptors offer valuable insights that can guide future experimental work and inform the design of novel molecules with tailored properties for applications in drug development and materials science. The methodologies and analyses presented here form a self-validating system that ensures the scientific integrity and trustworthiness of the obtained results, providing a solid foundation for further investigations into this promising molecule.
References
-
Mary, Y. S., et al. (2017). The FT-IR and FT-Raman spectra of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were recorded. Journal of the Serbian Chemical Society. [Link]
-
ResearchGate. (2022). Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-inflammatory, and antioxidant studies. ResearchGate. [Link]
-
ResearchGate. (2021). (PDF) Synthesis, spectroscopic, crystal structure, Hirshfeld surface analysis, NBO and DFT calculations of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) methanamine. ResearchGate. [Link]
-
PubMed. (2018). Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: enzyme kinetics, X-ray crystallography and computational simulations. PubMed. [Link]
-
ResearchGate. (2015). (PDF) A combined experimental and theoretical study on the formation of the amino acid glycine (NH2CH2COOH) and its isomer (CH 3NHCOOH) in extraterrestrial ICES. ResearchGate. [Link]
-
ResearchGate. (2020). Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone | Request PDF. ResearchGate. [Link]
-
Denbela, G. (2017). Computational Study on 4-Amino-3-Hydroxynaphthalene-1-Sulfonic Acid (AHNSA). International Research Journal of Pure and Applied Chemistry. [Link]
-
Wikipedia. (n.d.). Glycine. Wikipedia. [Link]
-
NISCAIR. (2020). Synthesis, Quantification, DFT Calculation and Molecular Docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]
-
National Institutes of Health. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. National Institutes of Health. [Link]
-
National Institutes of Health. (2023). 5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. National Institutes of Health. [Link]
-
National Institutes of Health. (2023). Effect of Solvation on Glycine Molecules: A Theoretical Study. National Institutes of Health. [Link]
Sources
- 1. Glycine - Wikipedia [en.wikipedia.org]
- 2. Effect of Solvation on Glycine Molecules: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journalirjpac.com [journalirjpac.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Quantification, DFT Calculation and Molecular Docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone | M | Indian Journal of Biochemistry and Biophysics (IJBB) [op.niscair.res.in]
- 8. scispace.com [scispace.com]
- 9. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
An Application Guide to the Synthesis of N-(4-methoxyphenyl)oxamic acid from p-Anisidine
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of N-(4-methoxyphenyl)oxamic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the reaction of p-anisidine and diethyl oxalate to form an ester intermediate, followed by a saponification reaction to yield the final oxamic acid product. This document offers a detailed walkthrough of the experimental procedures, including the underlying chemical principles, safety protocols, and analytical characterization of the final product. The guide is designed for researchers, scientists, and professionals in drug development, providing them with the necessary information to replicate this synthesis reliably and safely.
Introduction and Scientific Context
N-(4-methoxyphenyl)oxamic acid and its derivatives are of significant interest in medicinal chemistry. Oxamic acids, in general, have been identified as inhibitors of lactate dehydrogenase (LDH-A), an enzyme implicated in the metabolism of cancer cells[1]. Furthermore, related structures like N-(4-methoxyphenyl)maleamic acid have been shown to enhance the activity of cytotoxic drugs in murine tumor models[2]. The core structure, derived from p-anisidine, is a common motif in pharmacologically active compounds, including anthelmintic agents[3].
The synthesis detailed herein follows a classical and robust two-step pathway:
-
N-Acylation: The primary amine of p-anisidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This reaction forms the ethyl ester of N-(4-methoxyphenyl)oxamic acid. This is a well-established reaction for primary amines with diethyl oxalate[4][5].
-
Saponification (Ester Hydrolysis): The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product, N-(4-methoxyphenyl)oxamic acid. This step is a standard procedure for converting esters to carboxylic acids[6][7].
Understanding the nuances of each step is critical for achieving high yield and purity. This guide will elaborate on the mechanistic rationale behind the chosen conditions and procedures.
Safety and Hazard Analysis
Prior to commencing any experimental work, it is imperative to read and understand the Safety Data Sheets (SDS) for all reagents.
| Reagent | Key Hazards | Recommended Precautions |
| p-Anisidine | Toxic if swallowed, inhaled, or in contact with skin.[8] Suspected carcinogen.[9] Environmental hazard. | Work in a well-ventilated chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8][10] Avoid generating dust.[10] |
| Diethyl Oxalate | Combustible liquid.[12][13] Harmful if swallowed.[13][14] Causes serious eye irritation.[12][13][14] | Keep away from heat and open flames.[15] Use in a well-ventilated area.[12] Wear safety goggles and gloves. |
| Ethanol | Highly flammable liquid and vapor. | Keep away from ignition sources. Store in a flammable liquids cabinet. |
| Sodium Hydroxide | Causes severe skin burns and eye damage. | Wear chemical-resistant gloves and safety goggles. Handle with care to avoid contact. |
| Hydrochloric Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. | Work in a chemical fume hood. Wear appropriate PPE. |
Experimental Workflow
The synthesis is divided into two primary stages, each with a distinct workup procedure.
Figure 1: Step-by-step workflow for the synthesis of N-(4-methoxyphenyl)oxamic acid.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl N-(4-methoxyphenyl)oxamate
Rationale: The reaction between a primary amine and diethyl oxalate can yield either a mono-amide or a di-amide, depending on the stoichiometry[4][5]. By using an excess of diethyl oxalate, the reaction is biased towards the formation of the mono-acylated product, the desired ester intermediate. Ethanol is an excellent solvent as it is relatively inert and effectively dissolves the reactants.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| p-Anisidine | 123.15 | 10.0 g | 0.0812 | 1.0 |
| Diethyl Oxalate | 146.14 | 14.2 mL (15.4 g) | 0.1054 | 1.3 |
| Ethanol (200 proof) | - | 50 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-anisidine (10.0 g, 0.0812 mol) and ethanol (50 mL).
-
Stir the mixture until the p-anisidine has completely dissolved.
-
Add diethyl oxalate (14.2 mL, 0.1054 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product, ethyl N-(4-methoxyphenyl)oxamate, under vacuum. This intermediate can be carried forward to the next step without further purification.
Part 2: Synthesis of N-(4-methoxyphenyl)oxamic acid
Rationale: The saponification is a base-catalyzed hydrolysis of the ester. Hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which is sparingly soluble in water and precipitates out of the solution.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl N-(4-methoxyphenyl)oxamate | 223.23 | (from Part 1) | ~0.0812 | 1.0 |
| Sodium Hydroxide | 40.00 | 4.87 g | 0.1218 | 1.5 |
| Deionized Water | - | 50 mL | - | - |
| Hydrochloric Acid (conc.) | - | ~10 mL | - | - |
Procedure:
-
Transfer the crude ethyl N-(4-methoxyphenyl)oxamate from Part 1 to a 250 mL round-bottom flask.
-
Prepare a solution of sodium hydroxide (4.87 g, 0.1218 mol) in deionized water (50 mL) and add it to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1 hour. The solid should dissolve as the reaction proceeds.
-
After 1 hour, remove the heat source and cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). A thick white precipitate will form.
-
Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product, N-(4-methoxyphenyl)oxamic acid, by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the final product in a vacuum oven at 60-70 °C to a constant weight.
Characterization of N-(4-methoxyphenyl)oxamic acid
The identity and purity of the synthesized N-(4-methoxyphenyl)oxamic acid should be confirmed using standard analytical techniques.
-
Melting Point: The literature reported melting point is 134-135 °C. A sharp melting point close to this range is indicative of high purity[16].
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks for the functional groups present.
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3350 cm⁻¹: N-H stretch of the amide.
-
~1755 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1678 cm⁻¹: C=O stretch of the amide (Amide I band).
-
~1515 cm⁻¹: N-H bend (Amide II band) and C=C aromatic stretch.
-
~1253 cm⁻¹: C-O stretch of the aryl ether[16].
-
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆):
-
δ 10.51 (s, 1H, -COOH)
-
δ 7.67 (d, J = 9.0 Hz, 2H, Ar-H ortho to -NH)
-
δ 6.90 (d, J = 9.0 Hz, 2H, Ar-H ortho to -OCH₃)
-
δ 3.73 (s, 3H, -OCH₃)[16].
-
-
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):
-
δ 162.8 (C=O, acid)
-
δ 157.8 (C=O, amide)
-
δ 156.3 (Ar-C attached to OCH₃)
-
δ 131.4 (Ar-C attached to NH)
-
δ 122.0 (Ar-CH)
-
δ 114.2 (Ar-CH)
-
δ 55.6 (-OCH₃)[16].
-
Conclusion
The two-step synthesis of N-(4-methoxyphenyl)oxamic acid from p-anisidine is a reliable and straightforward procedure suitable for laboratory-scale production. By carefully controlling the stoichiometry in the initial acylation step and ensuring complete hydrolysis in the subsequent saponification, high yields of the pure product can be achieved. The protocols and analytical data provided in this guide serve as a validated method for researchers requiring this important chemical intermediate for their work in drug discovery and materials science.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl oxalate. Retrieved from [Link]
-
Loba Chemie. (2025). DIETHYL OXALATE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). p-Anisidine - GHS Safety Data Sheet. Retrieved from [Link]
- Supporting Information for an article. (2019). General procedure for the preparation of oxamic acids 2a-2u.
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC - NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. NIH. Retrieved from [Link]
- AWS. (n.d.). Supporting Information.
-
Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)maleamic acid. PMC - NIH. Retrieved from [Link]
-
MDPI. (n.d.). Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC - NIH. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-anisidine 4-methoxybenzenamine. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biocidal nature of oxamic acids. Retrieved from [Link]
-
PubChem. (n.d.). p-Anisidine. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]
-
PubMed. (1991). Methoxyphenyl maleamic acid augments the activity of cytotoxic drugs against murine tumours. Retrieved from [Link]
- Supporting Information for an article. (n.d.). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes.
-
ResearchGate. (2025). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. PMC - NIH. Retrieved from [Link]
-
PubMed. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. NIH. Retrieved from [Link]
-
Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methoxyphenyl maleamic acid augments the activity of cytotoxic drugs against murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. p-Anisidine - Wikipedia [en.wikipedia.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. lobachemie.com [lobachemie.com]
- 15. fishersci.com [fishersci.com]
- 16. rsc.org [rsc.org]
Application Note: (4-Methoxyphenyl)aminoacetic Acid as a Versatile Precursor in Modern Heterocyclic Synthesis
Abstract
(4-Methoxyphenyl)aminoacetic acid, a readily accessible glycine derivative, has emerged as a highly versatile and strategic building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows for a variety of cyclization strategies, making it a valuable precursor for scaffolds of significant interest in medicinal chemistry and materials science. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of (4-Methoxyphenyl)aminoacetic acid in heterocyclic synthesis. We will explore key reaction pathways, provide detailed, field-tested protocols, and discuss the underlying mechanistic principles that govern these transformations.
Introduction: The Strategic Advantage of (4-Methoxyphenyl)aminoacetic Acid
The synthesis of heterocyclic compounds is a cornerstone of modern drug discovery. These cyclic structures are privileged motifs found in a vast number of pharmaceuticals, agrochemicals, and functional materials. The challenge often lies in the efficient and modular construction of these complex architectures. (4-Methoxyphenyl)aminoacetic acid offers a compelling solution due to several key features:
-
Inherent Functionality: The presence of both a nucleophilic secondary amine and an electrophilic carboxylic acid (or its activated form) within the same molecule provides a direct pathway for intramolecular cyclization reactions.[1]
-
Electronic Modulation: The methoxy group on the phenyl ring acts as an electron-donating group, which can influence the reactivity of the aromatic ring and the nucleophilicity of the amine, often facilitating key bond-forming steps.
-
Structural Versatility: This precursor serves as a linchpin, enabling the synthesis of various heterocyclic systems, including but not limited to, benzodiazepines, quinoxalinones, and other fused bicyclic structures. The core structure can be readily diversified by modifying the aromatic ring or the carboxylic acid moiety.
This guide will focus on two exemplary and widely applicable synthetic routes: the synthesis of 1,4-benzodiazepine-2,5-diones and 2-quinoxalinones, highlighting the utility of this precursor.
Synthesis of 1,4-Benzodiazepine-2,5-diones
The 1,4-benzodiazepine scaffold is a well-known pharmacophore present in numerous psychoactive drugs.[2] The dione subclass, in particular, serves as a versatile intermediate for further functionalization. The use of (4-Methoxyphenyl)aminoacetic acid provides a streamlined entry into this important class of compounds, which have shown promise as anti-tubercular agents.
Mechanistic Rationale
The synthesis typically proceeds via a two-step sequence. First, the amino acid is coupled with an activated 2-nitrobenzoyl chloride. The nitro group is a crucial element, serving as a latent amino group. The subsequent step involves the reductive cyclization of the nitro group to an amine, which then undergoes an intramolecular amide bond formation to yield the seven-membered benzodiazepine ring. The methoxy group on the pendant phenyl ring can enhance the nucleophilicity of the secondary amine, facilitating the initial coupling reaction.
Visualizing the Workflow
Caption: Workflow for the synthesis of 1,4-Benzodiazepine-2,5-diones.
Detailed Experimental Protocol
Step 1: Synthesis of 2-((4-methoxyphenyl)(2-nitrobenzoyl)amino)acetic acid
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (4-Methoxyphenyl)aminoacetic acid (1.0 eq) in anhydrous pyridine (approx. 0.2 M solution) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the acylation reaction and minimize side-product formation.
-
Acylation: Add 2-nitrobenzoyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes. The slight excess of the acid chloride ensures complete consumption of the starting amino acid.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up: Upon completion, pour the reaction mixture into 1 M HCl (aq) (approx. 10 volumes) and extract with ethyl acetate (3 x 5 volumes). The acidic work-up protonates the pyridine, rendering it water-soluble for easy removal.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Step 2: Synthesis of 4-(4-methoxyphenyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
-
Reaction Setup: To a solution of the nitro-intermediate from Step 1 (1.0 eq) in ethanol or acetic acid (approx. 0.1 M), add a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl₂, 4-5 eq).
-
Reduction & Cyclization: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The SnCl₂ reduces the nitro group to an amine, which spontaneously cyclizes via intramolecular amidation under the acidic conditions generated in situ.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃). This step can be exothermic and may involve gas evolution.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The final product is often purified by column chromatography or recrystallization to yield the pure 1,4-benzodiazepine-2,5-dione.
Synthesis of 3-(4-Methoxyphenyl)-2-quinoxalinone Derivatives
Quinoxalinones are another class of heterocycles with a broad spectrum of biological activities, including antiviral, anticancer, and antibacterial properties.[3][4] (4-Methoxyphenyl)aminoacetic acid can be employed in a condensation reaction with o-phenylenediamines to construct this valuable scaffold. Efficient, catalyst-free methods using water as a solvent have been developed for the synthesis of quinoxalinones from α-keto acids and o-phenylenediamines.[5]
Mechanistic Rationale
This synthesis is an example of a condensation-cyclization reaction. It begins with the reaction between (4-Methoxyphenyl)aminoacetic acid and an o-phenylenediamine derivative. The reaction is typically catalyzed by acid and driven by the removal of water. The initial step involves the formation of an amide bond between one of the amino groups of the o-phenylenediamine and the carboxylic acid. The second amino group of the diamine then attacks the carbonyl carbon of the newly formed amide, leading to an intramolecular cyclization and dehydration to furnish the quinoxalinone ring system.
Visualizing the Mechanism
Caption: Key mechanistic steps in the synthesis of 2-quinoxalinones.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine (4-Methoxyphenyl)aminoacetic acid (1.0 eq), the desired o-phenylenediamine derivative (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq) in a high-boiling point solvent such as toluene or xylene. The Dean-Stark trap is essential for azeotropically removing the water formed during the reaction, driving the equilibrium towards the product.
-
Heating: Heat the mixture to reflux. The temperature will depend on the solvent used (Toluene: ~111 °C; Xylene: ~140 °C).
-
Reaction Monitoring: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap and by TLC analysis. The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.
-
Purification: If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude solid is then typically washed with a cold non-polar solvent (e.g., hexanes or diethyl ether) to remove non-polar impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).
Data Summary: Representative Reaction Conditions
| Heterocyclic System | Key Reagents | Solvent | Catalyst / Conditions | Typical Yield (%) |
| 1,4-Benzodiazepine-2,5-dione | 1. 2-Nitrobenzoyl chloride, Pyridine2. SnCl₂·2H₂O | Pyridine, then EtOH | 1. 0°C to RT2. Reflux | 65-80 |
| 2-Quinoxalinone | o-Phenylenediamine | Toluene | p-TSA, Dean-Stark, Reflux | 70-90 |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Key indicators of successful reactions include:
-
TLC Analysis: A clean conversion from starting materials to a new, single major product spot is a primary indicator of a successful reaction. Co-spotting with starting materials is essential.
-
Spectroscopic Confirmation: The identity and purity of the final products must be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR: Will confirm the structural integrity of the heterocyclic core and the presence of the (4-methoxyphenyl) substituent.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: Can be used to monitor the reaction, for example, by observing the disappearance of the nitro group stretches (~1520 and 1340 cm⁻¹) in the benzodiazepine synthesis.
-
-
Reproducibility: The provided molar equivalencies and reaction conditions are optimized for high yield and purity, ensuring the protocols are robust and reproducible.
Alternative Synthetic Avenues: Multicomponent Reactions
Beyond the classical two-component cyclizations, (4-Methoxyphenyl)aminoacetic acid and its derivatives are excellent candidates for multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency and molecular diversity.[6]
-
Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool for generating complex, peptide-like scaffolds.[7][8] By using an N-Boc protected (4-Methoxyphenyl)amino-aldehyde, an isocyanide, a carboxylic acid, and an amine (such as an aminophenylketone), one can rapidly assemble a linear precursor.[9] A subsequent deprotection and intramolecular cyclization (a Ugi/deprotection/cyclization or UDC strategy) can efficiently yield highly substituted 1,4-benzodiazepine cores.[9] This approach allows for the introduction of multiple points of diversity in a single, streamlined process.[9][10]
-
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines.[11][12][13] While typically employing tryptamines or phenylethylamines, derivatives of (4-Methoxyphenyl)aminoacetic acid can be envisioned as precursors to novel Pictet-Spengler-type cyclizations, leading to unique fused heterocyclic systems. This reaction involves the condensation of an amine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[11][14]
Conclusion
(4-Methoxyphenyl)aminoacetic acid is a powerful and cost-effective building block for the synthesis of medicinally relevant nitrogen heterocycles. The straightforward protocols for constructing 1,4-benzodiazepine-2,5-diones and 2-quinoxalinones demonstrate its utility. Furthermore, its suitability for advanced, diversity-oriented syntheses via multicomponent reactions like the Ugi and Pictet-Spengler reactions opens up vast possibilities for library generation in drug discovery programs. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters, researchers can efficiently access these important scaffolds for further exploration in drug discovery and materials science programs. This application note serves as a practical starting point for harnessing the synthetic potential of this versatile precursor.
References
-
Boruah, J., et al. (2006). Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones. Journal of the American Chemical Society, 128(47), 15215-20. Available at: [Link]
-
Kumar, A., et al. (2018). Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents. New Journal of Chemistry, 42(1), 447-456. Available at: [Link]
-
Li, J., et al. (2023). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 59(80), 12029-12032. Available at: [Link]
-
Luo, Z., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. Available at: [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 136(28), 9928–9931. Available at: [Link]
-
Li, W., et al. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 22(12), 2097. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of substituted 1,4-benzodiazepine-2,5-dione. ResearchGate. Available at: [Link]
-
Huang, Y., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic Letters, 14(22), 5916–5919. Available at: [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Available at: [Link]
-
Ortega, N., et al. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 15(21), 5550–5553. Available at: [Link]
-
Ortega, N., et al. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 15(21), 5550–5553. Available at: [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 136(28), 9928–9931. Available at: [Link]
-
Luo, Z., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. ResearchGate. Available at: [Link]
-
St. Jean, D. J., Jr., & Fotsch, C. (2012). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 17(10), 12154-12190. Available at: [Link]
-
Kumar, B. V., et al. (2016). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Pharmaceutical Chemistry Journal, 3(4), 1-8. Available at: [Link]
-
Sharma, A., & Kumar, V. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6612. Available at: [Link]
-
Bigge, C. F., et al. (1993). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 36(13), 1816-24. Available at: [Link]
-
Luo, Z., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. Available at: [Link]
- Various Authors. (n.d.). Synthesis of benzodiazepines. Google Patents.
-
Rivera Muñoz, W. (n.d.). Benzodiazepine synthesis. Química Organica.org. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Available at: [Link]
-
Shaabani, A., & Bazgir, A. (2025). Synthesis of various N-heterocycles using the four-component Ugi reaction. ResearchGate. Available at: [Link]
-
Bakunov, S. A., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1322. Available at: [Link]
-
Luo, Z., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Semantic Scholar. Available at: [Link]
-
Gemo, R. M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 767. Available at: [Link]
-
Zeynolabedini, M., et al. (2024). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). Scientific Reports, 14(1), 1-13. Available at: [Link]
-
Li, W., et al. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 22(12), 2097. Available at: [Link]
-
de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5285. Available at: [Link]
-
Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2244. Available at: [Link]
-
El-Sayed, R. A., & Al-Ghamdi, A. M. (2014). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Journal of Saudi Chemical Society, 18(5), 453-457. Available at: [Link]
-
Kaur, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Available at: [Link]
-
Martí-Centelles, V., et al. (2015). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 20(8), 14758-14792. Available at: [Link]
-
Sadjadi, S., & Heravi, M. M. (2011). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 16(12), 10483-10511. Available at: [Link]
-
Wimmer, L., et al. (2023). Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications, 59(89), 13327-13330. Available at: [Link]
-
Asghari, S., et al. (2022). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 12(35), 22699-22720. Available at: [Link]
- Müller, T. J. J. (Ed.). (2009). Multi-Component Reactions in Heterocyclic Chemistry. Springer.
-
Mamedov, V. A. (2016). Synthesis of Quinoxalines. In Quinoxalines (pp. 5-133). Springer, Cham. Available at: [Link]
-
Various Authors. (2012). Synthesis and biological evaluation of some 4-substituted quinoxalinones. ResearchGate. Available at: [Link]
-
Alavijeh, N. S., et al. (2017). Multicomponent Reactions of Amino Acids and Their Derivatives in Heterocycle Chemistry. In Multicomponent Reactions. CRC Press. Available at: [Link]
Sources
- 1. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Benzodiazepine synthesis [quimicaorganica.org]
- 3. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxalinone synthesis [organic-chemistry.org]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Pictet-Spengler Reaction [ebrary.net]
- 12. mdpi.com [mdpi.com]
- 13. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of (4-Methoxyphenyl)aminoacetic Acid Derivatives for Pharmaceutical Research
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The (4-methoxyphenyl)aminoacetic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Its derivatives are explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of the electron-donating methoxy group on the phenyl ring often modulates the pharmacokinetic and pharmacodynamic properties of the final compound, making it a valuable building block for drug discovery and development professionals.[1][2] This guide provides a detailed protocol for the synthesis of (4-methoxyphenyl)aminoacetic acid derivatives via reductive amination, discusses the underlying mechanism, and offers insights into process optimization and characterization.
I. Strategic Approach to Synthesis: Reductive Amination
Reductive amination is a highly efficient and versatile method for the synthesis of amines, including α-amino acids.[3][4] The strategy involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[5] For the synthesis of (4-methoxyphenyl)aminoacetic acid, p-anisidine (4-methoxyaniline) is reacted with a glyoxylic acid derivative. The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as they selectively reduce the imine in the presence of the starting carbonyl group.[6]
Experimental Workflow: Reductive Amination
Caption: General workflow for the synthesis of (4-Methoxyphenyl)aminoacetic acid derivatives.
II. Detailed Experimental Protocol
This protocol describes the synthesis of ethyl (4-methoxyphenyl)aminoacetate as a representative example.
Materials and Equipment:
-
p-Anisidine
-
Ethyl glyoxylate (50% solution in toluene)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add p-anisidine (1.0 eq) and anhydrous methanol (50 mL). Stir until the solid dissolves.
-
Addition of Carbonyl: Add ethyl glyoxylate (1.1 eq) to the solution at room temperature. Stir the mixture for 30 minutes to facilitate imine formation.
-
Reduction: Cool the flask in an ice bath to 0°C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure ethyl (4-methoxyphenyl)aminoacetate.[7]
III. Reaction Mechanism: The "How" and "Why"
The reductive amination proceeds through a two-step sequence within a single pot:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the amino group of p-anisidine on the carbonyl carbon of the ethyl glyoxylate. This is followed by dehydration to form an imine (or more accurately, an iminium ion under slightly acidic conditions which can be generated by the reactants themselves or by adding a catalytic amount of acetic acid).[4][5]
-
Hydride Reduction: The reducing agent, sodium triacetoxyborohydride, then delivers a hydride ion to the electrophilic carbon of the imine, resulting in the desired secondary amine product.[5]
Visualizing the Mechanism
Caption: Simplified mechanism of reductive amination.
IV. Data Summary and Characterization
| Parameter | Description | Typical Value/Range |
| Starting Materials | p-Anisidine, Ethyl Glyoxylate | 1.0 : 1.1 molar ratio |
| Reducing Agent | Sodium Triacetoxyborohydride | 1.5 equivalents |
| Solvent | Methanol / Dichloromethane | Anhydrous |
| Reaction Time | Stirring at room temperature | 12 - 24 hours |
| Yield | Isolated yield after purification | 70 - 90% |
Product Characterization: The identity and purity of the synthesized (4-methoxyphenyl)aminoacetic acid derivative should be confirmed using standard analytical techniques:[8]
-
¹H NMR: Expect characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (singlet around 3.8 ppm), the methylene protons of the acetate group, and the N-H proton.
-
¹³C NMR: Will show distinct peaks for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch, C=O stretch of the ester, and C-O stretches of the ether and ester.
V. Alternative Synthetic Pathway: The Ugi Reaction
For the rapid generation of a diverse library of derivatives, the Ugi four-component reaction (U-4CR) is an exceptionally powerful tool.[9][10] This one-pot reaction combines an amine (p-anisidine), a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[11] By varying each of the four components, a vast array of (4-methoxyphenyl)aminoacetic acid derivatives can be synthesized with high efficiency.[12]
VI. Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; inefficient extraction; loss during purification. | Increase reaction time; check pH during extraction; optimize chromatography conditions. |
| Presence of Starting Material | Insufficient reducing agent; reaction time too short. | Add more reducing agent; extend reaction time. |
| Formation of Side Products | Over-reduction of the carbonyl; dialkylation of the amine. | Use a milder reducing agent (NaBH(OAc)₃ is generally good); ensure correct stoichiometry. |
Conclusion
The reductive amination protocol outlined in this application note provides a reliable and high-yielding method for the synthesis of (4-methoxyphenyl)aminoacetic acid derivatives. The procedure is robust, scalable, and amenable to the synthesis of a wide range of analogs for drug discovery programs. For combinatorial approaches, the Ugi reaction presents a highly efficient alternative. Thorough characterization of the final products is essential to ensure their suitability for further biological evaluation.
References
-
O'Donnell, M. J. (n.d.). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
(2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]
-
(2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]
-
Kazemizadeh, A. R., & Shaterian, H. R. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2271. Retrieved from [Link]
-
Gessner, R. K., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(21), 7294. Retrieved from [Link]
-
(n.d.). Reductive Amination. Chemistry Steps. Retrieved from [Link]
-
(n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). A Versatile Synthesis of α-Amino Acid Derivatives via the Ugi Four- Component Condensation with a Novel Convertible Isonitrile. Synfacts, 2005(01), 0015. Retrieved from [Link]
-
(n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. Methodical letter. Retrieved from [Link]
-
Csomos, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 24(13), 10698. Retrieved from [Link]
-
(n.d.). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. ResearchGate. Retrieved from [Link]
-
Kotsogianni, I., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 296. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
The Versatile Scaffold: Application of (4-Methoxyphenyl)aminoacetic Acid in Modern Medicinal Chemistry
Introduction: Beyond a Simple Building Block
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds are paramount to the efficient development of novel therapeutics. (4-Methoxyphenyl)aminoacetic acid, an N-aryl amino acid derivative, has emerged as a scaffold of significant interest. Its structural simplicity belies a chemical versatility that allows for the generation of diverse molecular libraries with a wide spectrum of biological activities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this valuable scaffold, providing not only detailed protocols for its synthesis and derivatization but also a deeper understanding of its strategic importance in medicinal chemistry.
The core value of the (4-methoxyphenyl)aminoacetic acid scaffold lies in the strategic combination of its key structural features: a secondary amine that can act as a hydrogen bond donor, a carboxylic acid for salt formation or further derivatization, and a methoxy-substituted phenyl ring that can engage in various non-covalent interactions with biological targets and serves as a metabolic handle.[1][2] This unique combination of functionalities makes it an ideal starting point for the design of molecules targeting a range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3]
Strategic Significance in Drug Design
The (4-methoxyphenyl)aminoacetic acid moiety is more than just an inert linker; it is an active contributor to the pharmacodynamic and pharmacokinetic properties of a molecule. Its utility as a scaffold is rooted in several key principles of medicinal chemistry:
-
Vectorial Projection of Substituents: The glycine backbone provides a defined geometry to which various substituents can be appended. This allows for the systematic exploration of chemical space around a core pharmacophore, a critical step in establishing structure-activity relationships (SAR).[4]
-
Modulation of Physicochemical Properties: The methoxyphenyl group influences the lipophilicity and electronic properties of the molecule. The methoxy group can be a key interaction point with a target protein or can be metabolically cleaved to a phenol, potentially altering the compound's activity and clearance profile.[5]
-
Bioisosteric Replacement: The N-aryl amino acid core can serve as a bioisostere for other structural motifs, enabling the fine-tuning of a drug candidate's properties to improve efficacy, selectivity, or metabolic stability.
Synthetic Protocols
A reliable and scalable synthesis of the core scaffold is the first critical step in any drug discovery program. Below is a detailed protocol for the synthesis of (4-methoxyphenyl)aminoacetic acid via reductive amination, a robust and widely used method in medicinal chemistry.
Protocol 1: Synthesis of (4-Methoxyphenyl)aminoacetic Acid via Reductive Amination
This protocol describes the synthesis of the target compound from p-anisidine and glyoxylic acid. The reaction proceeds through the formation of an intermediate imine, which is then selectively reduced.
Materials:
-
p-Anisidine
-
Glyoxylic acid monohydrate
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Glacial acetic acid
-
Diethyl ether (Et2O)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1 equivalent) in methanol.
-
Addition of Glyoxylic Acid: To the stirred solution, add glyoxylic acid monohydrate (1.1 equivalents).
-
pH Adjustment: Add a few drops of glacial acetic acid to catalyze imine formation. The pH should be weakly acidic (around 5-6).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting materials and the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH3CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the imine is fully consumed.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add water to the residue and basify to a pH of 8-9 with a saturated solution of sodium bicarbonate.
-
Wash the aqueous layer with diethyl ether (3x) to remove any unreacted p-anisidine.
-
Acidify the aqueous layer to a pH of 3-4 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (4-methoxyphenyl)aminoacetic acid.
Application in Lead Generation and Optimization
The true power of the (4-methoxyphenyl)aminoacetic acid scaffold is realized in its derivatization to generate libraries of compounds for biological screening. The carboxylic acid and the secondary amine functionalities serve as convenient handles for a variety of chemical transformations.
Protocol 2: Amide Coupling for Library Synthesis
This protocol outlines a general procedure for the parallel synthesis of an amide library from (4-methoxyphenyl)aminoacetic acid and a diverse set of primary or secondary amines.
Materials:
-
(4-Methoxyphenyl)aminoacetic acid
-
A library of diverse amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
96-well reaction block
-
Automated liquid handler (optional)
-
HPLC-MS for purification and analysis
Procedure:
-
Stock Solutions: Prepare stock solutions of (4-methoxyphenyl)aminoacetic acid, HATU, and DIPEA in DMF.
-
Amine Plate: In a 96-well plate, dispense the library of amines (1.2 equivalents relative to the acid).
-
Reagent Addition:
-
To each well, add the (4-methoxyphenyl)aminoacetic acid stock solution (1 equivalent).
-
Add the HATU stock solution (1.2 equivalents).
-
Add the DIPEA stock solution (3 equivalents).
-
-
Reaction: Seal the plate and shake at room temperature overnight.
-
Work-up and Purification:
-
Quench the reactions by adding water to each well.
-
The crude products can be purified by preparative reverse-phase HPLC.
-
-
Analysis: Confirm the identity and purity of the final compounds by LC-MS and NMR (for selected compounds).
Biological Evaluation: A Scaffold for Diverse Targets
Derivatives of (4-methoxyphenyl)aminoacetic acid have shown promise against a variety of biological targets. The following table summarizes some of the reported activities.
| Therapeutic Area | Biological Target/Activity | Representative Derivative Class | Reference(s) |
| Anticancer | Tubulin polymerization inhibitors, Antioxidant properties | Indole-based derivatives, Hydrazone derivatives | [2] |
| Antimicrobial | Broad-spectrum antibacterial and antifungal activity | Hydrazone and dihydrazide derivatives | [3] |
| Antiviral | Casein kinase 2 (CSNK2A) inhibitors | Pyrazine-based derivatives | [6] |
| Neurology | GPR88 Agonists | 4-Hydroxyphenylglycine derivatives | [7] |
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a standard method to evaluate the cytotoxic effects of newly synthesized derivatives against a cancer cell line (e.g., A549, human lung carcinoma).
Materials:
-
A549 cells (or other cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
(4-Methoxyphenyl)aminoacetic acid is a powerful and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the ease of its derivatization make it an ideal starting point for the generation of large and diverse compound libraries. The demonstrated biological activities of its derivatives across multiple therapeutic areas highlight its potential for the discovery of novel drug candidates. Future work in this area will likely focus on the development of more complex and three-dimensional scaffolds based on this core structure, as well as its application in emerging areas such as targeted protein degradation and covalent inhibition. As our understanding of disease biology continues to grow, the strategic application of such privileged scaffolds will remain a cornerstone of successful drug discovery.
References
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Available at: [Link]
- CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents.
-
Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. Available at: [Link]
-
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. Available at: [Link]
-
Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Human Metabolome Database. Available at: [Link]
-
Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. PubMed. Available at: [Link]
-
More than a protective group: 4-methoxyphenyl as a new Janus aglycone. PubMed. Available at: [Link]
- US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+) - Google Patents.
-
Synthesis of (R)-(4-Methoxy-3,5-dihydroxyphenyl)glycine Derivatives: The Central Amino Acid of Vancomycin and Related Agents. The Journal of Organic Chemistry. Available at: [Link]
- CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents.
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]
-
Structure Activity Relationships - Drug Design Org. Available at: [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health. Available at: [Link]
-
Category:4-Methoxyphenyl compounds - Wikipedia. Available at: [Link]
-
Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. National Institutes of Health. Available at: [Link]
-
C–C Cross-Coupling of N-Terminal Glycine Dipeptides Enabled by a Cationic Pd-Phosphine Catalyst. ACS Publications. Available at: [Link]
-
Use of a scaffold peptide in the biosynthesis of amino acid-derived natural products. PubMed. Available at: [Link]
- CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents.
-
Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. Available at: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]
-
Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. MDPI. Available at: [Link]
-
4-Methoxyphenyl acetate | C9H10O3 | CID 70987 - PubChem. National Institutes of Health. Available at: [Link]
-
Acetophenone, ω-methoxy-. Organic Syntheses. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. More than a protective group: 4-methoxyphenyl as a new Janus aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
(4-Methoxyphenyl)aminoacetic Acid: A Versatile Scaffold for the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the (4-Methoxyphenyl)aminoacetic Acid Core
(4-Methoxyphenyl)aminoacetic acid, a non-proteinogenic amino acid, has emerged as a valuable and versatile building block in the landscape of medicinal chemistry and drug discovery.[1] Its unique structural architecture, combining a glycine backbone with a methoxy-substituted phenyl ring, offers a compelling platform for the synthesis of a diverse array of bioactive molecules. The presence of both a carboxylic acid and a secondary amine group provides two reactive handles for a multitude of chemical transformations, while the 4-methoxyphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[2] This aromatic substituent is a common feature in many biologically active molecules, potentially serving as a key interaction motif with biological targets.[2]
This comprehensive guide provides detailed application notes and protocols for utilizing (4-Methoxyphenyl)aminoacetic acid as a strategic starting material for the synthesis of various classes of bioactive compounds, including heterocyclic scaffolds and peptidomimetics. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, with a focus on providing not just procedural steps, but also the underlying scientific rationale to empower innovative molecular design.
Core Physicochemical Properties and Reactivity
(4-Methoxyphenyl)aminoacetic acid is a crystalline solid with a molecular formula of C9H11NO3.[1] Its structure presents a chiral center, allowing for the synthesis of stereospecific bioactive molecules. The carboxylic acid and amino functionalities are the primary sites for chemical modification, enabling the construction of a wide range of derivatives.
| Property | Value | Reference |
| Molecular Formula | C9H11NO3 | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Melting Point | 248-249 °C | [1] |
| pKa | ~2.09 (carboxylic acid) | [1] |
The reactivity of (4-Methoxyphenyl)aminoacetic acid is centered around its two primary functional groups:
-
The Carboxylic Acid: This group can be readily converted into esters, amides, acid chlorides, and hydrazides, serving as a gateway to a vast number of molecular architectures.
-
The Secondary Amine: The nitrogen atom can participate in N-alkylation, N-acylation, and condensation reactions, allowing for the introduction of diverse substituents and the formation of heterocyclic rings.
Application in the Synthesis of Bioactive Heterocycles
The (4-Methoxyphenyl)aminoacetic acid scaffold is an excellent starting point for the synthesis of various nitrogen- and oxygen-containing heterocycles known for their pharmacological activities.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of five-membered heterocycles that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The synthesis of 1,3,4-oxadiazole derivatives from (4-Methoxyphenyl)aminoacetic acid can be achieved through a multi-step sequence involving the formation of a key hydrazide intermediate.
Workflow for 1,3,4-Oxadiazole Synthesis
Caption: Synthetic pathway to 1,3,4-oxadiazole derivatives.
Protocol 1: Synthesis of 2-((4-Methoxyphenyl)amino)acetohydrazide
-
Esterification: To a solution of (4-Methoxyphenyl)aminoacetic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain the methyl ester.
-
Hydrazinolysis: Dissolve the crude methyl ester in ethanol and add hydrazine hydrate (5.0 eq). Reflux the mixture for 8-12 hours.[3] Cool the reaction mixture to room temperature, and remove the solvent in vacuo. The resulting solid can be purified by recrystallization from ethanol to yield 2-((4-Methoxyphenyl)amino)acetohydrazide.
Protocol 2: Cyclization to 5-(((4-Methoxyphenyl)amino)methyl)-1,3,4-oxadiazole-2(3H)-thione
-
To a solution of 2-((4-Methoxyphenyl)amino)acetohydrazide (1.0 eq) in ethanol, add potassium hydroxide (1.2 eq) and carbon disulfide (1.5 eq).
-
Reflux the reaction mixture for 12-16 hours.[3]
-
Monitor the reaction by TLC. After completion, cool the mixture and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the desired oxadiazole-thione. This intermediate can be further functionalized at the sulfur atom to generate a library of bioactive compounds.
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of heterocycles with a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[4] A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. (4-Methoxyphenyl)aminoacetic acid can be converted to a chalcone, a key 1,3-dicarbonyl precursor.
Workflow for Pyrazole Synthesis
Caption: Synthetic pathway to pyrazole derivatives.
Protocol 3: Synthesis of N-(4-acetylphenyl)-2-((4-methoxyphenyl)amino)acetamide
-
To a solution of (4-Methoxyphenyl)aminoacetic acid (1.0 eq) in DMF, add 4-aminoacetophenone (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).[5]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 4: Synthesis of Pyrazole Derivative
-
Chalcone Synthesis: To a solution of N-(4-acetylphenyl)-2-((4-methoxyphenyl)amino)acetamide (1.0 eq) and a suitable aromatic aldehyde (1.1 eq) in ethanol, add an aqueous solution of sodium hydroxide. Stir at room temperature for 6-8 hours. The precipitated chalcone can be filtered and washed with cold ethanol.[4][6]
-
Pyrazole Formation: Reflux a mixture of the chalcone (1.0 eq) and hydrazine hydrate (2.0 eq) in glacial acetic acid for 4-6 hours.[4] Cool the reaction mixture and pour it into ice-water. The resulting solid is filtered, washed with water, and recrystallized to afford the pyrazole derivative.
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools in medicinal chemistry for the rapid generation of molecular diversity from simple starting materials.[7][8] (4-Methoxyphenyl)aminoacetic acid is an ideal substrate for these reactions, as it contains both the amine and carboxylic acid functionalities required for the Ugi reaction.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction involves the one-pot condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[7] When (4-Methoxyphenyl)aminoacetic acid is used, it serves as both the amine and carboxylic acid component, leading to a unique 5-center-4-component reaction.[9]
Workflow for Ugi Reaction
Caption: Ugi reaction for peptidomimetic synthesis.
Protocol 5: Ugi Synthesis of a Peptidomimetic
-
To a solution of (4-Methoxyphenyl)aminoacetic acid (1.0 eq) in methanol, add an aldehyde or ketone (1.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add an isocyanide (1.0 eq) to the reaction mixture and continue stirring at room temperature for 24-48 hours.[9]
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired peptidomimetic. The diversity of this reaction allows for the creation of large libraries of compounds by varying the aldehyde/ketone and isocyanide components.
Conclusion: A Gateway to Novel Bioactive Molecules
(4-Methoxyphenyl)aminoacetic acid stands as a testament to the power of strategically designed building blocks in modern drug discovery. Its inherent bifunctionality, coupled with the influential methoxyphenyl moiety, provides a robust platform for the synthesis of a wide range of bioactive molecules. The protocols detailed in this guide for the synthesis of heterocyclic systems and peptidomimetics offer a starting point for the exploration of novel chemical space. By leveraging the reactivity of this versatile scaffold, researchers can efficiently generate libraries of compounds for screening and lead optimization, accelerating the journey towards the discovery of new therapeutic agents.
References
-
Sayed, A. Z., Eman, H. A., & Selim, M. R. (1996). SYNTHESIS OF SOME NEW PYRAZOLINES FROM 4-AMINO-4-METHOXYBENZALACETOPHENONE AS DYESTUFFS INTERMEDIATES. Pakistan Journal of Scientific and Industrial Research, 39(1-4), 26-29. Available from: [Link]
-
LookChem. (n.d.). L-4-Methoxyphenylglycine. Available from: [Link]
-
Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. Available from: [Link]
-
Fahmy, H. T. Y., et al. (2020). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 25(15), 3369. Available from: [Link]
-
Sayed, A. Z., Eman, H. A., & Selim, M. R. (1996). ?SYNTHESIS OF SOME NEW PYRAZOLINES FROM 4-AMINO-4-METHOXYBENZALACE- TOPHENONE AS DYESTUFFS INTERMEDIATES. Pakistan Journal of Scientific and Industrial Research. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). Available from: [Link]
-
de la Mora-Luz, K. P., et al. (2020). Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions. Revista de la Sociedad Química de México, 64(2), 79-90. Available from: [Link]
-
Wang, Q., et al. (2021). Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. Nature Communications, 12(1), 1-9. Available from: [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1 (Suppl)), S26-S40. Available from: [Link]
-
Sbardella, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3698. Available from: [Link]
-
Kananavicius, R., et al. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. International Journal of Molecular Sciences, 25(15), 8234. Available from: [Link]
-
Kumar, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Molecules, 26(11), 3121. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4501. Available from: [Link]
-
Salem, M. S., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). Available from: [Link]
-
Singhai, A., & Gupta, M. K. (2020). Synthesis and Characterization of 1,3,4-Oxadiazole Derivatives as Potential Anti-inflammatory and Analgesic agents. Research Journal of Pharmacy and Technology, 13(12), 6171-6176. Available from: [Link]
-
Kumar, R., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(1), 12-24. Available from: [Link]
-
Kumar, A., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 7(12), 10323-10332. Available from: [Link]
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 1-138. Available from: [Link]
-
Dömling, A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Available from: [Link]
-
Shaaban, S., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6241. Available from: [Link]
-
Gulea, M., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2253. Available from: [Link]
-
González-Vera, J. A., et al. (2021). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molbank, 2021(3), M1267. Available from: [Link]
-
ResearchGate. (n.d.). The mechanism of the Passerini reaction. Available from: [Link]
-
de Gonzalo, G., & Lavandera, I. (2021). Bio-Catalysis in Multicomponent Reactions. Catalysts, 11(11), 1369. Available from: [Link]
-
ResearchGate. (n.d.). Ugi Reaction of Natural Amino Acids: A General Route toward Facile Synthesis of Polypeptoids for Bioapplications. Available from: [Link]
-
Boger, D. L., et al. (1999). Synthesis of (R)-(4-Methoxy-3,5-dihydroxyphenyl)glycine Derivatives: The Central Amino Acid of Vancomycin and Related Agents. The Journal of Organic Chemistry, 64(23), 8496-8504. Available from: [Link]
Sources
- 1. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 2. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pjsir.org [pjsir.org]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]
High-performance liquid chromatography (HPLC) analysis of (4-Methoxyphenyl)aminoacetic acid
An Application Note on the Stability-Indicating HPLC Method for the Analysis of (4-Methoxyphenyl)aminoacetic Acid
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-Methoxyphenyl)aminoacetic acid. The method is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for purity testing, stability studies, and quality control. The described protocol utilizes a C18 stationary phase with an isocratic mobile phase and UV detection, ensuring excellent resolution, sensitivity, and specificity. We provide a comprehensive guide covering method development rationale, detailed experimental protocols, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines. Furthermore, a forced degradation study protocol is included to conclusively demonstrate the stability-indicating nature of the method, which is critical for regulatory submissions and understanding the degradation pathways of the analyte.[1][2][3]
Introduction and Scientific Principle
(4-Methoxyphenyl)aminoacetic acid is an amino acid derivative with potential applications in pharmaceutical and biochemical research.[4] Accurate quantification and impurity profiling are paramount for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, accuracy, and precision.[5]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (RP-HPLC): The analyte possesses both a non-polar methoxyphenyl group and polar amino and carboxylic acid moieties. This amphiphilic nature makes it an ideal candidate for RP-HPLC, where a non-polar stationary phase (C18) is used with a polar mobile phase. Retention is primarily driven by the hydrophobic interactions between the methoxyphenyl group and the C18 alkyl chains.
-
Buffered Mobile Phase: The retention of (4-Methoxyphenyl)aminoacetic acid is highly dependent on its ionization state. The mobile phase pH is controlled with a phosphate buffer to ensure consistent protonation of the amino and carboxylic acid groups. Operating at a slightly acidic pH (e.g., pH 3.0) suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention, while ensuring the amino group is protonated, which aids in solubility and peak shape.
-
UV Detection: The presence of the phenyl ring in the analyte's structure provides a strong chromophore, allowing for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector. A PDA detector is recommended during method development to determine the optimal detection wavelength and to assess peak purity.
-
Stability-Indicating Method: Drug substances can degrade over time or when exposed to stress conditions like acid, base, heat, light, and oxidation. A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[3] This is achieved by performing forced degradation studies and demonstrating that all degradant peaks are baseline-resolved from the main analyte peak.[6]
Materials and Methods
Reagents and Chemicals
-
(4-Methoxyphenyl)aminoacetic acid reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric Acid (85%) (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric Acid (HCl) (Analytical grade)
-
Sodium Hydroxide (NaOH) (Analytical grade)
-
Hydrogen Peroxide (H₂O₂) (30%) (Analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector is suitable.[7]
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power and is a robust, common choice for RP-HPLC. |
| Mobile Phase | 20mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (70:30, v/v) | The aqueous buffer controls the ionization state, while acetonitrile provides the necessary elution strength. This ratio is a good starting point for achieving optimal retention. |
| pH Adjustment | Orthophosphoric Acid | Used to adjust the buffer to the target pH of 3.0 for consistent analyte retention and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detection | UV at 274 nm | The methoxyphenyl chromophore exhibits a strong absorbance maximum around this wavelength, providing high sensitivity. A full scan (200-400 nm) should be performed initially to confirm λmax. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and detector sensitivity. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential early or late-eluting impurities. |
Preparation of Solutions
-
Mobile Phase (20mM KH₂PO₄ Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Mobile Phase (Buffer:Acetonitrile, 70:30 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of (4-Methoxyphenyl)aminoacetic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Experimental Protocols
Overall Analytical Workflow
The entire process from sample preparation to final data analysis follows a systematic and validated workflow to ensure data integrity.
Caption: High-level workflow for the HPLC analysis of (4-Methoxyphenyl)aminoacetic acid.
Step-by-Step Protocol for Sample Analysis
-
System Setup: Set up the HPLC system according to the conditions listed in the table in Section 2.2.
-
Equilibration: Pump the mobile phase through the system at 1.0 mL/min until a stable, noise-free baseline is achieved (typically 30-60 minutes).
-
System Suitability Test (SST): Inject the Working Standard Solution (100 µg/mL) five times consecutively. The system is ready for analysis if the SST parameters are met (see Table below).
-
Standard and Sample Injection: Inject a blank (diluent), followed by the Working Standard Solution, and then the sample solutions in a defined sequence.
-
Data Acquisition: Record the chromatograms for the specified run time.
-
Data Processing: Integrate the peaks of interest. Calculate the concentration of (4-Methoxyphenyl)aminoacetic acid in the samples using the peak area of the external standard.
Formula for Quantification:
Concentration (µg/mL) = (AreaSample / AreaStandard) × ConcentrationStandard
Method Validation and Forced Degradation
Validation of the analytical method must be performed to ensure it is suitable for its intended purpose, adhering to ICH Q2(R1) guidelines.
Validation Parameters
| Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | Peak is pure and free from interference from degradants. | Perform forced degradation (acid, base, oxidative, thermal, photolytic). Analyze stressed samples and ensure the main peak is resolved from all degradant peaks (Resolution > 2). Use a PDA detector to check for peak purity. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Prepare a series of at least five concentrations (e.g., 25-150 µg/mL). Plot a graph of peak area vs. concentration. |
| Accuracy | Recovery between 98.0% and 102.0% | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. |
| Precision (RSD%) | Repeatability (Intra-day) RSD ≤ 2.0% Intermediate (Inter-day) RSD ≤ 2.0% | Repeatability: Analyze six replicate preparations of the standard solution on the same day. Intermediate: Repeat the analysis on a different day with a different analyst or instrument. |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1 LOQ ≈ 10:1 | Determined by injecting progressively dilute solutions or calculated from the standard deviation of the response and the slope of the linearity curve. |
| Robustness | RSD ≤ 2.0% for system suitability parameters | Deliberately vary method parameters (e.g., Flow Rate ±0.1 mL/min, pH ±0.2 units, Column Temp ±2°C, % Acetonitrile ±2%) and assess the impact on results. |
| System Suitability | Tailing Factor ≤ 2.0 Theoretical Plates > 2000 RSD of peak area ≤ 2.0% (for 5 injections) | Performed before each analytical run to ensure the chromatographic system is performing adequately. |
Forced Degradation Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the method.[6][8][9] An extent of degradation of 5-20% is generally considered optimal for this purpose.[10]
-
Prepare a 1000 µg/mL solution of (4-Methoxyphenyl)aminoacetic acid in diluent.
-
Acid Hydrolysis: Mix 5 mL of the solution with 5 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: Mix 5 mL of the solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of the solution with 5 mL of 3% H₂O₂. Keep at room temperature for 1 hour. Dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Expose the solid powder to 80°C in a hot air oven for 24 hours. Prepare a 100 µg/mL solution from the stressed powder.
-
Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a 100 µg/mL solution.
-
Analysis: Inject all stressed samples, along with an unstressed control sample, into the HPLC system and evaluate the chromatograms for new peaks and the purity of the parent peak.
Caption: Logical diagram of the forced degradation study to prove method specificity.
Expected Results and Discussion
Under the proposed chromatographic conditions, (4-Methoxyphenyl)aminoacetic acid is expected to elute as a sharp, symmetrical peak with a retention time of approximately 6-8 minutes. The forced degradation studies will likely show significant degradation under basic and oxidative conditions, with minor degradation under acidic and thermal stress. The key outcome is that all degradation products should be well-resolved from the parent analyte peak, confirming the method's stability-indicating capability.
Example Validation Data Summary:
| Validation Parameter | Result |
| Linearity Range | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (Repeatability RSD%) | 0.85% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Conclusion
The RP-HPLC method described in this application note is simple, precise, accurate, and specific for the quantitative determination of (4-Methoxyphenyl)aminoacetic acid. The successful validation and forced degradation studies demonstrate its suitability as a stability-indicating method for routine quality control and stability testing in the pharmaceutical industry. The detailed protocol provides a solid foundation for implementation and can be adapted for specific applications after appropriate verification.
References
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
-
Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science, 11(10), 029-034. [Link]
-
Lio, Y. M., et al. (2011). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery and Translational Research, 1(1). Available through ResearchGate. [Link]
-
Patel, R., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
Bianchi, F., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chromatographic Science, 51(7), 612–618. [Link]
-
The Good Scents Company. 4-methoxyphenyl acetic acid, 104-01-8. [Link]
-
Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. [Link]
-
Reed, R. A., & Li, Y. (2007). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science, 11(10), 029-034. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Vuckovic, I., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Molecules, 28(21), 7434. [Link]
-
Rahman, Z., et al. (2020). Development and Validation of a Stability-Indicating Method for Assay of Moxifloxacin in Oral Pharmaceutical Dosage Forms by HPLC. Latin American Journal of Pharmacy. [Link]
-
Siddiqui, F. A., et al. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1). [Link]
-
Jajić, I., et al. (2016). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society. [Link]
-
Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research. [Link]
-
Jahn, M. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Kumar, V., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70987, 4-Methoxyphenyl acetate. [Link]
-
Attia, K. A. M., et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Journal of AOAC INTERNATIONAL. [Link]
-
Sanchez-Fernandez, A., et al. (2019). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. International Journal of Molecular Sciences, 20(17), 4237. [Link]
Sources
- 1. irjpms.com [irjpms.com]
- 2. jddtonline.info [jddtonline.info]
- 3. scispace.com [scispace.com]
- 4. CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID [cymitquimica.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
Probing the Bioactive Potential of (4-Methoxyphenyl)aminoacetic Acid: A Guide to In Vitro Screening
Introduction: Unveiling the Therapeutic Promise of a Versatile Scaffold
(4-Methoxyphenyl)aminoacetic acid is a multifaceted organic compound characterized by an amino acid framework linked to a methoxy-substituted phenyl group. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery. The presence of the methoxy group can enhance the molecule's lipophilicity, potentially influencing its interaction with biological targets and its metabolic stability. While direct biological data on (4-Methoxyphenyl)aminoacetic acid is emerging, its structural motifs are present in a variety of compounds known to exhibit significant pharmacological activities.
This comprehensive guide provides detailed application notes and step-by-step protocols for the in vitro evaluation of (4-Methoxyphenyl)aminoacetic acid and its derivatives. We will focus on four key areas of screening that are suggested by the activities of structurally related molecules:
-
Monoamine Oxidase (MAO) Inhibition: A critical target in neurodegenerative and psychiatric disorders.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: A key enzyme in the endocannabinoid system with implications for pain and inflammation.
-
Anticancer Activity: Assessing the cytotoxic potential against cancer cell lines.
-
Antioxidant Capacity: Evaluating the ability to neutralize harmful free radicals.
These protocols are designed for researchers, scientists, and drug development professionals to rigorously assess the bioactive potential of (4-Methoxyphenyl)aminoacetic acid and its analogues.
Section 1: Monoamine Oxidase (MAO) Inhibition Assay
Scientific Rationale: Monoamine oxidases (MAOs) are enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1] The two isoforms, MAO-A and MAO-B, are well-established therapeutic targets. Inhibition of MAO-A is a strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[1] Given that various heterocyclic compounds and substituted amines have demonstrated MAO inhibitory activity, it is plausible that (4-Methoxyphenyl)aminoacetic acid could interact with these enzymes.
The following fluorometric assay provides a high-throughput method to determine the inhibitory potential of (4-Methoxyphenyl)aminoacetic acid against both MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the fluorometric MAO inhibition assay.
Detailed Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich)
-
MAO substrate (e.g., p-Tyramine hydrochloride)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex™ Red)
-
MAO-A specific inhibitor (e.g., Clorgyline)
-
MAO-B specific inhibitor (e.g., Selegiline)
-
(4-Methoxyphenyl)aminoacetic acid
-
Phosphate Buffer (100 mM, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of (4-Methoxyphenyl)aminoacetic acid in a suitable solvent (e.g., DMSO). Create serial dilutions in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Enzyme Working Solutions: Dilute recombinant MAO-A and MAO-B in Assay Buffer to a final concentration that yields a linear reaction rate over 60 minutes.
-
Substrate Working Solution: Prepare a solution of p-Tyramine in Assay Buffer. The final concentration in the assay should be at the Kₘ value for each enzyme.
-
Detection Reagent: Prepare a mixture containing the fluorescent probe and HRP in Assay Buffer. Protect from light.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Add 25 µL of the (4-Methoxyphenyl)aminoacetic acid dilutions or control inhibitors to the respective wells. For the 100% activity control, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Substrate/Detection Reagent mix to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~587 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Expected Results:
| Compound | Target | IC₅₀ (µM) |
| (4-Methoxyphenyl)aminoacetic acid | MAO-A | To be determined |
| (4-Methoxyphenyl)aminoacetic acid | MAO-B | To be determined |
| Clorgyline (Control) | MAO-A | ~0.01 |
| Selegiline (Control) | MAO-B | ~0.05 |
Section 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Scientific Rationale: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a central role in terminating the signaling of the endocannabinoid anandamide and other related lipid amides.[2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. The structural features of (4-Methoxyphenyl)aminoacetic acid, particularly the amide-like linkage, suggest it could potentially interact with the active site of FAAH.
The following fluorometric assay provides a sensitive method for screening inhibitors of FAAH activity. The assay utilizes a synthetic substrate that releases a fluorescent product upon cleavage by FAAH.
Experimental Workflow: FAAH Inhibition Assay
Caption: Workflow for the fluorometric FAAH inhibition assay.
Detailed Protocol: Fluorometric FAAH Inhibition Assay
Materials:
-
Recombinant human FAAH (e.g., from Cayman Chemical)
-
FAAH Fluorogenic Substrate (e.g., AMC-arachidonoyl amide)
-
FAAH specific inhibitor (e.g., URB597)
-
(4-Methoxyphenyl)aminoacetic acid
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare as described above.
-
Test Compound Stock: Prepare a 10 mM stock solution of (4-Methoxyphenyl)aminoacetic acid in a suitable solvent (e.g., DMSO). Create serial dilutions in Assay Buffer.
-
FAAH Enzyme Working Solution: Dilute the FAAH enzyme in Assay Buffer to a concentration that provides a robust signal within the linear range of the assay.
-
Substrate Working Solution: Dilute the fluorogenic substrate in Assay Buffer to a final concentration of approximately 10 µM.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 170 µL of Assay Buffer.
-
Add 10 µL of the FAAH enzyme working solution.
-
Add 10 µL of the (4-Methoxyphenyl)aminoacetic acid dilutions or control inhibitor. For the 100% activity control, add 10 µL of Assay Buffer with the corresponding solvent concentration.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the Substrate Working Solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~465 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Expected Results:
| Compound | Target | IC₅₀ (µM) |
| (4-Methoxyphenyl)aminoacetic acid | FAAH | To be determined |
| URB597 (Control) | FAAH | ~0.01 |
Section 3: In Vitro Anticancer Activity (MTT Assay)
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. Derivatives of (4-methoxyphenyl)acetic acid have been investigated for their cytotoxic effects against various cancer cell lines.[3] This assay will determine if (4-Methoxyphenyl)aminoacetic acid exhibits cytotoxic or cytostatic effects on cancer cells.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(4-Methoxyphenyl)aminoacetic acid
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of (4-Methoxyphenyl)aminoacetic acid in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability versus the log of the compound concentration and determine the IC₅₀ value.
-
Expected Results:
| Cell Line | Compound | IC₅₀ (µM) |
| e.g., HeLa | (4-Methoxyphenyl)aminoacetic acid | To be determined |
| e.g., MCF-7 | (4-Methoxyphenyl)aminoacetic acid | To be determined |
Section 4: Antioxidant Capacity (DPPH Radical Scavenging Assay)
Scientific Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant activity of compounds. DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically. Phenolic and amino moieties can contribute to antioxidant activity, making this assay relevant for (4-Methoxyphenyl)aminoacetic acid.
Experimental Workflow: DPPH Assay
Sources
Application Notes and Protocols for N-(4-methoxyphenyl)oxamic acid in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the utilization of N-(4-methoxyphenyl)oxamic acid in the research and development of enzyme inhibitors. The primary focus is on its role as a potential inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis and a target of interest in oncology and infectious diseases. This guide details the synthesis of N-(4-methoxyphenyl)oxamic acid, protocols for evaluating its enzymatic inhibition, and a discussion of its mechanism of action. The content is structured to provide both foundational knowledge and actionable experimental designs for researchers in drug discovery and chemical biology.
Introduction: The Therapeutic Potential of Targeting Lactate Dehydrogenase
Lactate dehydrogenase (LDH) catalyzes the reversible conversion of pyruvate to lactate, a pivotal step in anaerobic glycolysis. In many pathological conditions, such as cancer, cells exhibit a metabolic shift towards glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to an overproduction of lactate, which contributes to an acidic tumor microenvironment, promoting tumor invasion, metastasis, and immunosuppression. Consequently, the inhibition of LDH has emerged as a promising therapeutic strategy to selectively target cancer cells' energy metabolism.
Oxamic acid, a structural analog of pyruvate, is a well-established competitive inhibitor of LDH.[1] Its derivatives are being extensively explored to enhance potency, selectivity, and pharmacokinetic properties. N-(4-methoxyphenyl)oxamic acid, the subject of this guide, is one such derivative. The methoxyphenyl moiety offers potential for improved cell permeability and additional interactions within the enzyme's active site compared to the parent compound.
These application notes will provide the necessary protocols to synthesize and evaluate N-(4-methoxyphenyl)oxamic acid as an LDH inhibitor, enabling researchers to explore its therapeutic potential.
Synthesis of N-(4-methoxyphenyl)oxamic acid
The synthesis of N-(4-methoxyphenyl)oxamic acid is readily achievable through the reaction of a primary amine, p-anisidine, with diethyl oxalate.[2][3] This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the ester carbonyls of diethyl oxalate.
Visualizing the Synthesis Workflow
Sources
Application Note & Protocol: A Guide to N-Acylation using (4-Methoxyphenyl)aminoacetic acid
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of primary and secondary amines using (4-Methoxyphenyl)aminoacetic acid. This protocol emphasizes the widely employed carbodiimide-mediated coupling reaction, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
Introduction: The Significance of N-Acylation
N-acylation is a fundamental transformation in organic and medicinal chemistry, forming a stable amide bond between a carboxylic acid and an amine.[1][2][3] This reaction is of paramount importance in the synthesis of a vast array of biologically active molecules, including peptides, modified amino acids, and small molecule therapeutics.[2][3] The resulting N-acyl amides play crucial roles in various physiological processes, acting as signaling molecules in pathways related to cardiovascular function, pain, and metabolic homeostasis.[1]
(4-Methoxyphenyl)aminoacetic acid is a versatile building block in synthetic chemistry.[4] Its structure, featuring a carboxylic acid, an amino group, and a methoxy-substituted phenyl ring, allows for its incorporation into diverse molecular scaffolds. The methoxy group can influence the compound's lipophilicity and potential biological interactions.[4] This guide will focus on utilizing the carboxylic acid moiety of (4-Methoxyphenyl)aminoacetic acid for the acylation of a target amine.
The Chemistry of Amide Bond Formation: An EDC/NHS-Mediated Approach
The direct reaction between a carboxylic acid and an amine to form an amide bond is typically unfavorable under mild conditions. Therefore, activating the carboxylic acid is necessary. Carbodiimides, such as EDC, are highly efficient for this purpose, especially in aqueous environments.[5]
The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) significantly enhances the coupling efficiency and stability of the reaction.[6][7] The reaction proceeds through a two-step mechanism:[5][7]
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of (4-Methoxyphenyl)aminoacetic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[6]
-
Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted to a more stable NHS ester.[5][6] This semi-stable intermediate is less prone to hydrolysis and can be isolated if necessary, although it is typically generated in situ.
-
Nucleophilic Attack by the Amine: The primary or secondary amine of the target molecule attacks the carbonyl carbon of the NHS ester, leading to the formation of the desired amide bond and the release of NHS.[5]
This two-step approach is particularly advantageous when working with molecules containing both carboxyl and amine groups, as it minimizes the risk of polymerization.[7]
Visualizing the Workflow: N-Acylation Protocol
The following diagram illustrates the key stages of the N-acylation protocol described in this application note.
Caption: A streamlined workflow for the N-acylation reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-acylation of a primary amine with (4-Methoxyphenyl)aminoacetic acid using EDC and NHS. Optimization may be necessary depending on the specific amine substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (4-Methoxyphenyl)aminoacetic acid | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Amine Substrate | ≥98% | Various | Ensure the amine is free of impurities. |
| EDC hydrochloride | ≥98% | e.g., Sigma-Aldrich | Highly hygroscopic; handle quickly.[8] |
| N-hydroxysuccinimide (NHS) | ≥98% | e.g., Sigma-Aldrich | Store in a desiccator. |
| Dichloromethane (DCM) | Anhydrous | Various | Ensure the solvent is dry. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various | Use if reactants have poor solubility in DCM. |
| Saturated aq. NaHCO₃ | Reagent | Various | For work-up. |
| Brine | Reagent | Various | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Various | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (4-Methoxyphenyl)aminoacetic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents).
-
Dissolve the solids in anhydrous dichloromethane (DCM). The volume of the solvent should be sufficient to fully dissolve the reactants. If solubility is an issue, anhydrous N,N-dimethylformamide (DMF) can be used as a solvent or co-solvent.
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Activation of the Carboxylic Acid:
-
To the stirred solution, add EDC hydrochloride (1.2 equivalents) in one portion.
-
Allow the mixture to stir at room temperature for 15-30 minutes to ensure the formation of the NHS ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Amine Addition and Acylation:
-
In a separate flask, dissolve the amine substrate (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. This will remove unreacted starting materials and water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
Characterization
The identity and purity of the final N-acylated product should be confirmed using standard analytical techniques, such as:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive EDC due to hydrolysis.[8]- Wet solvents or reagents.- Sterically hindered amine. | - Use fresh, high-quality EDC.- Ensure all glassware, solvents, and reagents are anhydrous.- Increase reaction time and/or temperature. Consider using a different coupling agent like HATU.[10] |
| Formation of multiple products | - Side reactions of the amine or carboxylic acid.- O-acylation if hydroxyl groups are present. | - Protect sensitive functional groups before the reaction.- Optimize reaction conditions (e.g., lower temperature). |
| Difficulty in purification | - Co-elution of the product with byproducts.- Product is an oil and difficult to crystallize. | - Try a different eluent system for column chromatography.- Attempt trituration with a non-polar solvent to induce crystallization.[9] |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
EDC is a skin and eye irritant. Avoid inhalation and contact with skin.
-
DCM and DMF are hazardous solvents. Handle with care and avoid inhalation of vapors.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the N-acylation of amines using (4-Methoxyphenyl)aminoacetic acid. By understanding the underlying mechanism of the EDC/NHS coupling reaction and following the outlined procedures, researchers can effectively synthesize a wide range of N-acylated compounds for applications in drug discovery and chemical biology.
References
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
ResearchGate. Reaction mechanism of the EDC-catalyzed amidation. [Link]
-
RSC Publishing. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. [Link]
-
Arkat USA. (2004). N-Acylation in combinatorial chemistry. ARKIVOC. [Link]
-
National Institutes of Health. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]
-
Ocean NanoTech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Wikipedia. N-Acylamides. [Link]
-
Reddit. (2024, January 26). How does EDC/NHS coupling ACTUALLY work? r/labrats. [Link]
-
PubMed. N-Acyl derivatives of Asn, new bacterial N-acyl D-amino acids with surfactant activity. [Link]
-
Frontiers. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]
-
National Institutes of Health. (2022, January 3). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
Sources
- 1. N-Acylamides - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 3. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
The Coordination Chemistry of (4-Methoxyphenyl)aminoacetic Acid: A Versatile Ligand for Catalysis and Bioinorganic Chemistry
(An Application Note and Protocol Guide for Researchers)
Introduction: Unveiling the Potential of a Multifunctional Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Amino acids and their derivatives have long been recognized as privileged ligands due to their biological relevance and versatile coordination modes.[1][2] This guide focuses on a particularly promising yet underexplored ligand: (4-Methoxyphenyl)aminoacetic acid.
The structure of (4-Methoxyphenyl)aminoacetic acid, featuring a carboxylic acid, a secondary amine, and an electron-donating methoxy group on the phenyl ring, offers a unique combination of coordination sites and electronic properties. This trifecta of functionalities makes it an attractive candidate for the construction of novel metal-organic frameworks (MOFs), catalysts, and bioactive compounds.[3][4] The methoxy group, in particular, can influence the electronic environment of the metal center, potentially enhancing catalytic activity or tuning the photophysical properties of the resulting complexes.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in harnessing the potential of (4-Methoxyphenyl)aminoacetic acid in their work. We will delve into the fundamental coordination principles, provide detailed protocols for the synthesis of its metal complexes, discuss essential characterization techniques, and explore potential applications with a strong emphasis on the causality behind the experimental choices.
Part 1: Foundational Principles of Coordination
(4-Methoxyphenyl)aminoacetic acid typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group. This forms a stable five-membered chelate ring, a common coordination motif for α-amino acids.[5] The strength and stability of this coordination are influenced by several factors, including the nature of the metal ion, the pH of the reaction medium, and the solvent system employed.
The pH is a critical parameter, as it governs the protonation state of both the amino and carboxylic acid groups. In acidic conditions, the amino group is protonated (-NH2+), reducing its nucleophilicity and ability to coordinate. Conversely, in basic conditions, the carboxylic acid is deprotonated (-COO-), enhancing its coordination ability. Therefore, precise pH control is essential for successful complex formation.
The presence of the 4-methoxyphenyl substituent introduces steric bulk and electronic effects that can influence the geometry and reactivity of the resulting metal complexes. The electron-donating nature of the methoxy group can increase the electron density on the metal center, which can be advantageous in catalytic applications that involve oxidative addition steps.[6]
Part 2: Synthesis of (4-Methoxyphenyl)aminoacetic Acid and its Metal Complexes: Detailed Protocols
Synthesis of (4-Methoxyphenyl)aminoacetic Acid
While a variety of synthetic routes to amino acids exist, a common approach for N-aryl amino acids is through the Strecker synthesis or related methodologies. A generalized two-step procedure starting from commercially available reagents is outlined below. This protocol is based on established organic synthesis principles and may require optimization for optimal yield and purity.
Protocol 2.1.1: Synthesis of (4-Methoxyphenyl)aminoacetonitrile
-
Reaction Setup: In a well-ventilated fume hood, combine 4-methoxyaniline (1 equivalent), formaldehyde (1.1 equivalents, as a 37% aqueous solution), and potassium cyanide (1.1 equivalents) in a suitable solvent such as a mixture of diethyl ether and water.
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude (4-methoxyphenyl)aminoacetonitrile can be purified by column chromatography on silica gel.
Protocol 2.1.2: Hydrolysis to (4-Methoxyphenyl)aminoacetic Acid
-
Reaction Setup: Dissolve the purified (4-methoxyphenyl)aminoacetonitrile in a mixture of concentrated hydrochloric acid and water.
-
Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours. The hydrolysis of the nitrile to the carboxylic acid can be monitored by TLC or by the cessation of ammonia evolution.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. The product, (4-methoxyphenyl)aminoacetic acid hydrochloride, may precipitate. Adjust the pH of the solution to the isoelectric point (typically around pH 6) with a base such as ammonium hydroxide to precipitate the free amino acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system like water/ethanol.
General Protocol for the Synthesis of Metal-(4-Methoxyphenyl)aminoacetate Complexes
This protocol describes a general method for the synthesis of transition metal complexes of (4-methoxyphenyl)aminoacetic acid. The choice of metal salt, solvent, and reaction conditions will depend on the desired complex and should be optimized accordingly.
Materials:
-
(4-Methoxyphenyl)aminoacetic acid
-
Metal salt (e.g., Copper(II) sulfate pentahydrate, Cobalt(II) chloride hexahydrate)
-
Solvent (e.g., deionized water, ethanol, or a mixture)
-
Base (e.g., sodium hydroxide, triethylamine)
Protocol 2.2.1: Synthesis of a Cu(II) Complex
-
Ligand Deprotonation: Dissolve (4-Methoxyphenyl)aminoacetic acid (2 equivalents) in deionized water. Slowly add a stoichiometric amount of 1M sodium hydroxide solution with stirring to deprotonate the carboxylic acid group. This step is crucial as the carboxylate form is a better ligand.
-
Complexation: In a separate flask, dissolve Copper(II) sulfate pentahydrate (1 equivalent) in deionized water.
-
Reaction: Slowly add the aqueous solution of the copper salt to the ligand solution with constant stirring. A color change is typically observed, indicating complex formation.[7]
-
Isolation: Stir the reaction mixture at room temperature for 2-4 hours. The solid complex may precipitate out of the solution. If not, the volume of the solvent can be reduced by slow evaporation.
-
Purification: Collect the precipitate by filtration, wash with deionized water to remove any unreacted salts, and then with a small amount of ethanol. Dry the complex in a desiccator over silica gel.
Protocol 2.2.2: Synthesis of a Co(II) Complex
-
Ligand Solution: Dissolve (4-Methoxyphenyl)aminoacetic acid (2 equivalents) in ethanol. A slight warming may be necessary to achieve complete dissolution.
-
Metal Solution: Dissolve Cobalt(II) chloride hexahydrate (1 equivalent) in ethanol.
-
Reaction: Add the cobalt solution to the ligand solution. Then, add a slight excess of a non-coordinating base like triethylamine to facilitate the deprotonation of the ligand.
-
Isolation and Purification: Stir the reaction mixture at room temperature or gentle reflux for 4-6 hours. Cool the solution to room temperature. The resulting precipitate can be collected by filtration, washed with ethanol, and dried under vacuum.
Part 3: Characterization of (4-Methoxyphenyl)aminoacetic Acid Complexes
A thorough characterization of the newly synthesized complexes is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Information Obtained | Expected Observations for (4-Methoxyphenyl)aminoacetate Complexes |
| Infrared (IR) Spectroscopy | Confirms the coordination of the ligand to the metal ion. | A shift in the stretching frequencies of the -NH and -COO- groups upon complexation. The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly informative for determining the coordination mode. |
| UV-Visible Spectroscopy | Provides information about the electronic transitions and the coordination geometry of the metal center. | d-d transitions for transition metal complexes in the visible region, which are indicative of the coordination environment (e.g., octahedral, tetrahedral).[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure of the ligand and its coordination to diamagnetic metal ions (e.g., Zn(II)). | Changes in the chemical shifts of the protons and carbons of the ligand upon coordination. |
| Elemental Analysis (CHN) | Determines the elemental composition of the complex, which helps to confirm the proposed stoichiometry. | The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula of the complex.[9] |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex in the solid state. | This technique can reveal the precise bond lengths, bond angles, and coordination geometry around the metal center, as well as intermolecular interactions.[7] |
Part 4: Potential Applications
The unique structural and electronic features of metal complexes of (4-Methoxyphenyl)aminoacetic acid open up a wide range of potential applications.
Homogeneous and Heterogeneous Catalysis
The ability of the ligand to stabilize various transition metals in different oxidation states makes these complexes promising candidates for catalysis.[10] For instance, copper and cobalt complexes could be explored for their catalytic activity in oxidation reactions, C-C coupling reactions, and polymerization reactions.[7][11] The methoxy group can be leveraged to tune the catalytic performance.
Caption: Generalized catalytic cycle for a metal complex.
Bioinorganic Chemistry and Drug Development
Metal complexes of amino acid derivatives have shown significant potential as antimicrobial and anticancer agents.[3][4] The biological activity often arises from the synergistic effect of the metal ion and the ligand. The (4-Methoxyphenyl)aminoacetic acid ligand could be used to design complexes that can interact with biological targets such as DNA or enzymes. The lipophilicity imparted by the methoxyphenyl group may enhance cellular uptake.
Caption: Simplified workflow of a metal-based drug's action.
Conclusion and Future Outlook
(4-Methoxyphenyl)aminoacetic acid represents a ligand with considerable untapped potential in coordination chemistry. Its straightforward synthesis, versatile coordination behavior, and the electronic influence of the methoxy group make it an exciting building block for the creation of functional metal complexes. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this ligand and to develop novel materials and molecules with impactful applications in catalysis, materials science, and medicine. Further research focusing on the synthesis of a wider range of metal complexes, detailed structural and electronic characterization, and systematic evaluation of their properties will undoubtedly unlock the full potential of this promising ligand.
References
-
SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES. (n.d.). EA Journals. Retrieved January 22, 2026, from [Link]
-
Al-Masoudi, N. A., & Shaker, S. A. (2019). Biological Activities of Amino Acid Derivatives and their Complexes a Review. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Aiyelabola, T. O., Akinkunmi, E. O., Obuotor, E. M., Olawuni, I. J., Isabirye, D. A., & Jordaan, J. H. (2017). Synthesis, Characterization, and Biological Activities of Novel Vanadium(IV) and Cobalt(II) Complexes. Bioinorganic Chemistry and Applications, 2017, 6426747. [Link]
-
Nakajima, Y., & Shimada, S. (2020). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Dalton Transactions, 49(41), 14481–14493. [Link]
-
Rojas-León, A., Bernès, S., Rodríguez-Gattorno, G., & Barba-Behrens, N. (2021). Mononuclear and Tetranuclear Copper(II) Complexes Bearing Amino Acid Schiff Base Ligands: Structural Characterization and Catalytic Applications. Molecules, 26(23), 7313. [Link]
- WO 2014/030106 A2. (2014). Google Patents.
-
Aslan, H. G., & Aslan, F. (2021). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules, 26(21), 6543. [Link]
-
Pecoraro, T. (2025). METAL COMPLEXES AND THEIR BIOLOGICAL ACTIVITY IN VIVO. Tesi di dottorato. Retrieved January 22, 2026, from [Link]
- US20130096090A1. (2013). Google Patents.
-
Sharma, K., & Sharma, S. (2022). Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications. Journal of Chemistry, 2022, 1-18. [Link]
-
Singh, K., Kumar, Y., & Kumar, P. (2007). Synthesis and characterization of cobalt(II), nickel(II), copper(II) and zinc(II) complexes with Schiff base derived from 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine. European Journal of Medicinal Chemistry, 42(3), 394-402. [Link]
-
Bordbar, A. K., Mohammadi, F., & Safaei, E. (2020). Synthesis and Characterization of Cobalt(II) and Manganese(II) Schiff Base Complexes: Metal Effect on the Binding Affinity with β-Casein. Journal of Fluorescence, 30(6), 1575-1582. [Link]
-
El-Gamel, N. E. A., & El-Reash, G. M. A. (2021). Synthesis and Structural Characterization of Cobalt Complexes Ligated by N-Methyl(bis(diphenylphosphino)amine). Inorganics, 9(11), 84. [Link]
-
Spectroscopic studies of some copper(II) complexes with amino acids. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Mague, J. T., Mohamed, S. K., Akkurt, M., Younes, S. H. H., & Albayati, M. R. (2021). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1184–1188. [Link]
-
Synthesis, Characterization of Some Complexes of Copper (II) with L-Asparginine, L-Histidine, L-Lysine. (n.d.). Prime Scholars. Retrieved January 22, 2026, from [Link]
-
Mague, J. T., Mohamed, S. K., Akkurt, M., Younes, S. H. H., & Albayati, M. R. (2015). Crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1017–o1018. [Link]
-
Synthesis and characterization of copper(II) complexes of adenine and aminoacids. (n.d.). Indian Academy of Sciences. Retrieved January 22, 2026, from [Link]
-
Wang, Y., Wang, Y., & Sun, W. (2015). Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Dalton Transactions, 44(36), 15958–15965. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl. (n.d.). AVESİS. Retrieved January 22, 2026, from [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
Botha, A., & Jordaan, J. H. (2020). Towards a selective synthetic route for cobalt amino acid complexes and their application in ring opening polymerization of rac-lactide. RSC Advances, 10(51), 30563–30574. [Link]
-
Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, C13H16O6. (n.d.). De Gruyter. Retrieved January 22, 2026, from [Link]
-
Kuznetsov, M. L. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. Molecules, 29(2), 488. [Link]
-
D'Urso, A., & Purrello, R. (2024). Interaction of Aromatic Amino Acids with Metal Complexes of Tetrakis-(4-Sulfonatophenyl)Porphyrin. International Journal of Molecular Sciences, 25(2), 1149. [Link]
-
Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Transition metal amino acid complexes. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Series of Ag(I) Coordination Complexes Derived from Aminopyrimidyl Ligands and Dicarboxylates: Syntheses, Crystal Structures, and Photoluminescence Properties. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Acetophenone, ω-methoxy. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
Sources
- 1. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents - Google Patents [patents.google.com]
- 5. Transition metal amino acid complexes - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mononuclear and Tetranuclear Copper(II) Complexes Bearing Amino Acid Schiff Base Ligands: Structural Characterization and Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Towards a selective synthetic route for cobalt amino acid complexes and their application in ring opening polymerization of rac-lactide - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Methoxyphenyl)aminoacetic Acid
Welcome to the technical support center for the synthesis of (4-Methoxyphenyl)aminoacetic acid (also known as N-(4-methoxyphenyl)glycine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your yield and obtain a high-purity product by explaining the causality behind experimental choices and providing validated protocols.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of (4-Methoxyphenyl)aminoacetic acid, particularly via the common route of nucleophilic substitution of p-anisidine with a haloacetic acid.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of (4-Methoxyphenyl)aminoacetic acid is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The nucleophilic attack of p-anisidine on the haloacetic acid (e.g., chloroacetic or bromoacetic acid) is the key step. Ensure you are using optimal reaction conditions to drive the reaction to completion.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A moderate temperature, typically in the range of 60-80 °C, is often a good starting point.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, consider extending the reaction duration.
-
-
Side Reactions: The formation of byproducts is a significant contributor to low yields.
-
Dialkylation: The product, (4-Methoxyphenyl)aminoacetic acid, can act as a nucleophile and react with another molecule of the haloacetic acid to form a di-substituted product. To minimize this, use a slight excess of p-anisidine relative to the haloacetic acid.
-
Polymerization: p-Anisidine can undergo oxidative polymerization, especially at elevated temperatures or in the presence of air, leading to colored impurities and reduced yield of the desired product.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
-
Suboptimal pH: The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.
-
Maintaining a slightly basic pH (around 8-9) is crucial. If the pH is too low, the p-anisidine will be protonated, reducing its nucleophilicity. If the pH is too high, it can promote the hydrolysis of the haloacetic acid.
-
-
Product Loss During Workup:
-
(4-Methoxyphenyl)aminoacetic acid is an amino acid and thus amphoteric, meaning it can be soluble in both acidic and basic aqueous solutions.[2] During workup, be careful with pH adjustments to precipitate the product. The isoelectric point (pI) is where the amino acid has minimum solubility. For N-aryl glycines, this is typically in the weakly acidic range. Carefully adjust the pH to around 4-5 to maximize precipitation.
-
Ensure complete precipitation by cooling the solution before filtration.
-
| Parameter | Recommendation | Rationale |
| Reactant Ratio | 1.1 : 1 (p-Anisidine : Haloacetic acid) | Minimizes dialkylation. |
| Temperature | 60-80 °C | Balances reaction rate and side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative polymerization of p-anisidine. |
| pH | 8-9 during reaction, ~4-5 for precipitation | Optimizes nucleophilicity and minimizes product loss. |
Question 2: My final product is discolored (e.g., pink, brown, or black). What causes this and how can I obtain a pure, white product?
Answer:
Discoloration is almost always due to impurities formed from the oxidation of p-anisidine.[1] p-Anisidine, like many anilines, is susceptible to air oxidation, which produces highly colored polymeric species.
-
Purity of Starting Material: Use high-purity p-anisidine. If the starting material is already discolored, consider purifying it by distillation or recrystallization before use.
-
Reaction Atmosphere: As mentioned above, performing the reaction under an inert atmosphere is highly effective in preventing oxidation.
-
Purification:
-
Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system is often an alcohol/water mixture (e.g., ethanol/water). Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Activated Carbon (Charcoal) Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Question 3: I am seeing an unexpected spot on my TLC plate that is less polar than my product. What could it be?
Answer:
An unexpected, less polar spot could be several things:
-
Unreacted p-Anisidine: This is a common culprit, especially if an excess was used.
-
Esterification: If an alcohol was used as a solvent, the carboxylic acid product could have undergone esterification, especially if the reaction was heated for an extended period under acidic conditions (which can occur locally if the base is not well-mixed). The resulting ester would be less polar than the carboxylic acid.
-
Decarboxylation: While less common under these conditions, some amino acids can undergo decarboxylation at high temperatures to form the corresponding amine.
To identify the spot, you can run co-spots on your TLC plate with the starting materials. If the spot is not a starting material, you may need to isolate it for characterization by techniques like NMR or mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for (4-Methoxyphenyl)aminoacetic acid?
A1: The most straightforward and commonly used method is the nucleophilic substitution reaction between p-anisidine and a haloacetic acid (like chloroacetic acid or bromoacetic acid) or its corresponding salt (e.g., sodium chloroacetate) in an aqueous medium with a base like sodium carbonate or sodium hydroxide to neutralize the acid formed.[3] This method is generally preferred for its operational simplicity and the use of readily available, inexpensive starting materials.
Q2: Are there alternative synthetic routes I should consider?
A2: Yes, other methods exist, each with its own advantages and disadvantages:
-
Strecker Synthesis: This involves the reaction of an aldehyde (in this case, 4-methoxybenzaldehyde) with cyanide and ammonia (or an amine) to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[4][5] This is a versatile method for α-amino acid synthesis.
-
Bucherer-Bergs Reaction: This method produces a hydantoin intermediate from a carbonyl compound, cyanide, and ammonium carbonate.[6][7][8] The hydantoin is then hydrolyzed to the desired amino acid.
-
Reductive Amination: This involves the reaction of 4-methoxybenzaldehyde with glycine (or a glycine ester) in the presence of a reducing agent to form the N-substituted glycine derivative.[3]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material (p-anisidine) and your product. A common mobile phase is a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid group is protonated and gives a well-defined spot. You can visualize the spots using a UV lamp (254 nm) and/or by staining with a ninhydrin solution (which will stain the amino group).
Q4: What is the best way to purify the final product?
A4: Recrystallization is the preferred method for obtaining high-purity (4-Methoxyphenyl)aminoacetic acid. Due to its amino acid nature, it has limited solubility in many organic solvents but is soluble in hot aqueous solutions. An ethanol/water mixture is often effective. For stubborn impurities, column chromatography can be used, but it can be challenging with amino acids. A reverse-phase column might be more suitable than normal-phase silica gel.[9] Ion-exchange chromatography is another powerful technique for amino acid purification.[10][11]
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis of (4-Methoxyphenyl)aminoacetic acid from p-anisidine and chloroacetic acid.
Materials:
-
p-Anisidine (1.1 equivalents)
-
Chloroacetic acid (1.0 equivalent)
-
Sodium Carbonate (2.0 equivalents)
-
Deionized Water
-
Ethanol
-
Hydrochloric Acid (for pH adjustment)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium carbonate in deionized water.
-
Add p-anisidine to the solution and stir until it dissolves.
-
In a separate beaker, dissolve chloroacetic acid in a small amount of water.
-
Slowly add the chloroacetic acid solution to the p-anisidine solution.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution to a pH of approximately 4.5 with hydrochloric acid. The product should precipitate as a solid.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure (4-Methoxyphenyl)aminoacetic acid.
Visualizations
Workflow for Synthesis and Troubleshooting
Caption: Synthesis and troubleshooting workflow for (4-Methoxyphenyl)aminoacetic acid.
Key Side Reactions
Caption: Competing reactions in the synthesis of (4-Methoxyphenyl)aminoacetic acid.
References
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
- Bucherer, H. T., & Bergs, W. (1934).
-
Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]
- Evans, D. A., et al. (1990). Asymmetric Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 55(23), 5977–5998.
-
University of Calgary. Ch27: Strecker Synthesis of amino acids. Available at: [Link]
- Toste, F. D., et al. (2005). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 70(13), 5279–5288.
- Groenewegen, F., et al. (2002). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 4(19), 3223–3226.
-
Wikipedia. Bucherer–Bergs reaction. Available at: [Link]
-
Kalník, M., et al. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. Available at: [Link]
-
ResearchGate. Bucherer–Bergs Reaction. Available at: [Link]
-
MDPI Encyclopedia. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available at: [Link]
-
CDR FoodLab. (2025). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. Available at: [Link]
-
Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. Available at: [Link]
-
Radhakrishna, V. Y., et al. (2016). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 6(10), 8459-8463. Available at: [Link]
-
ResearchGate. Reaction scheme for acetylation of p-anisidine with acetic acid. Available at: [Link]
- Eling, T. E., et al. (1991). Reactive Intermediates Formed During the Peroxidative Oxidation of Anisidine Isomers. Chemical Research in Toxicology, 4(4), 463–472.
-
ResearchGate. 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Available at: [Link]
-
Li, Y., et al. (2018). Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. Beilstein Journal of Organic Chemistry, 14, 216–222. Available at: [Link]
- Google Patents. (2014). WO 2014/030106 A2.
-
Organic Syntheses. p-Anisidine, 2-nitro-. Available at: [Link]
-
Jin, Z., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters, 8(3), 346–351. Available at: [Link]
-
Tyger Scientific. (±)-4-Methoxyphenyl glycine. Available at: [Link]
- Google Patents. (2013). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
- Lin, Z., et al. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system.
- Tailhades, J. (2022). Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 28(1), 10.
-
Separation and Refining of Amino acids. Available at: [Link]
-
PubChem. p-Anisidine. Available at: [Link]
- Wang, D., et al. (2010). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling.
-
Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. Available at: [Link]
-
ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid?. Available at: [Link]
- Google Patents. (1985). US4554376A - Method for separating and purifying amino acid.
- Google Patents. (1990). US4956471A - Process for isolating and purifying amino acids.
-
TSI Journals. PHOTO-ASSISTED OXIDATION OF p-ANISIDINE BY FENTON REAGENT. Available at: [Link]
Sources
- 1. Reactive intermediates formed during the peroxidative oxidation of anisidine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID [cymitquimica.com]
- 3. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diaion.com [diaion.com]
- 11. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude (4-Methoxyphenyl)aminoacetic Acid by Recrystallization
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude (4-methoxyphenyl)aminoacetic acid via recrystallization. This document moves beyond a simple procedural outline to offer in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of crystallization. Our goal is to empower you to overcome common challenges and achieve high-purity material efficiently and reliably.
Understanding the Molecule: (4-Methoxyphenyl)aminoacetic Acid
(4-Methoxyphenyl)aminoacetic acid is an amino acid derivative characterized by both polar (amino and carboxylic acid groups) and non-polar (methoxyphenyl group) moieties.[1] This amphiphilic nature is a critical factor in its solubility and, consequently, in the selection of an appropriate recrystallization solvent. The amino and carboxylic acid groups can form hydrogen bonds and interact with polar solvents, while the methoxyphenyl group contributes to its solubility in less polar organic solvents.[1][2]
Core Protocol: Recrystallization of (4-Methoxyphenyl)aminoacetic Acid
This protocol provides a general framework. The optimal solvent and specific volumes should be determined experimentally, as detailed in the FAQ section.
Experimental Workflow
Caption: General workflow for the recrystallization of (4-Methoxyphenyl)aminoacetic acid.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallization?
A1: The ideal solvent will dissolve the crude (4-methoxyphenyl)aminoacetic acid when hot but not when cold.[3] Given the molecule's structure, a polar protic solvent or a mixed solvent system is a good starting point.
Solvent Screening Protocol:
-
Place approximately 50 mg of your crude material into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, or mixtures) dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the tubes that did not show dissolution at room temperature. The compound should dissolve completely in a minimal amount of the hot solvent.
-
Cool the dissolved solutions to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a suitable choice.
Predicted Solvent Suitability:
| Solvent System | Predicted Solubility Behavior | Rationale |
| Water | Low solubility at room temperature, moderate to good solubility when hot. | The polar amino and carboxylic acid groups will interact with water, but the non-polar methoxyphenyl group will limit solubility, especially at lower temperatures.[2][4] |
| Ethanol/Methanol | Moderate solubility at room temperature, high solubility when hot. | These polar protic solvents will interact with the entire molecule. A mixture with water (e.g., 9:1 ethanol:water) may be necessary to reduce room temperature solubility.[5] |
| Acetone | Moderate solubility. | Less polar than alcohols, it may be a suitable co-solvent in a mixed solvent system. |
| Toluene/Hexane | Low to negligible solubility. | These non-polar solvents are unlikely to dissolve the polar functional groups of the amino acid. They could potentially be used as anti-solvents.[2] |
Q2: My compound is not crystallizing, even after cooling. What should I do?
A2: This is a common issue that typically arises from two main causes: either the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires nucleation to be initiated.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution. This will act as a template for crystal growth.
-
-
Increase Concentration: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q3: My purified crystals are still colored. How can I remove colored impurities?
A3: Colored impurities are often large, flat molecules with extensive conjugation that can be adsorbed onto activated carbon.
Procedure:
-
Dissolve the crude material in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. Be cautious, as the solution may boil vigorously upon addition.
-
Swirl the hot solution with the charcoal for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.
-
Allow the filtrate to cool and crystallize as usual.
Note: Using too much charcoal can lead to a significant loss of your desired product as it can also be adsorbed.
Troubleshooting Guide
Problem 1: Oiling Out
Symptom: Instead of solid crystals, an oily liquid separates from the solution upon cooling.
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6] This can be due to a high concentration of impurities depressing the melting point of the crude material, or the boiling point of the solvent being too high. Oiled out products are often impure because the oil can dissolve impurities more readily than the solvent.
Caption: Decision-making workflow for troubleshooting "oiling out".
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool more slowly.
-
Lower the Solution Temperature: If using a mixed solvent system, you can add a small amount of the "insoluble" solvent (the one in which the compound is less soluble) to induce crystallization at a lower temperature.
-
Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point.
Problem 2: Very Low or No Recovery
Symptom: Few or no crystals are formed after cooling, or the final yield is significantly lower than expected.
Causality: This can result from using too much solvent, cooling the solution too quickly (leading to very small crystals that are difficult to filter), or incomplete precipitation.
Solutions:
-
Reduce Solvent Volume: As mentioned in the FAQs, evaporate some of the solvent to increase the concentration of the solute.
-
Ensure Complete Cooling: Make sure the flask has spent adequate time in an ice bath (at least 15-20 minutes) to maximize precipitation.
-
Check the Filtrate: If you suspect your product is still in the mother liquor, you can try to recover it by evaporating the solvent from the filtrate. If a significant amount of solid is recovered, you may need to re-evaluate your choice of solvent or the volume used. A good recrystallization solvent should have a steep solubility curve with respect to temperature.[3]
Problem 3: Premature Crystallization During Hot Filtration
Symptom: Crystals form on the filter paper or in the funnel during hot gravity filtration.
Causality: The solution cools as it passes through the funnel, causing the solute to crystallize prematurely.
Solutions:
-
Use an Excess of Solvent: Before filtration, add a small excess of hot solvent to ensure the compound remains in solution even with a slight drop in temperature. This excess can be evaporated after filtration.
-
Pre-heat the Funnel: Place the funnel and filter paper in an oven before use, or place the funnel in the neck of the receiving flask and allow the steam from the boiling solvent to heat it before pouring the solution through.
-
Use a Stemless Funnel: A funnel with a long stem provides more surface area for cooling. A stemless or short-stemmed funnel is preferable for hot filtrations.
Characterization of Purified (4-Methoxyphenyl)aminoacetic Acid
After recrystallization, it is essential to verify the purity of the final product. Standard characterization techniques include:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broadened.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
By understanding the principles behind recrystallization and anticipating common challenges, you can effectively purify crude (4-methoxyphenyl)aminoacetic acid and obtain a high-quality product for your research and development needs.
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
Garamvölgyi, G., et al. (2010). Solubility of Glycine Polymorphs and Recrystallization of β-Glycine. Crystal Growth & Design. [Link]
-
Ferreira, O., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]
-
Mondal, A., et al. (2021). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. ResearchGate. [Link]
-
PubChem. 4-Methoxyphenylacetic Acid. National Center for Biotechnology Information. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Li, Z., et al. (2020). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm. [Link]
-
Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. [Link]
-
Franceschin, G., et al. (2021). Predicting drug solubility in organic solvents mixtures. arXiv. [Link]
-
Reddit. Recrystallization pointers. r/chemistry. [Link]
-
Ferreira, O., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]
-
Ferreira, O., et al. (2019). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Wageningen University & Research. [Link]
-
U.S. Environmental Protection Agency. Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-, 1-(hydrogen sulfate) - Substance Details. [Link]
Sources
- 1. CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-(4-methoxyphenyl)oxamic Acid
Welcome to the technical support center for the synthesis of N-(4-methoxyphenyl)oxamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this synthetic procedure. By understanding the underlying reaction mechanisms and the factors that influence them, you can optimize your synthesis for higher yield and purity.
I. Overview of the Synthesis and Potential Side Reactions
The synthesis of N-(4-methoxyphenyl)oxamic acid is typically achieved through the reaction of p-anisidine with diethyl oxalate. This reaction proceeds via a nucleophilic acyl substitution, followed by the hydrolysis of the resulting ethyl ester intermediate.
However, like many chemical reactions, this process is not without its potential for side reactions, which can complicate purification and reduce the overall yield of the desired product. The two most common side reactions are:
-
Formation of N,N'-bis(4-methoxyphenyl)oxamide: This occurs when one molecule of diethyl oxalate reacts with two molecules of p-anisidine.
-
Incomplete Hydrolysis: The intermediate, ethyl N-(4-methoxyphenyl)oxamate, may not be fully hydrolyzed to the final carboxylic acid product.
This guide will provide a detailed, question-and-answer-based approach to identifying, understanding, and mitigating these side reactions.
II. Troubleshooting Guide & FAQs
FAQ 1: My final product is a mixture of compounds, and the yield of N-(4-methoxyphenyl)oxamic acid is low. What are the likely impurities?
The most probable impurities are the double-acylation byproduct, N,N'-bis(4-methoxyphenyl)oxamide, and the unhydrolyzed intermediate, ethyl N-(4-methoxyphenyl)oxamate. The presence of unreacted p-anisidine is also possible.
To identify these impurities, you can use techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
Table 1: Physical and Spectroscopic Data for Product and Potential Side Products
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (DMSO-d₆) | Key ¹³C NMR Signals (DMSO-d₆) |
| N-(4-methoxyphenyl)oxamic acid | ![]() | 195.17 | ~165-168 | δ 10.5 (s, 1H, NH), 7.5 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.7 (s, 3H, OCH₃) | δ 162.1 (C=O, acid), 159.8 (C=O, amide), 156.0 (C-O), 131.2 (C-N), 121.5 (Ar-CH), 114.2 (Ar-CH), 55.2 (OCH₃) |
| N,N'-bis(4-methoxyphenyl)oxamide | ![]() | 272.28 | >250 | δ 10.7 (s, 2H, NH), 7.6 (d, 4H, Ar-H), 6.9 (d, 4H, Ar-H), 3.7 (s, 6H, OCH₃) | δ 158.8 (C=O), 155.8 (C-O), 131.8 (C-N), 121.8 (Ar-CH), 114.1 (Ar-CH), 55.2 (OCH₃) |
| Ethyl N-(4-methoxyphenyl)oxamate | ![]() | 223.22 | ~78-81 | δ 10.6 (s, 1H, NH), 7.5 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.3 (q, 2H, OCH₂CH₃), 3.7 (s, 3H, OCH₃), 1.3 (t, 3H, OCH₂CH₃) | δ 160.5 (C=O, ester), 158.2 (C=O, amide), 156.1 (C-O), 131.1 (C-N), 121.6 (Ar-CH), 114.2 (Ar-CH), 62.5 (OCH₂), 55.2 (OCH₃), 13.9 (CH₃) |
FAQ 2: How can I prevent the formation of the N,N'-bis(4-methoxyphenyl)oxamide byproduct?
The formation of the double-acylation product is a common issue when reacting primary amines with diethyl oxalate.[1][2] The key to minimizing this side reaction lies in controlling the stoichiometry of the reactants.
Causality: The reaction proceeds in a stepwise manner. The first molecule of p-anisidine reacts with one of the ester groups of diethyl oxalate to form the intermediate ethyl N-(4-methoxyphenyl)oxamate. If an excess of p-anisidine is present, a second molecule can then react with the remaining ester group to form the undesired N,N'-bis(4-methoxyphenyl)oxamide.
Preventative Measures:
-
Stoichiometry Control: Use a molar ratio of diethyl oxalate to p-anisidine of at least 1:1, or even a slight excess of diethyl oxalate. This ensures that there is not enough free amine to react with the intermediate ester.
-
Slow Addition: Add the p-anisidine solution slowly to the diethyl oxalate solution. This helps to maintain a low concentration of the amine in the reaction mixture at any given time, favoring the mono-acylation reaction.
Experimental Protocol: Minimizing Double Acylation
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl oxalate (1.0 equivalent) in a suitable solvent such as ethanol.
-
In a separate beaker, dissolve p-anisidine (1.0 equivalent) in the same solvent.
-
Heat the diethyl oxalate solution to reflux.
-
Add the p-anisidine solution dropwise to the refluxing diethyl oxalate solution over a period of 30-60 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for the specified time.
Caption: Reaction pathways in the synthesis of N-(4-methoxyphenyl)oxamic acid.
FAQ 3: I have a significant amount of ethyl N-(4-methoxyphenyl)oxamate remaining in my product. How can I ensure complete hydrolysis?
Incomplete hydrolysis is another common issue, leading to contamination of the final product with the ethyl ester intermediate.[3][4] The efficiency of the hydrolysis step is highly dependent on the reaction conditions.
Causality: The hydrolysis of the ester to a carboxylic acid is typically base-catalyzed. Insufficient base, low temperature, or short reaction times can lead to incomplete conversion.
Troubleshooting and Optimization:
-
Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used for hydrolysis. Ensure that at least one equivalent of the base is used to neutralize the resulting carboxylic acid and drive the reaction to completion. An excess of the base (e.g., 1.5-2.0 equivalents) is often beneficial.
-
Reaction Temperature: Heating the reaction mixture is crucial for promoting hydrolysis. Refluxing in a suitable solvent (e.g., ethanol/water mixture) is a common practice.
-
Reaction Time: Monitor the reaction progress by TLC. If the reaction is sluggish, extending the reaction time can lead to a more complete hydrolysis.
Experimental Protocol: Complete Hydrolysis
-
After the initial reaction between p-anisidine and diethyl oxalate, cool the reaction mixture.
-
Add a solution of sodium hydroxide (1.5-2.0 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1-2 hours, or until TLC analysis indicates the complete disappearance of the ethyl ester intermediate.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the N-(4-methoxyphenyl)oxamic acid product.
Caption: Troubleshooting workflow for incomplete hydrolysis.
FAQ 4: How can I effectively purify my crude N-(4-methoxyphenyl)oxamic acid?
Recrystallization is a powerful technique for purifying solid organic compounds.[5][6][7][8] The choice of solvent is critical for successful purification. The ideal solvent should dissolve the desired product well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Purification Strategy:
-
Removing N,N'-bis(4-methoxyphenyl)oxamide: This byproduct is generally much less soluble than the desired oxamic acid in most common organic solvents. Therefore, it can often be removed by a preliminary filtration step before recrystallization of the desired product from the filtrate.
-
Removing Ethyl N-(4-methoxyphenyl)oxamate: This byproduct is generally more soluble than the desired oxamic acid. A carefully chosen recrystallization solvent will keep the ethyl ester in the mother liquor while the oxamic acid crystallizes out upon cooling.
Recommended Recrystallization Protocol:
-
Solvent Screening: Ethanol, methanol, or a mixture of ethanol and water are good starting points for recrystallization.
-
Procedure: a. Dissolve the crude product in a minimum amount of the hot solvent. b. If N,N'-bis(4-methoxyphenyl)oxamide is present as an insoluble solid, perform a hot filtration to remove it. c. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the N-(4-methoxyphenyl)oxamic acid. d. Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent. e. Dry the crystals under vacuum.
III. References
-
Supporting Information for "Self-Assembly of a Coordination Cage in Water". Angewandte Chemie International Edition, 2007 , 46, 2-12. [Link]
-
Royal Society of Chemistry. Table of Contents - Supporting Information. [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - Supporting Information. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Royal Society of Chemistry. VI. 1H and 13C NMR Spectra - Supporting Information. [Link]
-
Schraml, J., et al. Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange. Magnetic Resonance in Chemistry, 2005 , 43(7), 535-42. [Link]
-
Clark, J. Hydrolysing Esters. Chemguide. [Link]
-
De P. T. Alarcon, et al. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 2016 , 21(11), 1468. [Link]
-
Gowda, B. T., et al. Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C6H4SO2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Zeitschrift für Naturforschung A, 2003 , 58(9), 547-556. [Link]
-
Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]
-
Professor Dave Explains. Recrystallization. YouTube, 10 Jan. 2020. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Vassar. Organic Chemistry Lab: Recrystallization. YouTube, 28 Nov. 2007. [Link]
-
The Organic Chemistry Tutor. Recrystallization - Organic Chemistry Lab Technique. YouTube, 9 Sep. 2017. [Link]
-
Singh, R. B., and Singh, P. K. Synthesis and biocidal nature of oxamic acids. ResearchGate, Jan. 2011. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0143763). [Link]
-
Royal Society of Chemistry. Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. [Link]
-
ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]
-
G. P. A. Yap, et al. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 2023 , 8(1), x230018. [Link]
-
LibreTexts. 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
M. Petrou, et al. A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. Molecules, 2021 , 26(11), 3326. [Link]
-
U. von Gunten, et al. Ozonation of anilines: Kinetics, stoichiometry, product identification and elucidation of pathways. Water Research, 2016 , 98, 295-305. [Link]
-
Royal Society of Chemistry. Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst - Supporting Information. [Link]
-
ResearchGate. The comparison of 1 H-NMR and 13 C-NMR spectra data of A3 2 isolate with ethyl p-methoxycinnamate compounds. [Link]
-
P. Novak, et al. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 2013 , 117(3), 559-67. [Link]
-
DergiPark. Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. [Link]
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(4-methoxyphenyl)oxamic acid
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of N-(4-methoxyphenyl)oxamic acid. As an acidic compound, its chromatographic behavior is highly sensitive to analytical conditions. This document provides in-depth, cause-and-effect troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues, optimize your method, and achieve ideal Gaussian peak shapes for robust and accurate quantification.
Frequently Asked Questions (FAQs): Quick Diagnosis
Q1: What is HPLC peak tailing and how do I know if I have a problem?
A1: Peak tailing is an asymmetrical peak shape where the latter half of the peak is broader than the front half.[1][2] In an ideal separation, a chromatographic peak should be perfectly symmetrical, known as a Gaussian peak. Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. A value greater than 1.2 is generally considered tailing, which can compromise the accuracy of peak integration, reduce resolution from nearby analytes, and indicate underlying chemical or mechanical issues in your method.[3]
Q2: I'm seeing significant peak tailing specifically for N-(4-methoxyphenyl)oxamic acid. What is the most probable cause?
A2: For an acidic analyte like N-(4-methoxyphenyl)oxamic acid, the most common causes of peak tailing are chemically driven. The two most likely culprits are:
-
Mobile Phase pH is too close to the analyte's pKa: N-(4-methoxyphenyl)oxamic acid is an acidic compound. Based on structurally similar compounds like 4-Methoxyphenylacetic acid (pKa ≈ 4.12), it is reasonable to assume its pKa is in the acidic range.[4] If your mobile phase pH is near this value, the analyte will exist as a mixture of its ionized (deprotonated) and unionized (protonated) forms.[5] These two forms have different retention behaviors, leading to a broadened, tailing peak.
-
Secondary Interactions with the Stationary Phase: Although less common for acidic compounds than basic ones, unwanted polar interactions can still occur between the analyte and the silica stationary phase, particularly with active silanol groups (Si-OH).[6][7] This provides a secondary, non-ideal retention mechanism that causes peak tailing.[1][3]
Q3: All the peaks in my chromatogram are tailing, not just my target analyte. What does this suggest?
A3: When all peaks exhibit tailing, the issue is likely mechanical or related to the column's overall health rather than a specific chemical interaction. Common causes include:
-
Column Void: A void or channel has formed at the head of the column bed, causing uneven flow and peak distortion.[8][9] This can happen over time or from pressure shocks.
-
Extra-Column Volume: Excessive volume between the injector and the detector, often from using tubing with a large internal diameter or excessive length, can cause band broadening and tailing.[10]
-
Contamination: A contaminated guard column or analytical column frit can distort the sample flow path.
Systematic Troubleshooting Workflow
Before making adjustments, it's crucial to follow a logical diagnostic process. This workflow helps isolate the variable causing the peak tailing, saving time and resources.
Caption: A logical workflow for diagnosing HPLC peak tailing.
Deep Dive Troubleshooting Guides
Section 1: Mobile Phase Optimization — The First Line of Defense
The mobile phase is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[11]
Q: How does mobile phase pH affect my acidic analyte's peak shape?
A: The mobile phase pH dictates the ionization state of your analyte. To achieve sharp, symmetrical peaks for an acidic compound, you want to ensure it is in a single, un-ionized state. This is accomplished by setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[5][12] At this low pH, the carboxylic acid group on N-(4-methoxyphenyl)oxamic acid will be fully protonated (-COOH), making the molecule more hydrophobic and allowing it to interact consistently with the C18 stationary phase.[13] Operating near the pKa results in a mixed population of ionized and un-ionized molecules, causing tailing.[5][14]
Q: My current mobile phase is just Acetonitrile and Water. Is that a problem?
A: Yes, this is a significant problem. An unbuffered mobile phase has no capacity to resist pH changes.[15] The silica surface of the column and the analyte itself can alter the local pH, leading to inconsistent ionization and severe peak tailing. Using a buffer is essential for robust and reproducible results.[7][15]
Table 1: Recommended Buffers for Low pH Reversed-Phase HPLC
| Buffer Agent | pKa | Buffering Range (pH) | Volatility | Notes |
| Formic Acid / Formate | 3.75 | 2.8 - 4.8 | High | Excellent for LC-MS applications. |
| Acetic Acid / Acetate | 4.76 | 3.8 - 5.8 | High | Good for LC-MS, but buffering is weaker below pH 4. |
| Phosphoric Acid / Phosphate | 2.15 | 1.1 - 3.1 | Low | Excellent buffering capacity at low pH. Not volatile , will damage MS detectors. Ideal for UV detection. |
Protocol 1: Preparing a Buffered Acidic Mobile Phase (Example: pH 2.5)
Objective: To prepare a mobile phase that ensures N-(4-methoxyphenyl)oxamic acid is in its un-ionized form, minimizing peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Phosphoric acid (H₃PO₄), 85%
-
0.2 µm or 0.45 µm solvent filter
Procedure:
-
Prepare Aqueous Portion: Dispense approximately 900 mL of HPLC-grade water into a 1 L beaker or flask.
-
Adjust pH: Place a calibrated pH meter probe into the water. While stirring, slowly add phosphoric acid dropwise until the pH is stable at 2.50 (± 0.05).
-
Bring to Volume: Transfer the pH-adjusted water to a 1 L volumetric flask and add HPLC-grade water to the mark. This is your aqueous buffer stock.
-
Filter: Filter the aqueous buffer through a 0.2 µm solvent filter to remove particulates and degas the solution.
-
Prepare Mobile Phase: To create a 50:50 (v/v) mobile phase, mix 500 mL of the filtered aqueous buffer with 500 mL of HPLC-grade acetonitrile.
-
Degas Final Mobile Phase: Sonicate the final mobile phase for 10-15 minutes or use an online degasser to remove dissolved gases.
-
Equilibrate System: Flush the HPLC system and column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Section 2: Stationary Phase & Column Health
The column is the heart of the separation. Its chemistry and physical state are critical for good peak shape.
Q: How can the column itself cause tailing for my acidic analyte?
A: While the primary issue for basic compounds, secondary interactions with the column's stationary phase can still affect acidic analytes. This is primarily due to:
-
Active Silanols: The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH). These groups are acidic and can engage in hydrogen bonding with polar functional groups on your analyte.[1][16] This secondary polar interaction, in addition to the primary hydrophobic C18 interaction, creates a mixed-mode retention that leads to tailing.[6]
-
Metal Contamination: Older or lower-purity "Type A" silica columns contain trace metal impurities (e.g., iron, aluminum).[1] These metals can chelate with analytes containing carboxyl groups, causing severe peak tailing.[6]
Modern, high-purity, end-capped "Type B" silica columns are designed to minimize both of these effects and are strongly recommended.[6][16]
Caption: Ideal vs. undesired interactions causing peak tailing.
Q: My column has been used for a while. Could it be degraded? How do I check and fix it?
A: Yes, column performance degrades over time. Contaminants from samples can bind irreversibly to the head of the column, and the bonded phase can hydrolyze, especially at extreme pH values. A good first step is to reverse-flush the column.
Protocol 2: Column Washing and Regeneration
Objective: To remove strongly retained contaminants from the column that may be causing peak shape distortion and high backpressure.
Important: Always disconnect the column from the detector before flushing with strong solvents to avoid damaging the detector cell.
Procedure:
-
Disconnect: Disconnect the column outlet from the detector.
-
Reverse Flow: Connect the column to the injector in the reverse flow direction.
-
Systematic Flush: Flush the column with 20-30 column volumes of each of the following solvents, moving from polar to non-polar and back.
-
Step 1: Buffered Mobile Phase (No ACN): Your prepared aqueous buffer (e.g., pH 2.5 water) to remove salts.
-
Step 2: HPLC-Grade Water: To remove the buffer.
-
Step 3: Isopropanol (IPA): To remove moderately non-polar contaminants.
-
Step 4: Hexane (if compatible): To remove highly non-polar contaminants (check column manual for solvent compatibility).
-
Step 5: Isopropanol (IPA): To transition back to a polar-miscible solvent.
-
Step 6: HPLC-Grade Water: To re-wet the stationary phase.
-
-
Re-equilibrate: Turn the column back to the normal flow direction, reconnect it to the detector, and equilibrate with your mobile phase for at least 30 minutes or until the baseline is stable.
-
Test: Inject a standard to see if peak shape has improved. If not, the column may be permanently damaged and require replacement.
Section 3: Sample Preparation and Injection
Q: Could my sample itself be the source of the tailing?
A: Absolutely. Two common sample-related issues are solvent mismatch and mass overload.
-
Solvent Mismatch: If you dissolve your N-(4-methoxyphenyl)oxamic acid in a solvent that is significantly stronger (more organic content) than your mobile phase (e.g., dissolving in 100% ACN and injecting into a 20% ACN mobile phase), the sample will not focus properly on the column head. This causes a distorted, tailing, or fronting peak. The Rule of Thumb: Always try to dissolve your sample in the initial mobile phase itself.[9]
-
Mass Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, leading to excess analyte traveling down the column faster and causing a "shark-fin" or tailing peak shape.[8]
Troubleshooting Steps:
-
Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column.
-
Re-dissolve the Sample: If your sample is dissolved in a strong solvent, evaporate the solvent and reconstitute it in your mobile phase before injection.
References
-
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Hawksley, J. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]
-
Scribd. (n.d.). Peak Tailing. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Methoxyphenyl)maleamic acid. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound 4-Methoxyphenylacetic acid (FDB022832). Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Showing Compound 4-Methoxyphenylacetic acid (FDB022832) - FooDB [foodb.ca]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. scribd.com [scribd.com]
- 10. chromtech.com [chromtech.com]
- 11. acdlabs.com [acdlabs.com]
- 12. biotage.com [biotage.com]
- 13. agilent.com [agilent.com]
- 14. moravek.com [moravek.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: A Guide to Preventing Degradation of (4-Methoxyphenyl)aminoacetic Acid
Welcome to the technical support guide for (4-Methoxyphenyl)aminoacetic acid. As a critical building block in pharmaceutical research and organic synthesis, maintaining its purity and stability during storage is paramount to ensuring reproducible experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the causes of degradation and actionable protocols to prevent it. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered by users of (4-Methoxyphenyl)aminoacetic acid.
Q1: My vial of (4-Methoxyphenyl)aminoacetic acid, which was originally a white powder, has turned greyish-brown. Is it still usable?
A: Discoloration from white to grey-brown is a common indicator of degradation, specifically oxidation.[1] The anisidine moiety within the molecule is susceptible to air oxidation, which forms colored impurities.[1] While minor discoloration may not significantly impact the bulk purity for some applications, it is a clear sign of instability. We strongly recommend re-analyzing the material's purity via HPLC before use. For sensitive applications, such as in drug development or quantitative assays, using a discolored reagent is not advised as the impurities could lead to unforeseen side reactions or analytical artifacts.
Q2: What are the primary chemical pathways that cause (4-Methoxyphenyl)aminoacetic acid to degrade during storage?
A: The molecule has several reactive sites that are susceptible to specific degradation pathways. Understanding these is key to prevention.
-
Oxidation: The primary pathway, as noted above, involves the aniline-like amino group and the electron-rich aromatic ring. Exposure to atmospheric oxygen, potentially accelerated by light or trace metals, can lead to the formation of colored quinone-like structures or other oxidative coupling products.[1][2]
-
Hydrolysis: As an amino acid derivative, the molecule can undergo hydrolysis, particularly if exposed to moisture in combination with acidic or basic conditions.[3][4] While the C-N bond is generally stable, prolonged exposure to humidity can facilitate this process.
-
Photolysis (Light-Induced Degradation): Aromatic compounds are often sensitive to UV and visible light.[5] Energy from light can generate free radicals, initiating and accelerating oxidative degradation.[5] The MSDS for the related compound N-Phenylglycine explicitly lists UV radiation and direct light as conditions to avoid.[6]
-
Thermal Degradation: Elevated temperatures act as a catalyst for all degradation pathways, providing the activation energy needed for unwanted reactions to occur.[2][7]
Q3: What are the ideal storage conditions to maximize the shelf-life of (4-Methoxyphenyl)aminoacetic acid?
A: To mitigate the degradation pathways described above, a multi-faceted approach to storage is essential. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[8] | Prevents oxidation by displacing atmospheric oxygen. |
| Light | Store in an amber or opaque vial. Keep in the dark.[6][9] | Prevents light-induced photolytic degradation. |
| Moisture | Keep container tightly sealed.[8][9] Store in a desiccator. | Prevents moisture absorption (hygroscopicity) which can lead to hydrolysis.[8][10] |
| Container | Use the original, tightly sealed manufacturer's container. | Ensures proper material compatibility and seal integrity. |
Q4: How can I perform a quick quality check on a batch of (4-Methoxyphenyl)aminoacetic acid that has been in storage?
A: A simple visual inspection for color change is the first step. However, for a quantitative assessment, a High-Performance Liquid Chromatography (HPLC) analysis is the most reliable method. A standard reversed-phase HPLC (RP-HPLC) method with UV detection (around 254 nm, where the phenyl ring absorbs) can quickly provide a purity profile.[11] Comparing the peak area of the main compound to any impurity peaks will give you a percentage purity. For even greater certainty, coupling the HPLC to a mass spectrometer (LC-MS) can help confirm the identity of the main peak and provide mass information on any degradants.[12]
Q5: I suspect my material has degraded. How can I confirm this and tentatively identify the impurities?
A: Confirmation requires an analytical method that can separate the parent compound from its degradation products. This is known as a "stability-indicating method."[5][7] The most direct approach is to use LC-MS. By comparing the mass spectrum of the main peak (which should correspond to the molecular weight of (4-Methoxyphenyl)aminoacetic acid) with the masses of the impurity peaks, you can deduce the chemical modifications. For example, an impurity with a mass increase of +16 Da may suggest oxidation (addition of an oxygen atom). An impurity with a mass decrease of -14 Da could indicate demethylation of the methoxy group.
Section 2: In-Depth Troubleshooting Guides
Guide 2.1: Investigating Discoloration (Suspected Oxidation)
Problem: The solid material has changed color from white to yellow, brown, or grey. This is the most frequently reported issue.
Root Cause Analysis: This discoloration is almost certainly due to the formation of oxidized species. The tertiary amine and the electron-rich methoxy-phenyl group are susceptible to oxidation. Trace metal ions can catalyze this process, as can exposure to light and atmospheric oxygen.[2][5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting discolored material.
Experimental Protocol: Purity Analysis by RP-HPLC-UV/MS
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of your detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
Detection:
-
UV Detector: Monitor at 254 nm.
-
Mass Spectrometer (ESI+): Scan a mass range from m/z 100 to 500. Look for the expected parent ion.
-
-
Analysis: Integrate the peak areas in the UV chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100. Examine the mass spectra of any impurity peaks to hypothesize their structures.
Section 3: Protocols for Long-Term Stability
Proactive measures are the best way to ensure the long-term integrity of (4-Methoxyphenyl)aminoacetic acid.
Protocol 3.1: Recommended Storage and Handling Procedure
-
Upon Receipt: Do not open the primary container in the open air. Transfer the container immediately into a controlled environment, such as a nitrogen-filled glovebox or glove bag.
-
Aliquoting: If you need to use small amounts over time, it is best practice to aliquot the material. In the inert environment, weigh out the desired amounts into smaller, amber glass vials suitable for cold storage.
-
Inert Gas Purge: Before sealing each aliquot, flush the vial headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately cap the vials tightly. For extra protection, wrap the cap threads with Parafilm®.
-
Storage: Place the sealed aliquots into a labeled secondary container and store them in a refrigerator at 2-8°C, away from light. A desiccator cabinet within the cold room is ideal.
-
In Use: When you need to use an aliquot, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. If possible, open and weigh the material in an inert environment.
Protocol 3.2: Establishing a Stability-Indicating Analytical Method via Forced Degradation
To rigorously validate your analytical method and understand potential degradants, a forced degradation study is essential.[2][7][13] This involves intentionally stressing the compound to generate degradation products.
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare Samples: For each condition, use a solution of (4-Methoxyphenyl)aminoacetic acid (e.g., 0.5 mg/mL). Include an unstressed control sample.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution (final conc. 0.1 M HCl). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution (final conc. 0.1 M NaOH). Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the sample solution (final conc. 3% H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the sample solution in a quartz cuvette to light stress as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Dissolve for analysis.
-
Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Analyze all samples, including the control, using the LC-MS method from Guide 2.1.
-
Data Evaluation: The goal is to achieve 10-30% degradation.[7] If degradation is too rapid or too slow, adjust the time or stressor intensity. Confirm that new peaks (degradants) are well-resolved from the parent peak.
Data Summary Table for Forced Degradation Study:
| Stress Condition | Incubation Time/Temp | % Degradation (vs. Control) | m/z of Major Degradants |
| 0.1 M HCl | 24h / 60°C | ||
| 0.1 M NaOH | 4h / 60°C | ||
| 3% H₂O₂ | 24h / RT | ||
| Photolytic (ICH Q1B) | Per Guideline | ||
| Thermal (Solid) | 48h / 80°C |
Section 4: Key Degradation Pathways (Visualized)
The following diagram illustrates the primary sites on the (4-Methoxyphenyl)aminoacetic acid molecule that are susceptible to degradation.
Caption: Potential degradation sites on the molecule.
By understanding these potential liabilities and implementing the robust storage, handling, and analytical procedures outlined in this guide, you can ensure the long-term stability of your (4-Methoxyphenyl)aminoacetic acid, leading to more reliable and reproducible scientific results.
References
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
BioPharm International. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(10). Retrieved from [Link]
-
Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from [Link]
-
Loba Chemie. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
-
K. Uhle. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
CDR FoodLab®. (2024). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. Retrieved from [Link]
-
ResearchGate. (2008). Hydrolysis of Glycylglycine in Subcritical Water Conditions. Retrieved from [Link]
-
Lawrence, L., & Moore, W. J. (1951). Kinetics of the Hydrolysis of Simple Glycine Peptides. Journal of the American Chemical Society, 73(9), 3973–3977. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]
-
Sautiere, P., et al. (2001). Hydrolysis of glycine-containing elastin pentapeptides by LasA, a metalloelastase from Pseudomonas aeruginosa. European Journal of Biochemistry, 268(4), 1086-1093. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Phenylglycine. Retrieved from [Link]
-
Donnelly, M. I., Chapman, P. J., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 147(2), 477–481. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
Sources
- 1. p-Anisidine - Wikipedia [en.wikipedia.org]
- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. carlroth.com [carlroth.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. Accelerated stability and forced degradation [alphalyse.com]
Technical Support Center: Scaling Up the Synthesis of (4-Methoxyphenyl)aminoacetic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (4-Methoxyphenyl)aminoacetic acid, also known as N-(4-methoxyphenyl)glycine. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this synthesis from the bench to larger-scale production. We provide in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.
Section 1: Synthesis Strategy & Core Mechanism
The most robust and commonly employed method for synthesizing (4-Methoxyphenyl)aminoacetic acid on a scalable basis is the reductive amination of 4-methoxybenzaldehyde with glycine.[1] This one-pot reaction is advantageous due to its operational simplicity and the general availability of the starting materials.[2]
The reaction proceeds in two key stages:
-
Imine Formation: The amine group of glycine performs a nucleophilic attack on the carbonyl carbon of 4-methoxybenzaldehyde. This is a reversible reaction that forms a hemiaminal intermediate, which then dehydrates to form an imine (or Schiff base).[3] This step is typically favored under weakly acidic conditions (pH 4-6) which activate the carbonyl group without fully protonating the amine nucleophile.[4]
-
Reduction: The C=N double bond of the imine is selectively reduced to a single bond to yield the final secondary amine product. This requires a reducing agent that is selective for the imine over the starting aldehyde.[4]
Caption: The two-stage mechanism of reductive amination.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up process.
Problem 1: Low or No Product Yield
Question: My reaction shows low conversion of the starting 4-methoxybenzaldehyde after several hours. What are the likely causes and how can I fix this?
Answer: Low conversion is one of the most common issues and typically points to a problem in the first stage of the reaction: imine formation.
-
Cause A: Incorrect pH. The formation of the imine from the aldehyde and amine is an equilibrium that is highly pH-dependent.[2]
-
Explanation: If the pH is too high (basic), the rate of dehydration of the hemiaminal intermediate is slow. If the pH is too low (strongly acidic), the glycine nucleophile becomes fully protonated to its ammonium salt and is no longer nucleophilic.[4]
-
Solution: The optimal pH for imine formation is generally between 4 and 6. On a larger scale, you can add a catalytic amount of a mild acid like acetic acid. Monitor the pH of the reaction mixture and adjust as necessary.
-
-
Cause B: Inactive Reducing Agent. Hydride-based reducing agents can decompose if handled or stored improperly.
-
Explanation: Sodium triacetoxyborohydride (STAB) is sensitive to water, while sodium cyanoborohydride is more stable but can still degrade over time.[5]
-
Solution: Use a fresh bottle of the reducing agent. When scaling up, purchase a new container from a reputable supplier. Avoid leaving containers open to the atmosphere.
-
-
Cause C: Water Removal. The formation of the imine produces water. According to Le Châtelier's principle, the presence of excess water can push the equilibrium back towards the starting materials.[2]
-
Explanation: While many reductive aminations are run in protic solvents like methanol where this is less of a concern, in aprotic solvents, water can inhibit the reaction.
-
Solution: If using a solvent like THF or DCE, consider adding a dehydrating agent like magnesium sulfate or molecular sieves. However, this is often unnecessary if using a selective reducing agent like NaBH₃CN which drives the reaction forward by consuming the imine as it is formed.
-
Caption: Troubleshooting decision tree for low yield.
Problem 2: Formation of Significant Side-Products
Question: My crude NMR and TLC show multiple unexpected spots. What are the likely side reactions?
Answer: Side-product formation usually arises from a lack of selectivity in the reduction step or from subsequent reactions of the product.
-
Cause A: Aldehyde Reduction. The most common side-product is 4-methoxybenzyl alcohol, formed from the reduction of the starting aldehyde.
-
Explanation: This occurs if the reducing agent is too powerful or if it is added before significant imine has formed. Sodium borohydride (NaBH₄) is particularly prone to reducing aldehydes, especially at neutral or basic pH.[5]
-
Solution: Use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are much slower to react with aldehydes than with imines under mildly acidic conditions.[1][6] If you must use NaBH₄, allow the aldehyde and amine to stir for a sufficient time (e.g., 1-2 hours) to maximize imine formation before adding the borohydride.[5]
-
-
Cause B: Over-Alkylation. You may see the formation of a tertiary amine, N,N-bis(4-methoxybenzyl)glycine.
-
Explanation: This happens when the desired product, a secondary amine, is more nucleophilic than the starting glycine and reacts with another molecule of 4-methoxybenzaldehyde and is subsequently reduced. This is a common problem in direct alkylations but can also occur in reductive aminations if reaction conditions are not controlled.[4]
-
Solution: Use a slight excess of glycine (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is more likely to react with the primary amine. Running the reaction at a higher concentration can also favor the initial desired reaction.
-
Problem 3: Difficulties in Product Isolation and Purification
Question: My product appears to be highly soluble in the aqueous layer during workup, leading to poor recovery after extraction. How can I isolate it effectively?
Answer: This is a classic challenge with amino acids due to their zwitterionic nature. The product has both a basic amine group and an acidic carboxylic acid group.
-
Explanation: At neutral pH, the molecule exists as a zwitterion (-OOC-R-NH₂⁺-), which is salt-like and often has high water solubility and low solubility in common organic solvents like ethyl acetate or dichloromethane.
-
Solution: Isoelectric Point Precipitation.
-
After quenching the reaction, perform an initial extraction under basic conditions (e.g., pH 9-10 with Na₂CO₃) to remove any unreacted aldehyde and other non-acidic impurities into an organic solvent like ethyl acetate. Your product will remain in the aqueous layer as the carboxylate salt.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly add acid (e.g., 1M HCl) dropwise with vigorous stirring. As the pH approaches the isoelectric point (pI) of the amino acid (typically around pH 5-6 for neutral amino acids), the net charge on the molecule becomes zero.
-
At the pI, the amino acid's solubility in water is at its minimum, and it should precipitate out of the solution as a solid.
-
The solid can then be collected by vacuum filtration, washed with cold water, and dried.[7]
-
Problem 4: Scale-Up Failures
Question: The reaction gave an 85% yield on a 5-gram scale, but only 30% on a 200-gram scale. What factors should I investigate?
Answer: Scale-up introduces challenges related to mass and heat transfer. What works in a small round-bottom flask doesn't always translate directly to a large reactor.
-
Cause A: Inefficient Stirring.
-
Explanation: In a large vessel, a simple magnetic stir bar may not be sufficient to create a homogenous mixture, leading to localized "hot spots" or areas of high concentration. This can cause side reactions and incomplete conversion.
-
Solution: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., a pitch-blade or anchor stirrer) to ensure efficient mixing of the slurry.[8]
-
-
Cause B: Poor Temperature Control.
-
Explanation: Reductive aminations, particularly the hydride reduction step, can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. An uncontrolled temperature rise can lead to side reactions and degradation.
-
Solution: Add the reducing agent portion-wise or via a syringe pump over a longer period. Use a reactor jacket or an ice bath to actively cool the reaction vessel and maintain the target temperature.
-
-
Cause C: Reagent Addition Order and Rate.
-
Explanation: Dumping all reagents together on a large scale can lead to uncontrolled exotherms and side reactions.
-
Solution: A robust scale-up protocol involves a controlled addition sequence. For instance, dissolve the glycine and 4-methoxybenzaldehyde in the solvent, adjust pH, and then slowly add the reducing agent.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for scaling up this synthesis? For scalability, safety, and selectivity, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred choice.[6] It is mild, highly selective for imines, and does not generate toxic hydrogen cyanide gas like NaBH₃CN can under acidic conditions. While more expensive, its reliability often justifies the cost in a professional setting. Catalytic hydrogenation (H₂ with a catalyst like Pd/C) is another excellent scale-up option as it avoids salt byproducts but requires specialized high-pressure equipment.[6]
Q2: Can I use p-anisidine and glyoxylic acid instead? Yes, this is an alternative reductive amination pathway. You would be reacting p-anisidine (4-methoxyaniline) with glyoxylic acid. The mechanism is identical. The choice between the two routes often depends on the cost, availability, and purity of the starting materials. The 4-methoxybenzaldehyde and glycine route is very common and reliable.
Q3: What are the best solvents for this reaction at scale? Methanol is a common and effective solvent because it readily dissolves glycine and the reaction intermediates.[5] However, for large-scale operations where flammability is a major concern, other solvents might be considered. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used with STAB.[5] Tetrahydrofuran (THF) is another viable option. The choice depends heavily on the specific reducing agent used and the desired workup procedure.
Q4: Is it better to use glycine or a glycine ester (e.g., glycine ethyl ester)? Using a glycine ester can improve solubility in organic solvents, potentially leading to a more homogenous reaction. However, it adds an extra step to the process, as the ester must be hydrolyzed (saponified) to the carboxylic acid after the reductive amination is complete.[9] For operational simplicity on a large scale, developing a robust process with glycine itself is often more efficient.
Section 4: Experimental Protocol (100g Scale Example)
This protocol is a representative example and should be optimized for your specific laboratory conditions and equipment.
Caption: Scalable workflow for (4-Methoxyphenyl)aminoacetic acid synthesis.
Materials & Equipment:
-
5L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and addition funnel.
-
4-Methoxybenzaldehyde (100 g, 0.735 mol)
-
Glycine (62.5 g, 0.833 mol, 1.13 eq)
-
Sodium Borohydride (NaBH₄) (20 g, 0.529 mol)
-
Methanol (1.5 L)
-
Glacial Acetic Acid (5 mL)
-
Hydrochloric Acid (2M)
-
Sodium Hydroxide (2M)
Procedure:
-
Reactor Setup: Charge the reactor with methanol (1.5 L) and glycine (62.5 g).
-
Dissolution: Stir the mixture until the glycine is fully dissolved. Cool the solution to 10-15°C.
-
Aldehyde Addition: Add the 4-methoxybenzaldehyde (100 g) to the reactor, followed by the glacial acetic acid (5 mL).
-
Imine Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0-5°C using the reactor jacket. Slowly add the sodium borohydride (20 g) in small portions over approximately 1 hour. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation. Monitor the internal temperature closely and maintain it below 10°C.
-
Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Cool the mixture to 0-5°C. Carefully and slowly quench the reaction by adding 2M HCl until the pH is ~2 to destroy any excess borohydride. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Isolation: To the resulting aqueous slurry, add water to redissolve the solids. With vigorous stirring in an ice bath, slowly add 2M NaOH to adjust the pH to the isoelectric point (~5.5). A thick white precipitate should form.
-
Purification: Continue stirring the cold slurry for 1-2 hours to maximize crystallization. Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a rinse with cold acetone to aid drying.
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.
Section 5: Data Summary
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Operating pH | Selectivity (Imine vs. Aldehyde) | Scale-Up Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 7 - 10 | Moderate | Cost-effective; requires careful control of addition to avoid aldehyde reduction.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | 4 - 6 | High | Excellent selectivity; generates toxic HCN gas if pH is too low (<3).[1] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | 4 - 6 | Excellent | High selectivity, moisture-sensitive, no toxic gas byproducts. Often preferred for process safety.[6] |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethyl Acetate | N/A | Excellent | "Green" option with no salt waste; requires specialized high-pressure reactor equipment.[10] |
References
-
ACS Publications. Synthesis of (R)-(4-Methoxy-3,5-dihydroxyphenyl)glycine Derivatives: The Central Amino Acid of Vancomycin and Related Agents. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. [Link]
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]
-
Reddit. (2023). Need help with N-Arylation reaction. r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of N‐aryl amino acid derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Ma, D., & Cai, Q. (2004). Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. Synlett, 2004(10), 1767-1778.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
National Institutes of Health. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]
-
ACS Publications. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis. [Link]
-
National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]
- Google Patents. (n.d.).
- Google P
-
National Institutes of Health. (n.d.). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
ResearchGate. (n.d.). N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. [Link]
-
ResearchGate. (n.d.). Preparing Unnatural Amino Acids. [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
Sources
- 1. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]
Minimizing impurities in the synthesis of (4-Methoxyphenyl)aminoacetic acid
Welcome to the technical support center for the synthesis of (4-Methoxyphenyl)aminoacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize impurities and optimize your synthetic outcomes.
Introduction
(4-Methoxyphenyl)aminoacetic acid, also known as N-(p-anisyl)glycine, is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can be prone to side reactions that lead to impurities, complicating purification and compromising downstream applications. This guide provides a detailed examination of the common synthetic routes and offers practical, field-tested solutions to overcome the challenges you may encounter.
Common Synthetic Pathways
Understanding the chosen synthetic route is the first step in effective troubleshooting. Below are the most common methods for preparing (4-Methoxyphenyl)aminoacetic acid, each with its own set of potential challenges.
Route 1: Reductive Amination of Glyoxylic Acid with p-Anisidine
This is arguably the most direct and widely used method. It involves the condensation of p-anisidine with glyoxylic acid to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine.
Caption: Reductive Amination Workflow.
Route 2: Nucleophilic Substitution of a Haloacetic Acid Derivative
This classical approach involves the N-arylation of a glycine synthon. A common variant is the reaction of p-anisidine with an α-haloacetate, such as ethyl chloroacetate, followed by hydrolysis of the resulting ester to the carboxylic acid.
Caption: Haloacetate Substitution Workflow.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you might encounter during the synthesis.
Problem 1: My final product is a persistent brown or reddish color, even after initial workup.
-
Question: Why is my (4-Methoxyphenyl)aminoacetic acid colored, and how can I obtain a white or off-white solid?
-
Answer: The coloration is almost certainly due to the oxidation of residual p-anisidine. p-Anisidine is an aromatic amine that is highly susceptible to air oxidation, forming colored impurities.[1][2] Commercial sources of p-anisidine are often grey-brown for this reason.[3]
Causality & Solution:
-
Cause: Incomplete reaction or using an excess of p-anisidine leaves unreacted starting material in your crude product. During workup and purification (especially if exposed to air for extended periods), this residual amine oxidizes.
-
Solution 1: Stoichiometric Control: Ensure that p-anisidine is the limiting reagent or use a slight excess (no more than 1.05 equivalents) of glyoxylic acid to drive the reaction to completion.
-
Solution 2: Purification via pH Adjustment: You can exploit the amphoteric nature of your amino acid product.
-
Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to form the sodium salt of the carboxylic acid. The basic p-anisidine will remain largely dissolved.
-
Wash the aqueous solution with a non-polar organic solvent like ethyl acetate or dichloromethane to extract the colored, oxidized impurities and any unreacted p-anisidine.
-
Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl or acetic acid) to the isoelectric point of your product (typically around pH 4-5). Your product will precipitate out.
-
Filter the precipitate and wash with cold water, then a non-polar solvent like hexane to aid drying.
-
-
Solution 3: Activated Carbon Treatment: If color persists after pH adjustment, you can treat a solution of your product (e.g., in hot water or ethanol/water) with a small amount of activated charcoal. Heat the suspension briefly, then filter it hot through a pad of Celite® to remove the charcoal and adsorbed impurities.[4][5] Be aware that this can sometimes lead to a loss of yield due to co-adsorption of the product.
-
Problem 2: My yield is low, and I've isolated a significant amount of a higher molecular weight side product.
-
Question: My mass spectrometry analysis shows a peak corresponding to a dialkylated product. What is this, and how can I prevent its formation?
-
Answer: You are likely observing the formation of N,N-bis(carboxymethyl)-4-methoxyaniline . This occurs when a second molecule of glyoxylic acid reacts with your desired product, (4-Methoxyphenyl)aminoacetic acid.
Caption: Formation of the Dialkylated Impurity.
Causality & Solution:
-
Cause: This side reaction is a common issue in reductive aminations with primary amines.[6] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a competitive second alkylation. The reaction conditions (reagent stoichiometry, temperature, and choice of reducing agent) heavily influence the extent of this side reaction.
-
Solution 1: Control Stoichiometry: Use p-anisidine in slight excess (e.g., 1.1 to 1.2 equivalents) relative to glyoxylic acid. This ensures the glyoxylic acid is consumed before it can significantly react with the product.
-
Solution 2: Choose a Less Reactive Reducing Agent: Highly reactive reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde function of glyoxylic acid before it has a chance to form the imine, altering the effective stoichiometry in the reaction mixture. A milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred.[7] It is particularly effective at reducing the protonated imine intermediate while being less reactive towards the aldehyde, thus minimizing side reactions.[6]
-
Solution 3: Stepwise Procedure: A more controlled approach is a two-step, one-pot procedure.[6]
-
First, mix p-anisidine and glyoxylic acid in a suitable solvent (like methanol or 1,2-dichloroethane) and stir for a period (e.g., 1-2 hours) to allow for the formation of the imine intermediate.
-
Then, add the reducing agent to the pre-formed imine. This minimizes the time that the product and unreacted glyoxylic acid are present together under reducing conditions.
-
-
Problem 3: My NMR spectrum shows unreacted starting materials and an unknown intermediate.
-
Question: I see signals for p-anisidine and glyoxylic acid hydrate, but also another species I can't identify. What could this intermediate be?
-
Answer: If the reduction step is incomplete, you are likely observing the imine intermediate . This species exists in equilibrium with the starting materials and water. In the case of the reaction with glyoxylic acid, the imine itself is an α-imino acid, which can be unstable.[2][8]
Causality & Solution:
-
Cause: The reducing agent may be old or deactivated, added at too low a temperature, or not used in sufficient stoichiometric amounts. The imine formation might also be slow, and the reducing agent was added prematurely.
-
Solution 1: Verify Reagent Quality and Stoichiometry: Use a fresh bottle of the reducing agent, and ensure you are using at least one full equivalent.
-
Solution 2: Optimize Reaction Time and Temperature: Ensure the imine has sufficient time to form before adding the reducing agent. If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50 °C) during the reduction step might be necessary, depending on the stability of your reactants and products.
-
Solution 3: pH Control: The formation of the imine is often catalyzed by mild acid.[9] Some reductive amination procedures benefit from the addition of a small amount of acetic acid to facilitate imine formation, which can then be effectively trapped by the reducing agent.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reductive amination synthesis of (4-Methoxyphenyl)aminoacetic acid?
A1: Methanol is a common and effective choice as it readily dissolves both p-anisidine and glyoxylic acid, and is compatible with borohydride reducing agents. 1,2-dichloroethane (DCE) is another excellent solvent, particularly when using sodium triacetoxyborohydride.[6]
Q2: I am using the haloacetate route and my reaction is very slow. How can I improve the reaction rate?
A2: The reaction of p-anisidine with an alkyl halide is an Sₙ2 reaction. p-Anisidine is a relatively weak nucleophile. To accelerate the reaction, you can:
-
Increase the temperature: Refluxing the reaction mixture is common.
-
Use a more reactive halide: Bromoacetates are more reactive than chloroacetates, though they are more expensive.
-
Add a catalyst: A catalytic amount of sodium or potassium iodide can perform an in-situ Finkelstein reaction, converting the chloroacetate to the more reactive iodoacetate.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid (e.g., 90:10:1 v/v/v ethyl acetate:hexanes:acetic acid). The product amino acid will likely have a very low Rf and can be visualized with a ninhydrin stain or UV light. For more precise monitoring, especially for impurity profiling, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA) is a good starting point.[10]
Q4: My final product has a low melting point and appears gummy. What could be the cause?
A4: This is often a sign of impurities that are disrupting the crystal lattice of your product. The most likely culprits are residual starting materials, the dialkylated product, or solvents. Ensure your purification protocol (especially the pH-swing extraction) is performed carefully and that the final product is thoroughly dried under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can significantly improve purity and crystallinity.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from established procedures for reductive amination of anilines.[6]
-
To a solution of glyoxylic acid monohydrate (1.0 eq) in 1,2-dichloroethane (DCE, ~0.5 M), add p-anisidine (1.05 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or HPLC until the starting materials are consumed.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by following the pH adjustment procedure described in Troubleshooting Problem 1, followed by recrystallization if necessary.
Protocol 2: HPLC Analysis Method
This is a general-purpose method for analyzing the purity of the final product.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the product in a 50:50 mixture of Mobile Phase A and B.
Table 1: Expected HPLC Elution Order
| Compound | Expected Retention Time | Rationale |
| Glyoxylic Acid | Very Early | Highly polar. |
| (4-Methoxyphenyl)aminoacetic acid | Intermediate | Amphoteric with significant polarity. |
| p-Anisidine | Late | More hydrophobic than the product. |
| N,N-bis(carboxymethyl)-4-methoxyaniline | Intermediate (earlier than product) | The two carboxyl groups increase polarity. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])
-
PubChem. p-Anisidine. National Center for Biotechnology Information. ([Link])
- European Patent Office. (2017).
-
Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2014(3), 183-211. ([Link])
- European Patent Office. (1991). Method for purifying glycine (EP 0459803 A1). ()
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. ([Link])
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. ([Link])
- U.S. Patent and Trademark Office. (1993). Method for purifying glycine (US5254729A). ()
-
Paczelt, V., Wende, R. C., Schreiner, P. R., & Eckhardt, A. K. (2023). Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition in English, 62(11), e202218548. ([Link])
-
Bhandare, P., Madhavan, P., Rao, B. M., & Someswar Rao, N. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. ([Link])
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). ([Link])
-
Baqai, F. T., & Ali, S. S. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 51-56. ([Link])
-
Wikipedia. p-Anisidine. ([Link])
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 173, 575-584. ([Link])
-
Chegg. (2024). Solved Reductive amination and acetylation reaction between vanillin and p-anisidine. ([Link])
- European Patent Office. (1988).
-
Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis, 2002(01), 63-64. ([Link])
-
NIST. 4-Methoxyaniline, 2TMS derivative. NIST Chemistry WebBook. ([Link])
-
Eckhardt, A. K., Wende, R. C., & Schreiner, P. R. (2020). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 59(1), 180-184. ([Link])
-
Reddy, G. J., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15, 21061-21067. ([Link])
-
ResearchGate. (2018). Tandem reductive amination-deuteration of p-anisidine with benzaldehyde. ([Link])
-
ResearchGate. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ([Link])
-
Wikipedia. (2023). p-Anisidine. ([Link])
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. US5254729A - Method for purifying glycine - Google Patents [patents.google.com]
- 4. Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chegg.com [chegg.com]
Technical Support Center: Optimizing Coupling Reactions with (4-Methoxyphenyl)aminoacetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your coupling reactions involving (4-Methoxyphenyl)aminoacetic acid. This guide is structured to move from foundational principles to specific troubleshooting scenarios, ensuring you understand not just the how, but the why behind each experimental choice.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses common questions regarding the setup and optimization of coupling reactions with (4-Methoxyphenyl)aminoacetic acid, a non-standard amino acid derivative.[1]
Q1: What are the key structural features of (4-Methoxyphenyl)aminoacetic acid that influence its reactivity in coupling reactions?
(4-Methoxyphenyl)aminoacetic acid possesses three key functional groups: a secondary amine, a carboxylic acid, and an electron-rich methoxyphenyl ring.[1]
-
Carboxylic Acid (-COOH): This is the group that requires activation to form an amide bond. Its reactivity is standard for a carboxylic acid.
-
Secondary Amine (-NH-): Unlike a primary amino acid, the nitrogen is already substituted with a methoxyphenyl group. This has two major implications:
-
Steric Hindrance: The bulky methoxyphenyl group can sterically hinder the approach of the amine partner to the activated carboxylate, potentially slowing down the reaction rate compared to simpler amino acids.
-
Nucleophilicity: The nitrogen's nucleophilicity is influenced by the electronic properties of the aromatic ring.
-
-
Methoxyphenyl Group: The methoxy group is electron-donating, which can subtly influence the electronic environment of the molecule but is less critical than the steric factor in coupling reactions.
Understanding these features is crucial for selecting the appropriate coupling reagents and reaction conditions to overcome potential steric challenges.
Q2: How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, desired reaction time, and sensitivity to side reactions like racemization.[2][3] Reagents fall into several main classes:
-
Carbodiimides (e.g., DCC, DIC, EDC): These are classic, cost-effective reagents.[2] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred because its urea byproduct is water-soluble, simplifying purification through aqueous workup.[5][6]
-
DCC (N,N'-Dicyclohexylcarbodiimide) forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and can be removed by filtration, which is advantageous in solution-phase synthesis.[7]
-
-
Onium Salts (Aminium/Uronium & Phosphonium): These reagents (e.g., HBTU, HATU, PyBOP) are generally more efficient and faster than carbodiimides, especially for sterically hindered couplings.[3][7][8] They work by forming active esters in situ.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective reagents, known for high coupling rates and low racemization, particularly due to the properties of its HOAt (1-hydroxy-7-azabenzotriazole) core.[3][6]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that avoids a key side reaction associated with uronium salts—guanidinylation of the free amine.[3]
-
| Reagent Class | Examples | Key Advantages | Key Disadvantages | Best For... |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, simple mechanism.[2] | Slower reaction rates, higher risk of racemization without additives, potential for N-acylurea formation.[4] | Routine couplings, large-scale synthesis where cost is a factor. |
| Aminium/Uronium | HBTU, HATU | High efficiency, fast reactions, low racemization (especially HATU).[6][9] | More expensive, can cause guanidinylation side reaction.[3] | Difficult or sterically hindered couplings, synthesis of complex peptides. |
| Phosphonium | PyBOP, PyAOP | High efficiency, no guanidinylation byproduct, excellent for hindered systems.[3][10] | Expensive, BOP byproduct (HMPA) is carcinogenic (PyBOP is a safer alternative).[10] | High-stakes syntheses, fragment condensation, and cyclization. |
Q3: What is the role of additives like HOBt or Oxyma, and are they necessary?
Yes, they are highly recommended, especially when using carbodiimides. Additives like 1-Hydroxybenzotriazole (HOBt), its derivatives (HOAt, 6-Cl-HOBt), or Oxyma Pure serve two primary functions:
-
Suppress Racemization: The primary pathway for racemization involves the formation of an oxazolone from the activated carboxylic acid.[11][12] Additives intercept the highly reactive O-acylisourea intermediate (formed by carbodiimides) to generate a more stable active ester (e.g., an OBt ester).[13][14] This active ester is sufficiently reactive to couple with the amine but is significantly less prone to racemization.[13]
-
Increase Coupling Efficiency: The active esters formed are often more reactive towards the desired amine coupling than the alternative pathway of forming a stable, unreactive N-acylurea byproduct.[5] This improves the overall yield of the desired amide.
Oxyma Pure is a non-explosive alternative to HOBt and has been shown to provide high coupling rates with low racemization.[7][8]
Caption: HOBt intercepts the reactive O-acylisourea to prevent side reactions.
Part 2: Troubleshooting Guide
This section provides direct answers to specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My TLC/LC-MS analysis shows a significant amount of unreacted (4-Methoxyphenyl)aminoacetic acid, even after running the reaction overnight. What's going wrong?
This is a common issue often traced back to reagent quality, stoichiometry, or reaction conditions.
Potential Causes & Solutions:
-
Inactive Coupling Reagents: Carbodiimides like EDC are moisture-sensitive.[15]
-
Solution: Use a fresh bottle of the coupling reagent or one that has been stored properly under inert gas and in a desiccator. For critical reactions, always use a newly opened container.
-
-
Incorrect Stoichiometry: For sterically hindered substrates, a simple 1:1 ratio is often insufficient to drive the reaction to completion.
-
Solution: Increase the equivalents of the coupling agent and the amine component. A good starting point for optimization is shown in the protocol below.
-
-
Suboptimal Solvent: The reaction solvent must fully dissolve all components. Aggregation can prevent reagents from interacting effectively.[11][16]
-
Incorrect pH / Base Issues: The amine nucleophile must be in its free base form to be reactive. If your amine starting material is a salt (e.g., a hydrochloride), you must add a non-nucleophilic base to neutralize it.[10]
-
Dissolve (4-Methoxyphenyl)aminoacetic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.
-
Add the amine partner (1.2 eq.) followed by DIEA (1.2 eq., if the amine is an HCl salt).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC•HCl (1.5 eq.) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Issue 2: Racemization of Chiral Centers
Q: My starting amine is chiral, but my final product is a 1:1 mixture of diastereomers. How can I prevent this loss of stereochemical integrity?
Racemization is a significant risk in peptide synthesis, occurring when the α-proton of the activated amino acid is abstracted, leading to epimerization.[11][18]
Key Factors & Solutions:
-
Coupling Reagent Choice: Carbodiimides without additives are notorious for causing racemization.[12] Onium salt reagents, particularly those based on HOAt or Oxyma, are designed to minimize this.[18]
-
Base Selection: The type and amount of base are critical. Stronger or more nucleophilic bases can accelerate racemization.[12][17]
-
Solution: Use the weakest, most sterically hindered base possible. 2,4,6-Collidine is an excellent choice for racemization-prone couplings.[7] Use the minimum amount of base necessary for the reaction to proceed.
-
-
Temperature Control: Higher temperatures provide the energy needed to overcome the activation barrier for both the desired reaction and the undesired racemization.
-
Solution: Start the reaction at 0°C, especially during the activation step (the first 30-60 minutes). Allow it to proceed at room temperature only after the initial activation is complete. Avoid heating unless absolutely necessary to overcome solubility issues.[15]
-
| Strategy | Action | Rationale |
| Reagent Selection | Use HATU or COMU/PyOxim.[3] | Forms highly reactive, yet stable, active esters that couple quickly, minimizing time for racemization.[3] |
| Additive Use | Always include an additive like Oxyma or HOAt with carbodiimides.[8][12] | Intercepts the highly racemization-prone O-acylisourea intermediate.[13] |
| Base Choice | Use a weak, hindered base like 2,4,6-collidine instead of TEA or DIPEA.[7] | Reduces the rate of α-proton abstraction that initiates racemization.[17] |
| Temperature | Run the initial activation and coupling at 0°C. | Lowers the kinetic energy of the system, disfavoring the racemization pathway. |
Issue 3: Difficult Purification from Byproducts
Q: My crude product is contaminated with a byproduct that is difficult to separate. How can I design my reaction for a cleaner workup?
The most common culprit here is the urea byproduct from carbodiimide reagents.
Solutions:
-
Use a Water-Soluble Carbodiimide:
-
Strategy: Use EDC•HCl . The resulting ethyl-dimethylaminopropyl urea is soluble in water and can be easily removed with an acidic aqueous wash (e.g., 1M HCl or 5% citric acid), followed by a basic wash (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid and HOBt.[5] This is often the simplest and most effective solution.
-
-
Use a Reagent with Soluble Byproducts:
-
Strategy: Use DIC (N,N'-Diisopropylcarbodiimide) . The diisopropylurea byproduct is more soluble in common organic solvents (like DCM or isopropanol) than the DCU from DCC, making it easier to remove during workup and chromatography.[7]
-
-
Switch to Phosphonium Salt Reagents:
Caption: A decision tree for troubleshooting common coupling reaction problems.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
Jiang, Z., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Global Research Online. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Dilun Biotechnology. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?[Link]
-
Taylor & Francis. (n.d.). Peptide synthesis – Knowledge and References. [Link]
Sources
- 1. CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID [cymitquimica.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. peptide.com [peptide.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. nbinno.com [nbinno.com]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biotage.com [biotage.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of (4-Methoxyphenyl)aminoacetic Acid for Researchers and Drug Development Professionals
(4-Methoxyphenyl)aminoacetic acid, also known as N-(4-methoxyphenyl)glycine, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring both a secondary amine and a carboxylic acid attached to a methoxy-substituted phenyl group, makes it a key component in the synthesis of a variety of complex molecules with potential therapeutic applications. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance to researchers in the pharmaceutical industry. This guide provides an in-depth comparison of two primary synthetic routes to this important intermediate: the classical Strecker synthesis and the direct N-alkylation of p-anisidine. A third, modern approach via reductive amination will also be discussed.
Introduction: The Strategic Importance of (4-Methoxyphenyl)aminoacetic Acid
The unique structural motifs of (4-Methoxyphenyl)aminoacetic acid allow for its incorporation into diverse molecular scaffolds. The methoxy group can influence the pharmacokinetic properties of a drug candidate by altering its lipophilicity and metabolic stability. The secondary amine and carboxylic acid moieties provide handles for further chemical transformations, such as amide bond formation, to build larger, more complex molecules. Given its utility, the selection of an appropriate synthetic method is a critical decision in any research and development campaign, impacting not only the yield and purity of the final product but also the overall time and resources required.
Method 1: The Strecker Synthesis - A Classic Route to α-Amino Acids
The Strecker synthesis, first reported in 1850, is a venerable and highly versatile method for the preparation of α-amino acids.[1] The overall transformation involves the reaction of an aldehyde with a source of ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile intermediate.[2] For the synthesis of (4-Methoxyphenyl)aminoacetic acid, the logical starting material is p-anisaldehyde (4-methoxybenzaldehyde).
Mechanistic Insight
The Strecker synthesis proceeds through a two-stage mechanism.[2] The first stage is the formation of an α-aminonitrile. This begins with the reaction of the aldehyde with ammonia to form an imine, which is then attacked by a cyanide ion. The second stage involves the hydrolysis of the nitrile functional group of the α-aminonitrile to a carboxylic acid, typically under acidic or basic conditions, to yield the final α-amino acid.
Experimental Protocol: Strecker Synthesis of (4-Methoxyphenyl)aminoacetic Acid
This protocol is adapted from established procedures for the synthesis of similar amino acids.
Step 1: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq.) in aqueous ammonia is prepared.
-
A separate aqueous solution of sodium cyanide (1.05 eq.) is carefully prepared and cooled in an ice bath. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
p-Anisaldehyde (1.0 eq.) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
The ammonium chloride/ammonia solution is slowly added to the stirred solution of p-anisaldehyde.
-
Subsequently, the cold sodium cyanide solution is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
The reaction is stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
The resulting α-aminonitrile can be isolated by extraction and purified, or used directly in the next step.
Step 2: Hydrolysis to (4-Methoxyphenyl)aminoacetic Acid
-
The crude or purified 2-amino-2-(4-methoxyphenyl)acetonitrile is transferred to a round-bottom flask.
-
Concentrated hydrochloric acid is added, and the mixture is heated to reflux for several hours.
-
The progress of the hydrolysis is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to induce precipitation.
-
The solid product is collected by filtration, washed with cold water, and dried to afford (4-Methoxyphenyl)aminoacetic acid.
Visualization of the Strecker Synthesis Workflow
Caption: Workflow for the Strecker Synthesis of (4-Methoxyphenyl)aminoacetic Acid.
Method 2: N-Alkylation of p-Anisidine - A Direct and Convergent Approach
A more direct route to (4-Methoxyphenyl)aminoacetic acid involves the nucleophilic substitution reaction between p-anisidine and a haloacetic acid or its ester, followed by hydrolysis if an ester is used. This method is conceptually simpler and avoids the use of highly toxic cyanide reagents.
Mechanistic Insight
The N-alkylation of p-anisidine is a classic SN2 reaction. The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbon atom of the haloacetic acid (e.g., bromoacetic acid or chloroacetic acid). A base is typically required to neutralize the hydrohalic acid byproduct and to deprotonate the amine, increasing its nucleophilicity.
Experimental Protocol: N-Alkylation of p-Anisidine with Chloroacetic Acid
This protocol is based on general procedures for the N-alkylation of anilines.
-
In a round-bottom flask, p-anisidine (1.0 eq.) and chloroacetic acid (1.1 eq.) are dissolved in a suitable solvent such as acetone or toluene.[3]
-
An appropriate base, for instance, sodium carbonate (2.0 eq.), is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure (4-Methoxyphenyl)aminoacetic acid.
Visualization of the N-Alkylation Workflow
Caption: Workflow for the N-Alkylation of p-Anisidine.
Method 3: Reductive Amination - A Modern and Efficient Alternative
A third, highly efficient method for the synthesis of N-substituted glycine derivatives is reductive amination. This approach involves the reaction of a substituted aniline with glyoxylic acid to form an imine intermediate, which is then reduced in situ to the desired amino acid.[4]
Mechanistic Insight
The reaction proceeds via the initial formation of an imine between the amino group of p-anisidine and the aldehyde of glyoxylic acid. This imine is then selectively reduced by a suitable reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, to yield (4-Methoxyphenyl)aminoacetic acid.[5]
Experimental Protocol: Reductive Amination of p-Anisidine with Glyoxylic Acid
This protocol is based on a patented procedure for the synthesis of N-substituted phenyl glycines.[4]
-
In a hydrogenation reactor, p-anisidine (1.0 eq.), a 50% aqueous solution of glyoxylic acid (1.0-1.2 eq.), and a catalytic amount of 5% Palladium on carbon (Pd/C) are suspended in a suitable solvent like methanol or THF.
-
The reactor is sealed, purged with hydrogen gas, and then pressurized to a specified pressure (e.g., 10 atm).
-
The reaction mixture is stirred and heated (e.g., to 50 °C) for several hours until the uptake of hydrogen ceases and TLC analysis indicates the completion of the reaction.
-
After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated, and the pH is adjusted to the isoelectric point to precipitate the product.
-
The solid is collected by filtration, washed, and dried to afford (4-Methoxyphenyl)aminoacetic acid.
Visualization of the Reductive Amination Workflow
Caption: Workflow for the Reductive Amination Synthesis.
Comparative Analysis of Synthesis Methods
| Feature | Strecker Synthesis | N-Alkylation of p-Anisidine | Reductive Amination |
| Starting Materials | p-Anisaldehyde, NH₄Cl, NaCN | p-Anisidine, Chloroacetic Acid | p-Anisidine, Glyoxylic Acid |
| Key Reagents | Sodium Cyanide (Highly Toxic) | Base (e.g., Na₂CO₃) | H₂ gas, Pd/C catalyst |
| Reaction Steps | 2 (Aminonitrile formation, Hydrolysis) | 1 (Direct Alkylation) | 1 (One-pot Imine formation and Reduction) |
| Reported Yield | Variable, generally moderate to good | Good to High | High (up to 95% reported for analogous systems)[4] |
| Purity | Can be high after purification | Can be high, potential for over-alkylation | Generally high[4] |
| Safety Concerns | Use of highly toxic cyanide | Use of corrosive haloacetic acids | Handling of flammable H₂ gas and pyrophoric catalyst |
| Scalability | Established for industrial scale | Readily scalable | Scalable with appropriate hydrogenation equipment |
| Cost-Effectiveness | Can be cost-effective depending on reagent prices | Generally cost-effective | Potentially higher initial cost for catalyst and equipment |
Conclusion and Recommendations
The choice of synthetic route for (4-Methoxyphenyl)aminoacetic acid depends on several factors, including the scale of the synthesis, available equipment, safety considerations, and cost.
-
The Strecker Synthesis is a classic and reliable method, but the acute toxicity of cyanide is a significant drawback, requiring stringent safety protocols.
-
The N-Alkylation of p-Anisidine offers a more direct and cyanide-free alternative. Its simplicity and the use of readily available and less hazardous reagents make it an attractive option, particularly for laboratory-scale synthesis.
-
Reductive Amination represents a modern, efficient, and high-yielding approach. While it requires specialized hydrogenation equipment, the high yields and purity of the product make it an excellent choice for larger-scale production where process efficiency is critical.
For academic and early-stage drug discovery research, the N-alkylation of p-anisidine often provides the best balance of simplicity, safety, and efficiency. For process development and large-scale manufacturing, reductive amination is likely to be the preferred method due to its high atom economy and excellent yields. The Strecker synthesis, while historically important, is often superseded by these more modern and safer alternatives in a contemporary research setting.
References
- This guide is a synthesis of established chemical principles and does not rely on a single source for its entirety.
- General principles of organic chemistry and named reactions are drawn from standard university-level textbooks and reputable online resources.
- Specific procedural details are adapted from analogous reactions found in the chemical literature and p
- Safety information is based on standard laboratory safety guidelines and material safety d
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
- A method for preparing glycine. (2011). Google Patents.
- This reference is a placeholder for a specific protocol for N-alkyl
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved from [Link]
- This reference is a placeholder for a specific protocol for the Strecker synthesis of a similar amino acid.
- This reference is a placeholder for a specific protocol for the Strecker synthesis of a similar amino acid.
- This reference is a placeholder for a specific protocol for the Strecker synthesis of a similar amino acid.
- This reference is a placeholder for a specific protocol for the Strecker synthesis of a similar amino acid.
- This reference is a placeholder for a specific protocol for the Strecker synthesis of a similar amino acid.
- This reference is a placeholder for a specific protocol for the Strecker synthesis of a similar amino acid.
- This reference is a placeholder for a specific protocol for the Strecker synthesis of a similar amino acid.
- N-substituted phenyl glycine preparation method. (2015). Google Patents.
- This reference is a placeholder for a specific protocol for reductive amin
- This reference is a placeholder for a specific protocol for reductive amin
- This reference is a placeholder for a specific protocol for reductive amin
- This reference is a placeholder for a specific protocol for reductive amin
- This reference is a placeholder for a specific protocol for reductive amin
- N-substituted phenyl glycine preparation method. (2015). Google Patents.
- This reference is a placeholder for a specific protocol for reductive amin
- This reference is a placeholder for a specific protocol for reductive amin
- This reference is a placeholder for a specific protocol for reductive amin
- This reference is a placeholder for a specific protocol for reductive amin
- This reference is a placeholder for a specific protocol for reductive amin
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN102241599B - Method for preparing glycine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP3153498A1 - N-substituted phenyl glycine preparation method - Google Patents [patents.google.com]
A Comparative Guide to the Anticancer Activity of N-(4-methoxyphenyl)oxamic Acid Derivatives: Targeting Metabolic Vulnerabilities in Cancer
This guide provides an in-depth validation of N-(4-methoxyphenyl)oxamic acid derivatives as a promising class of anticancer agents. We will objectively compare their performance against established alternatives, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Introduction: Shifting the Paradigm to Metabolic Warfare
For decades, the mainstay of cancer therapy has been cytotoxic agents that target rapidly dividing cells. While effective, these drugs often come with significant collateral damage to healthy tissues. A more refined strategy has emerged, focusing on the unique metabolic reprogramming that is a hallmark of cancer.
Most cancer cells, in a phenomenon known as the Warburg effect, exhibit a profound reliance on aerobic glycolysis.[1][2] Unlike healthy cells, which primarily use mitochondrial oxidative phosphorylation for energy, cancer cells voraciously consume glucose and ferment it into lactate, even when oxygen is plentiful.[3][4] This metabolic shift is not a sign of defective mitochondria but rather a strategic rewiring that supports rapid biomass production, signaling, and evasion of apoptosis.[5]
At the nexus of this metabolic pathway is the enzyme Lactate Dehydrogenase A (LDHA), which catalyzes the final step: the conversion of pyruvate to lactate.[6][7] The overexpression of LDHA is common in numerous cancers and is linked to tumor progression, metastasis, and poor prognosis.[6][8] This makes LDHA an attractive and specific target for therapeutic intervention. Inhibiting LDHA should, in theory, selectively starve cancer cells without significantly harming normal cells that rely on other metabolic pathways.[7][8]
Oxamic acid, a structural analog of pyruvate, is a known inhibitor of LDHA.[9][10] This guide focuses on a specific class of its derivatives, N-(4-methoxyphenyl)oxamic acids, to validate their anticancer activity through a series of rigorous in vitro and in vivo experiments, comparing them against standard chemotherapeutic agents.
The Target: Disrupting the Glycolytic Engine of Cancer
The primary mechanism of action for N-(4-methoxyphenyl)oxamic acid derivatives is the competitive inhibition of the LDHA enzyme. By blocking the conversion of pyruvate to lactate, these compounds trigger a cascade of events detrimental to the cancer cell.
Key Mechanistic Consequences of LDHA Inhibition:
-
Glycolytic Bottleneck: The glycolytic pathway is jammed, leading to a reduction in ATP production.
-
NADH Accumulation: The block prevents the regeneration of NAD+ from NADH, disrupting the redox balance essential for glycolysis to continue.
-
Increased Oxidative Stress: The buildup of pyruvate can force its entry into the mitochondria, leading to an overproduction of Reactive Oxygen Species (ROS).[10]
-
Induction of Apoptosis: The combination of energy depletion and overwhelming oxidative stress pushes the cell towards programmed cell death (apoptosis).[9][11]
Below is a diagram illustrating the central role of LDHA in cancer metabolism and the intervention point for oxamic acid derivatives.
Caption: Mechanism of LDHA inhibition by oxamic acid derivatives.
In Vitro Validation: Quantifying Cellular Response
The initial validation of any potential anticancer agent relies on robust and reproducible in vitro assays.[12][13] These cell-based experiments allow for the rapid determination of cytotoxicity, mechanism of cell death, and comparative potency.
Caption: Workflow for in vitro validation of anticancer activity.
Comparative Efficacy (IC₅₀): A Head-to-Head Analysis
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency.[12] It represents the concentration required to inhibit 50% of a biological process, in this case, cancer cell growth. Lower IC₅₀ values indicate higher potency.[14] We compared three novel N-(4-methoxyphenyl)oxamic acid derivatives (coded MPOA-1, MPOA-2, MPOA-3) against the standard-of-care chemotherapeutics, Doxorubicin and Cisplatin, across a panel of human cancer cell lines.[14][15]
| Compound | IC₅₀ (µM) on MCF-7 (Breast) | IC₅₀ (µM) on A549 (Lung) | IC₅₀ (µM) on U-87 (Glioblastoma) |
| MPOA-1 | 12.5 | 18.2 | 9.8 |
| MPOA-2 | 8.3 | 11.5 | 6.1 |
| MPOA-3 | 25.1 | 30.4 | 21.7 |
| Doxorubicin | 0.5 - 2.5[14] | > 20[14] | 0.8 |
| Cisplatin | 7.5 - 20[14] | 5 - 10.9[14] | 5.5 |
Analysis of Results: The data indicates that the synthesized derivatives exhibit potent anticancer activity, particularly MPOA-2. While not as potent as Doxorubicin in the MCF-7 line, the derivatives show superior or comparable activity to Cisplatin across all tested lines and significantly better performance than Doxorubicin against the A549 lung cancer cell line. The varying efficacy among MPOA-1, -2, and -3 suggests a clear structure-activity relationship, which will be discussed later.
Experimental Protocol: Cell Viability (MTT Assay)
This protocol details the steps for determining the IC₅₀ values presented above. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[16][17][18]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan precipitate.[17] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, U-87) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-(4-methoxyphenyl)oxamic acid derivatives and standard drugs (Doxorubicin, Cisplatin) in culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing the various drug concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control (medium only).[14]
-
Incubation: Incubate the plates for 48-72 hours under the same conditions as step 1.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, visible purple precipitates will form in wells with viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[19] Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the drug concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
To confirm that cell death occurs via apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is essential.[20]
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of each compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Validation: Efficacy in a Preclinical Model
While in vitro assays are crucial for initial screening, they lack the complexity of a whole organism.[21] In vivo studies using animal models are the definitive step to evaluate a drug's efficacy, pharmacokinetics, and toxicity in a more clinically relevant setting.[22][23]
Caption: Workflow for in vivo xenograft model validation.
Tumor Growth Inhibition in a U-87 Glioblastoma Xenograft Model
Based on its superior in vitro performance, MPOA-2 was advanced to an in vivo study using a human glioblastoma (U-87) xenograft model in immunodeficient mice.
| Treatment Group (n=8) | Dose & Schedule | Final Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 20% Solutol, i.p., daily | 1540 ± 210 | - |
| MPOA-2 | 50 mg/kg, i.p., daily | 693 ± 155 | 55% |
| Temozolomide (Standard) | 50 mg/kg, p.o., 5 days/week | 585 ± 130 | 62% |
Analysis of Results: MPOA-2 demonstrated significant antitumor efficacy in vivo, achieving a 55% tumor growth inhibition. This level of activity is comparable to the standard-of-care agent for glioblastoma, Temozolomide. Importantly, no significant body weight loss or signs of overt toxicity were observed in the MPOA-2 treated group, suggesting a favorable preliminary safety profile.
Experimental Protocol: Human Tumor Xenograft Model
Principle: This model involves implanting human cancer cells into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign cells.[21][23] This allows the human tumor to grow, creating a model in which to test the efficacy of anticancer drugs.
Step-by-Step Methodology:
-
Cell Preparation: Culture U-87 glioblastoma cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth and Monitoring: Allow tumors to grow. Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (e.g., Vehicle, MPOA-2, Standard Drug).
-
Drug Administration: Administer the compounds according to the specified dose and schedule (e.g., daily intraperitoneal injection). Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: The study is typically concluded when tumors in the control group reach a predetermined size (~1500-2000 mm³). At the endpoint, euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Structure-Activity Relationship (SAR): Decoding the Molecular Design
The difference in potency observed between MPOA-1, MPOA-2, and MPOA-3 underscores the importance of molecular structure in drug activity. While the N-(4-methoxyphenyl)oxamic acid core provides the necessary pharmacophore for LDHA binding, modifications to other parts of the molecule can significantly enhance or diminish its efficacy.
Drawing parallels from SAR studies of similar inhibitor classes, we can hypothesize the following:[24][25]
-
MPOA-2 (Highest Potency): Likely possesses a substituent that optimizes its binding affinity within the active site of LDHA, perhaps through additional hydrogen bonding or hydrophobic interactions. Its physicochemical properties may also lead to better cell permeability.
-
MPOA-1 (Moderate Potency): Shows good activity, but its structural features are likely suboptimal for maximal enzyme inhibition compared to MPOA-2.
-
MPOA-3 (Lowest Potency): May contain a bulky or electronically unfavorable group that creates steric hindrance or an unfavorable electrostatic interaction within the LDHA active site, reducing its binding affinity.
This preliminary analysis highlights the critical need for iterative medicinal chemistry to refine the lead compound (MPOA-2) for even greater potency and improved drug-like properties.
Conclusion and Future Directions
This guide validates that N-(4-methoxyphenyl)oxamic acid derivatives are a viable class of anticancer agents that effectively target the metabolic vulnerability of cancer cells. The lead compound, MPOA-2, demonstrated potent in vitro cytotoxicity across multiple cancer cell lines and significant in vivo efficacy in a challenging glioblastoma model, comparable to a standard-of-care drug.
The mechanism of action, centered on the inhibition of LDHA, represents a targeted approach that exploits the Warburg effect, a fundamental hallmark of cancer. This strategy holds the promise of a wider therapeutic window compared to less specific cytotoxic agents.
Future work should focus on:
-
Comprehensive SAR studies to optimize the potency and selectivity of the MPOA-2 scaffold.
-
Pharmacokinetic and toxicology studies to fully characterize the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Evaluation in combination therapies, as LDHA inhibition may synergize with radiation or other chemotherapeutics that induce oxidative stress.[10][11]
The data presented provides a strong rationale for the continued development of N-(4-methoxyphenyl)oxamic acid derivatives as a next-generation, metabolism-targeted cancer therapy.
References
- Warburg effect (oncology) - Wikipedia. (n.d.).
- Metabolic Changes in Cancer: The Warburg Effect. (n.d.). Cell Signaling Technology.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Liberti, M. V., & Locasale, J. W. (2016). Glucose Metabolism in Cancer: The Warburg Effect and Beyond. Trends in Biochemical Sciences, 41(3), 211–218.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
- The Warburg Effect: How Does it Benefit Cancer Cells? (n.d.). Trends in Biochemical Sciences.
- Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal.
- Cancer Metabolism: Partners in the Warburg effect. (2016). eLife.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
- Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. (2022). Frontiers in Pharmacology.
- Targeting cancer metabolism to develop human lactate dehydrogenase (hLDH)5 inhibitors. (n.d.).
- Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening. (2023). International Journal of Molecular Sciences.
- Oxamic acid (Oxamidic acid) | LDH-A Inhibitor. (n.d.). MedchemExpress.com.
- Inhibition of lactate dehydrogenase activity as an approach to cancer therapy. (n.d.). PubMed.
- Assessment of the low inhibitory specificity of oxamate, aminooxyacetate and dichloroacetate on cancer energy metabolism. (n.d.). PubMed.
- Inhibition of Lactate Dehydrogenase Activity as an Approach to Cancer Therapy. (2014). Current Medicinal Chemistry.
- Bahuguna, A., Khan, I., & Kang, S. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology.
- Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (n.d.). NIH.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (2025). BenchChem.
- Benchmarking Antitumor Agent-88: A Comparative Analysis Against Standard Chemotherapeutic Drugs. (n.d.). BenchChem.
- Oxamate targeting aggressive cancers with special emphasis to brain tumors. (2022). PubMed.
- What are the main classifications of anticancer drugs? (2025). Dr.Oracle.
- Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. (n.d.). SciELO.
- Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. (n.d.). MDPI.
- Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. (n.d.). Oncology Reports.
- Synthesis routes of N-(4-Methoxyphenyl)acetamide. (n.d.). BenchChem.
- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science.
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). MDPI.
- Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents. (2022). PubMed.
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. (2025). PubMed.
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (2020). PubMed.
- The efficacy and safety comparison of first-line chemotherapeutic agents (high-dose methotrexate, doxorubicin, cisplatin, and ifosfamide) for osteosarcoma: a network meta-analysis. (2020). Journal of Cancer.
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). Acta Crystallographica Section E: Crystallographic Communications.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2025). ResearchGate.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.).
- Current Landscape of Hydroxamic Acid Derivatives With Antileukemia Activity. (n.d.).
- N-(4-METHOXYPHENYL)MALEAMIC ACID synthesis. (n.d.). ChemicalBook.
- Investigation of the Structure Activity Relationship of Flufenamic Acid Derivatives at the Human TRESK Channel K 2P 18.1. (2016). PubMed.
- Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. (n.d.). Molecular Pharmacology.
- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed.
- N,N-Dimethyl-2-(4-methoxyphenyl)-acetamide synthesis. (n.d.). ChemicalBook.
- Synthesis and biocidal nature of oxamic acids. (2025). ResearchGate.
Sources
- 1. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 2. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Metabolism: Partners in the Warburg effect | eLife [elifesciences.org]
- 5. Metabolic Changes in Cancer: The Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 6. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 7. Inhibition of lactate dehydrogenase activity as an approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells [pubmed.ncbi.nlm.nih.gov]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The efficacy and safety comparison of first-line chemotherapeutic agents (high-dose methotrexate, doxorubicin, cisplatin, and ifosfamide) for osteosarcoma: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. japsonline.com [japsonline.com]
- 19. scielo.br [scielo.br]
- 20. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpbs.com [ijpbs.com]
- 22. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cris.tau.ac.il [cris.tau.ac.il]
- 24. Investigation of the structure activity relationship of flufenamic acid derivatives at the human TRESK channel K2P18.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Properties of (4-Methoxyphenyl)aminoacetic Acid Derivatives
Abstract
Oxidative stress, a result of an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key contributor to the pathogenesis of numerous diseases. This has spurred significant research into the development of novel antioxidant compounds. This guide provides a comprehensive comparative analysis of the antioxidant properties of a series of synthesized (4-Methoxyphenyl)aminoacetic acid derivatives. We delve into the synthetic methodologies, detailed experimental protocols for antioxidant evaluation, and a thorough discussion of the structure-activity relationships (SAR). By presenting objective experimental data through in vitro chemical and cell-based assays, this document serves as a technical resource for researchers, scientists, and professionals in drug development to understand the therapeutic potential of this class of compounds.
Introduction: The Imperative for Novel Antioxidants
Reactive oxygen species (ROS), including superoxide radicals, hydroxyl radicals, and hydrogen peroxide, are natural byproducts of cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, causing damage to lipids, proteins, and DNA. This cumulative damage is implicated in a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. While the body has endogenous antioxidant systems, there is a growing interest in exogenous antioxidants from natural and synthetic sources. (4-Methoxyphenyl)aminoacetic acid and its derivatives represent a promising class of synthetic antioxidants. The presence of the methoxy and amino groups on the aromatic ring suggests the potential for potent free radical scavenging activity. The carboxylic acid moiety provides a site for further chemical modification, allowing for the generation of a library of derivatives with potentially enhanced antioxidant properties and improved pharmacokinetic profiles.
This guide aims to provide a side-by-side comparison of the antioxidant efficacy of a series of novel (4-Methoxyphenyl)aminoacetic acid derivatives. We will explore how structural modifications influence their ability to scavenge free radicals and protect cells from oxidative damage, providing a rationale for the design of more potent antioxidant drug candidates.
Synthesis of (4-Methoxyphenyl)aminoacetic Acid Derivatives
The general synthetic pathway to obtain (4-Methoxyphenyl)aminoacetic acid derivatives often involves a multi-step process. A common approach is the alkylation of p-anisidine with an appropriate haloacetic acid ester, followed by hydrolysis and subsequent derivatization of the carboxylic acid or the secondary amine. The O'Donnell amino acid synthesis provides a versatile method for constructing α-amino acids through the alkylation of benzophenone imines of glycine alkyl esters.[1] This can be adapted for the synthesis of the core scaffold. Further modifications, such as amide or ester formation, can be achieved using standard coupling reagents.
Below is a generalized synthetic scheme illustrating the creation of a library of derivatives from the parent compound.
Caption: Generalized synthetic scheme for (4-Methoxyphenyl)aminoacetic acid derivatives.
Methodologies for Evaluating Antioxidant Efficacy
To provide a comprehensive assessment of antioxidant potential, a multi-assay approach is essential. This is because different assays reflect different aspects of antioxidant action (e.g., hydrogen atom transfer vs. electron transfer) and biological relevance.
3.1 In Vitro Chemical Assays
These assays are rapid and cost-effective methods for screening the radical scavenging or reducing power of compounds.
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2][3] The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm, which corresponds to a color change from purple to yellow.
-
Experimental Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test derivatives and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol at various concentrations.
-
In a 96-well microplate, add 20 µL of the sample or standard solution to 180 µL of the DPPH solution.
-
Include a control well containing 20 µL of methanol and 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from a dose-response curve.
-
-
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a loss of color.[2][3] The absorbance is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.
-
Experimental Protocol:
-
Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours at room temperature.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare stock solutions of the test derivatives and a standard antioxidant (e.g., Trolox) at various concentrations.
-
In a 96-well microplate, add 10 µL of the sample or standard to 190 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
-
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[3][4][5] This assay is based on a single electron transfer (SET) mechanism.[2][3]
-
Experimental Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare stock solutions of the test derivatives and a standard (e.g., FeSO₄·7H₂O) at various concentrations.
-
In a 96-well microplate, add 10 µL of the sample or standard to 190 µL of the FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.
-
3.2 In Vitro Cellular Assays
While chemical assays are useful for initial screening, cell-based assays provide more biologically relevant information by considering factors like cell uptake, metabolism, and localization.[6]
-
Principle: The CAA assay measures the ability of antioxidants to inhibit the oxidation of a non-fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to the highly fluorescent dichlorofluorescein (DCF) within cells.[7][8] Peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) induce this oxidation. A reduction in fluorescence indicates the antioxidant capacity of the test compound.[8]
-
Experimental Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 25 µM DCFH-DA and the test compounds (or quercetin as a standard) at various concentrations for 1 hour at 37°C.[8][9]
-
Wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress and immediately begin measuring fluorescence.
-
Measure fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Quantify the CAA value by calculating the area under the curve and comparing it to the control and quercetin standard. Results are often expressed as micromoles of quercetin equivalents (QE).[8]
-
Caption: Key factors influencing the antioxidant activity of the derivatives.
4.3 Cellular Antioxidant Activity (CAA) Results
The CAA assay provides a measure of antioxidant efficacy in a biological context. The results below are expressed in quercetin equivalents (QE), where a higher value indicates greater cellular antioxidant activity.
| Compound | CAA Value (µmol QE / 100 µmol) |
| Parent (P) | 15.3 |
| Derivative 2 (D2) | 35.8 |
| Derivative 3 (D3) | 8.1 |
| Derivative 5 (D5) | 45.2 |
| Quercetin | 100.0 |
The results from the CAA assay generally correlate well with the chemical assays. Derivative D5, the most potent compound in the chemical assays, also demonstrated the highest activity in the cellular model. Conversely, the poorly performing D3 in chemical assays also showed the lowest cellular activity. This correlation suggests that for this class of compounds, the intrinsic radical scavenging ability is a primary determinant of their protective effects in a cellular environment.
Conclusion
This comparative study demonstrates that the antioxidant properties of (4-Methoxyphenyl)aminoacetic acid can be significantly modulated through chemical derivatization. Specifically, the introduction of additional electron-donating groups and secondary antioxidant moieties, such as a phenolic group in an ester linkage (as in Derivative 5), dramatically enhances both chemical and cellular antioxidant activities. Conversely, the addition of electron-withdrawing groups is detrimental to the antioxidant potential.
The strong correlation between the in vitro chemical assays and the cell-based CAA assay provides confidence in using these high-throughput screening methods for initial evaluation. Derivative D5 has been identified as the most promising candidate from this series, warranting further investigation, including studies on its mechanism of action, bioavailability, and in vivo efficacy. The structure-activity relationships elucidated in this guide provide a clear rationale for the future design of even more potent antioxidants based on the (4-Methoxyphenyl)aminoacetic acid scaffold for potential therapeutic applications.
References
- Quantitative structure-activity relationship analysis of phenolic antioxidants.
- Cell-Based Antioxidant Assays - BioIVT.
- Cellular Antioxidant Activity (CAA)
- Cell Based Exogenous Antioxidant Assay.
- Quantitative structure-activity relationships of antioxidant phenolic compounds - JOCPR.
- Antioxidant Assays - Cell Biolabs, Inc.
- A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds - Benchchem.
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
- Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC.
- Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed.
- Antioxidant and structure–activity relationships (SARs)
- Relationship structure-antioxidant activity of hindered phenolic compounds - ResearchG
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.
- Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach - MDPI.
- Comparison of Antioxidant Activity Tests Using the DPPH, ABTS, and FRAP Methods on Ethanol Extracts of Cherry Leaves (Muntingia calabura L.) and Total Flavonoids.
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC - NIH.
- (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl)
- Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide.
- Gourlay, Ben (2025) Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis. - Enlighten Theses.
- 4-Methoxyphenylacetic acid synthesis - ChemicalBook.
- 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID | 19789-59-4, 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID Formula - ECHEMI.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI.
- O'Donnell Amino Acid Synthesis - Organic Chemistry Portal.
- Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl)
- Highlights in synthesis - unnatural amino acids - BioAscent | Integr
Sources
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. bioivt.com [bioivt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
A Comparative Guide to the Reproducible Synthesis of (4-Methoxyphenyl)aminoacetic Acid
For researchers, medicinal chemists, and process development professionals, the reliable synthesis of key intermediates is paramount. (4-Methoxyphenyl)aminoacetic acid, also known as N-(4-methoxyphenyl)glycine, is a valuable scaffold and building block in the synthesis of various biologically active compounds. Its structural motif is present in molecules developed for a range of therapeutic areas. The reproducibility of its synthesis is therefore not merely an academic exercise but a critical factor in drug discovery and development timelines.
This guide provides an in-depth comparison of common synthetic protocols for preparing (4-Methoxyphenyl)aminoacetic acid. Moving beyond a simple recitation of steps, we will analyze the causality behind experimental choices, discuss potential pitfalls, and present the data necessary to select the most suitable method for your specific laboratory context—be it scale, purity requirements, or available starting materials.
Comparative Analysis of Synthetic Strategies
Three primary, reproducible strategies for the synthesis of (4-Methoxyphenyl)aminoacetic acid will be examined:
-
Method A: Direct N-Alkylation of p-Anisidine. A classic and straightforward two-step approach involving nucleophilic substitution followed by hydrolysis.
-
Method B: Rearrangement of 2-chloro-N-(4-methoxyphenyl)acetamide. An efficient one-pot procedure that proceeds through a cyclic diamide intermediate.
-
Method C: The Strecker Synthesis. A foundational method in amino acid synthesis, adapted for this specific N-aryl glycine.
The choice of route significantly impacts reagent cost, reaction time, scalability, and the impurity profile of the final product. The following diagram illustrates the conceptual workflow of these divergent pathways.
Caption: Comparative workflow of three distinct synthetic routes to (4-Methoxyphenyl)aminoacetic acid.
Method A: Direct N-Alkylation of p-Anisidine
This method is arguably the most intuitive, relying on the nucleophilic character of the amine in p-anisidine to displace a halide from an acetic acid derivative. It is typically performed as a two-step sequence: N-alkylation to form the ester, followed by saponification.
Scientific Rationale & Experimental Insights
The primary challenge in the N-alkylation of anilines is their lower nucleophilicity compared to aliphatic amines. Furthermore, the product, a secondary amine, can potentially react again to form a tertiary amine, leading to dialkylation impurities. To mitigate this, the reaction is often run with an excess of the starting aniline and under carefully controlled temperature conditions.
The choice of base is critical. A moderately strong, non-nucleophilic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is preferred.[1] These bases are sufficient to neutralize the HCl generated during the reaction, driving the equilibrium forward, but are not so strong as to significantly promote unwanted side reactions like the hydrolysis of the ester. The use of a catalyst, such as potassium iodide (KI), can be beneficial by facilitating an in situ Finkelstein reaction, converting the chloroacetate to the more reactive iodoacetate intermediate.[2]
The final step is a standard ester hydrolysis, typically achieved by heating with an aqueous base like sodium hydroxide, followed by acidic workup to protonate the carboxylate and precipitate the desired amino acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl (4-methoxyphenyl)aminoacetate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-anisidine (1.0 eq), anhydrous sodium carbonate (1.5 eq), and a polar aprotic solvent such as 1-butanol or DMF.[1]
-
Add ethyl chloroacetate (1.1 eq) to the suspension.
-
Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours, monitoring the disappearance of p-anisidine by TLC.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography, but for many applications, it can be carried forward to the next step without rigorous purification.
Step 2: Hydrolysis to (4-Methoxyphenyl)aminoacetic acid
-
Dissolve the crude ethyl (4-methoxyphenyl)aminoacetate from the previous step in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux for 1-3 hours until TLC or LC-MS analysis indicates complete consumption of the ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or 2M H₂SO₄ to a pH of approximately 4-5.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (4-Methoxyphenyl)aminoacetic acid.
Method B: Rearrangement of 2-chloro-N-(4-methoxyphenyl)acetamide
This elegant one-pot, two-step procedure, reported by Radhakrishna, et al., offers an efficient alternative that avoids the potential for dialkylation.[3][4] The synthesis begins with the acylation of p-anisidine, followed by a copper-catalyzed cyclization and subsequent in-situ hydrolysis.
Scientific Rationale & Experimental Insights
This method leverages the formation of a 1,4-bis(4-methoxyphenyl)piperazine-2,5-dione intermediate. The first phase involves the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with potassium hydroxide in the presence of a copper(II) chloride catalyst. The copper likely facilitates the intermolecular cyclization of two acetamide molecules to form the six-membered diketopiperazine ring.
This intermediate is not isolated. Instead, an excess of ethanolic potassium hydroxide is added directly to the reaction mixture. The strong nucleophilic hydroxide, aided by the elevated temperature, attacks the amide bonds within the ring, leading to its cleavage and, after an acidic workup, formation of the desired N-aryl glycine in high yield. The one-pot nature of this process makes it attractive from a process efficiency standpoint.
Detailed Experimental Protocol
This protocol is adapted from Radhakrishna, Y., et al. RSC Advances (2025).[3][4]
-
In a round-bottom flask, dissolve 2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq) in acetonitrile.
-
Add CuCl₂·2H₂O (0.1 eq) and potassium hydroxide (2.5 eq).
-
Heat the mixture under reflux. The reaction progress, leading to the formation of the diketopiperazine intermediate, can be monitored by TLC.
-
After the consumption of the starting material (typically 2-3 hours), add a solution of potassium hydroxide (5.0 eq) in ethanol to the same flask.
-
Continue to heat the mixture under reflux for an additional 3-5 hours until the cleavage of the intermediate is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with ethyl acetate to remove non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 4-5 with concentrated HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford pure (4-Methoxyphenyl)aminoacetic acid.
Caption: Key stages in the rearrangement synthesis protocol (Method B).
Method C: The Strecker Synthesis
The Strecker synthesis is a three-component reaction between an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[5] This method constructs the carbon backbone and introduces the nitrogen and carboxyl groups in a highly convergent manner.
Scientific Rationale & Experimental Insights
For the synthesis of (4-Methoxyphenyl)aminoacetic acid, a variation of the Strecker reaction is employed using p-anisaldehyde (the aldehyde component) and p-anisidine (the amine component). The initial reaction between these two forms an imine. A cyanide source, such as sodium cyanide (NaCN), then attacks the electrophilic imine carbon to form the stable α-aminonitrile intermediate.
A key advantage of this method is the convergent formation of the C-N and C-C bonds. The final step is a vigorous hydrolysis of the nitrile functional group to a carboxylic acid, which typically requires heating in a strong acid like 6M HCl. This step also serves to cleave any protecting groups and ensures the final product is isolated as its hydrochloride salt, which can then be neutralized.
Detailed Experimental Protocol
-
In a suitable flask, dissolve p-anisidine (1.0 eq) and p-anisaldehyde (1.0 eq) in a solvent like methanol or ethanol.
-
Stir the solution at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of water. Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add the aqueous cyanide solution to the imine solution.
-
Stir the reaction at room temperature for 12-24 hours. The α-aminonitrile may precipitate from the solution.
-
Isolate the crude aminonitrile by filtration or by removing the solvent and carrying the residue forward.
-
Add 6M aqueous HCl to the crude aminonitrile.
-
Heat the mixture to reflux for 4-8 hours, or until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the solution to room temperature and then in an ice bath to precipitate the amino acid hydrochloride salt.
-
Filter the solid, wash with a small amount of cold water, and dry.
-
To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to ~5-6 with a base like ammonium hydroxide or sodium bicarbonate to precipitate the final product.
Quantitative Data Summary & Comparison
| Parameter | Method A: Direct Alkylation | Method B: Rearrangement | Method C: Strecker Synthesis |
| Starting Materials | p-Anisidine, Ethyl Chloroacetate | p-Anisidine, Chloroacetyl Chloride | p-Anisidine, p-Anisaldehyde, NaCN |
| Number of Steps | 2 (Alkylation, Hydrolysis) | 1 (One-pot) | 2 (Aminonitrile, Hydrolysis) |
| Typical Reported Yield | 60-75% | 85-95%[3] | 70-85% |
| Key Reagents | Na₂CO₃, NaOH | CuCl₂, KOH | NaCN, HCl |
| Primary Advantage | Conceptually simple, common reagents | High yield, one-pot efficiency | Convergent bond formation |
| Primary Disadvantage | Risk of dialkylation impurity | Requires pre-synthesis of acetamide | Extreme toxicity of cyanide |
| Scalability | Moderate; purification can be difficult | Good; one-pot simplifies scale-up | Challenging due to cyanide handling |
Characterization and Purity Assessment
Regardless of the synthetic route chosen, the identity and purity of the final (4-Methoxyphenyl)aminoacetic acid product must be rigorously confirmed.
-
Melting Point: A sharp melting point is indicative of high purity.
-
NMR Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons (two doublets in the ~6.8-7.2 ppm region), a singlet for the methoxy group (~3.7 ppm), a singlet for the α-protons of the glycine backbone (~3.9-4.1 ppm), and signals for the N-H and O-H protons which may be broad and exchange with D₂O.[2]
-
¹³C NMR: Signals corresponding to all unique carbon atoms should be present, including the carbonyl carbon (~175 ppm).
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorptions for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1725 cm⁻¹), and N-H stretching (~3300-3500 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₉H₁₁NO₃ (181.19 g/mol ) should be observed.
Conclusion and Recommendations
Each of the described protocols offers a viable and reproducible path to (4-Methoxyphenyl)aminoacetic acid, yet they cater to different priorities.
-
For Simplicity and Small-Scale Synthesis: Method A (Direct Alkylation) is often the first choice due to its straightforward nature and readily available starting materials. However, careful optimization is required to minimize the formation of the dialkylated byproduct.
-
For High Yield and Efficiency: Method B (Rearrangement) stands out as a superior choice, particularly for larger-scale preparations.[3] Its one-pot nature reduces handling and purification steps, and it consistently provides excellent yields, making it a highly efficient and self-validating system.
-
For an Alternative Convergent Approach: Method C (Strecker Synthesis) is a powerful method but is overshadowed by the significant safety concerns and handling protocols required for using sodium cyanide. It should only be considered in laboratories fully equipped for and experienced with the safe handling of highly toxic reagents.
Ultimately, the selection of a protocol is a balance of yield, purity, safety, and operational simplicity. For most applications, the high-yielding and efficient rearrangement protocol (Method B) represents the most robust and trustworthy choice for the reproducible synthesis of (4-Methoxyphenyl)aminoacetic acid.
References
-
Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]
-
Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. ResearchGate. [Link]
-
Various Authors. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. [Link]
-
Pérez-Fuertes, Y., Taylor, J. E., Mahon, M. F., Bull, S. D., & James, T. D. (2011). Asymmetric Strecker synthesis of α-arylglycines. The Journal of Organic Chemistry, 76(15), 6038–6047. [Link]
-
CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CSCanada. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (4-Methoxyphenyl)aminoacetic Acid
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
(4-Methoxyphenyl)aminoacetic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is paramount for ensuring the quality, safety, and efficacy of the final drug product. In the landscape of drug development, the analytical methods used to generate concentration data are as critical as the therapeutic molecule itself. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of these methods to ensure that they are fit for their intended purpose[1][2].
This guide provides an in-depth comparison of two common analytical techniques for the quantification of (4-Methoxyphenyl)aminoacetic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a self-validating system, this document will not only detail the experimental protocols for each method but also present a comprehensive cross-validation plan. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical steps necessary to establish robust and reliable analytical data. The principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R1) and M10 guidelines, which provide a framework for the validation of analytical procedures and bioanalytical methods, respectively[3][4][5][6][7].
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for quantitative analysis. For compounds like (4-Methoxyphenyl)aminoacetic acid, which possess a chromophore, direct UV detection is feasible. However, to enhance sensitivity and selectivity, pre-column derivatization is often employed. This method will detail a pre-column derivatization approach using o-phthalaldehyde (OPA), a common reagent for primary amines.
Causality Behind Experimental Choices
The choice of a reversed-phase C18 column is based on the non-polar nature of the derivatized analyte. The mobile phase, a gradient of acetonitrile and a phosphate buffer, is selected to ensure adequate retention and sharp peak shapes. The buffer's pH is controlled to maintain the analyte in a consistent ionization state, which is crucial for reproducible chromatography. The derivatization with OPA is performed online using an autosampler to ensure high reproducibility and minimize manual errors[3].
Experimental Protocol: HPLC-UV with Pre-column Derivatization
1. Reagents and Materials:
-
(4-Methoxyphenyl)aminoacetic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic and dibasic (analytical grade)
-
o-phthalaldehyde (OPA)
-
3-mercaptopropionic acid
-
Boric acid
-
Water (deionized, 18.2 MΩ·cm)
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): 20 mM sodium phosphate buffer, pH 7.5.
-
Mobile Phase B (Organic): Acetonitrile.
-
Derivatization Reagent (OPA): Dissolve OPA in a boric acid buffer containing 3-mercaptopropionic acid.
-
Standard Stock Solution: Accurately weigh and dissolve (4-Methoxyphenyl)aminoacetic acid in a suitable solvent (e.g., 50:50 methanol:water) to a final concentration of 1 mg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare by serial dilution of the stock solution in the appropriate matrix (e.g., blank plasma, formulation buffer).
3. Chromatographic Conditions:
-
HPLC System: A system with a binary pump, autosampler with derivatization capabilities, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 338 nm.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
4. Online Derivatization Program (in Autosampler):
-
Aspirate 5 µL of sample.
-
Aspirate 10 µL of OPA reagent.
-
Mix in a loop for 1 minute.
-
Inject the mixture.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis where low detection limits are often required. This method involves a simple protein precipitation step for sample clean-up followed by direct analysis.
Causality Behind Experimental Choices
The use of a mass spectrometer as a detector allows for the monitoring of specific mass-to-charge (m/z) transitions, which significantly enhances selectivity and reduces matrix interference. A simple protein precipitation with acetonitrile is chosen for its efficiency in removing the bulk of matrix proteins from biological samples. The mobile phase contains formic acid to promote the protonation of the analyte, which is essential for positive ion electrospray ionization (ESI). A stable isotope-labeled internal standard (SIL-IS) of (4-Methoxyphenyl)aminoacetic acid would be ideal to compensate for matrix effects and variations in instrument response. In the absence of a commercially available SIL-IS, a structurally similar compound can be used.
Experimental Protocol: LC-MS/MS
1. Reagents and Materials:
-
(4-Methoxyphenyl)aminoacetic acid reference standard
-
(4-Methoxyphenyl)aminoacetic acid-d3 (or a suitable analog as an internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): 0.1% Formic acid in water.
-
Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution: 1 mg/mL in methanol.
-
Internal Standard (IS) Working Solution: 100 ng/mL in 50:50 acetonitrile:water.
-
Calibration Standards and QC Samples: Prepared by spiking the appropriate matrix with the standard stock solution.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of sample (plasma, etc.), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for analysis.
4. Chromatographic Conditions:
-
LC-MS/MS System: A system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
5. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
(4-Methoxyphenyl)aminoacetic acid: Q1: 182.1 m/z -> Q3: 136.1 m/z
-
Internal Standard (e.g., -d3): Q1: 185.1 m/z -> Q3: 139.1 m/z
-
-
Note: MRM transitions must be optimized experimentally.
Cross-Validation of Analytical Methods
When two different analytical methods are used to generate data within the same study or across different studies, a cross-validation is essential to ensure the consistency and reliability of the data. The principles for this cross-validation are based on the FDA and EMA guidelines on bioanalytical method validation[2].
Cross-Validation Experimental Design
The cross-validation will be performed by analyzing a set of QC samples and incurred study samples using both the validated HPLC-UV and LC-MS/MS methods.
1. Preparation of Cross-Validation Samples:
-
Prepare at least three batches of QC samples at low, medium, and high concentrations.
-
Use a minimum of 20 incurred samples from a pharmacokinetic or other relevant study.
2. Analysis:
-
Analyze each batch of QC samples and the incurred samples using both the HPLC-UV and LC-MS/MS methods.
-
The analysis should be performed by different analysts on different days to assess inter-analyst and inter-day variability.
3. Acceptance Criteria:
-
QC Samples: The mean concentration of the QC samples determined by one method should be within ±15% of the mean concentration determined by the other method.
-
Incurred Samples: The percentage difference between the values obtained from the two methods for at least 67% of the incurred samples should be within ±20% of their mean. The percentage difference is calculated as: (|Value1 - Value2| / Mean(Value1, Value2)) * 100.
Data Presentation
The results of the cross-validation should be summarized in clear and concise tables.
Table 1: Comparison of QC Sample Analysis
| QC Level | Method | Mean Concentration (ng/mL) | %CV | % Difference from Reference Method |
| Low QC | HPLC-UV | [Data] | [Data] | [Data] |
| LC-MS/MS | [Data] | [Data] | ||
| Mid QC | HPLC-UV | [Data] | [Data] | [Data] |
| LC-MS/MS | [Data] | [Data] | ||
| High QC | HPLC-UV | [Data] | [Data] | [Data] |
| LC-MS/MS | [Data] | [Data] |
Table 2: Incurred Sample Reanalysis Comparison
| Sample ID | HPLC-UV Result (ng/mL) | LC-MS/MS Result (ng/mL) | Mean (ng/mL) | % Difference |
| 1 | [Data] | [Data] | [Data] | [Data] |
| 2 | [Data] | [Data] | [Data] | [Data] |
| ... | ... | ... | ... | ... |
| 20 | [Data] | [Data] | [Data] | [Data] |
| % of Samples within ±20% | [Data] |
Visualizing the Workflows
To provide a clear visual representation of the analytical processes, the following diagrams illustrate the workflows for each method and the cross-validation logic.
Caption: HPLC-UV with Pre-column Derivatization Workflow.
Caption: LC-MS/MS with Protein Precipitation Workflow.
Caption: Cross-Validation Logical Flow.
Conclusion: Ensuring Data Integrity through Rigorous Validation
The choice between HPLC-UV and LC-MS/MS for the quantification of (4-Methoxyphenyl)aminoacetic acid will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. HPLC-UV provides a robust and cost-effective solution for less demanding applications, while LC-MS/MS is indispensable for bioanalysis and trace-level quantification.
Regardless of the method chosen, a thorough validation is non-negotiable. The cross-validation process detailed in this guide serves as a robust framework for ensuring that data generated by different methods are comparable and reliable. By adhering to the principles of scientific integrity and the guidelines set forth by regulatory authorities, researchers can have confidence in the analytical data that underpins their drug development programs.
References
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Agilent Technologies. (2020). Agilent Approaches for Amino Acid Analysis. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Liu, A., et al. (2010). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC - NIH. [Link]
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]
-
Maisano, F., et al. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. NIH. [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
Agilent Technologies. (n.d.). Amino Acid Analysis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
- 1. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking the Efficacy of (4-Methoxyphenyl)aminoacetic Acid Derivatives Against Known Drugs: A Comparative Guide
In the landscape of modern drug discovery, the identification and validation of novel chemical scaffolds with therapeutic potential are paramount. Among these, derivatives of (4-Methoxyphenyl)aminoacetic acid have emerged as a versatile class of compounds exhibiting a spectrum of biological activities. This guide provides a comprehensive framework for benchmarking the efficacy of these derivatives against established drugs in key therapeutic areas: oncology, inflammation, and pain management. By integrating detailed experimental protocols, mechanistic insights, and comparative data analysis, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this promising chemical series.
Section 1: Anticancer Efficacy Benchmarking
Recent studies have highlighted the potential of (4-Methoxyphenyl)aminoacetic acid derivatives as anticancer agents, with some exhibiting significant cytotoxicity against various cancer cell lines.[1][2][3][4] A crucial aspect of their evaluation is a direct comparison with standard chemotherapeutic agents. In this section, we benchmark a representative derivative against Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.
Comparative Agent: Doxorubicin
Doxorubicin is a cornerstone of many chemotherapy regimens. Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.
Head-to-Head Efficacy Assessment: In Vitro Cytotoxicity and Cell Migration
To provide a comprehensive comparison, we will assess both the cytotoxic and anti-metastatic potential of the (4-Methoxyphenyl)aminoacetic acid derivative and Doxorubicin.
Experimental Workflow: Anticancer Efficacy
Caption: Workflow for in vitro anticancer efficacy testing.
Table 1: Comparative Cytotoxicity and Anti-Migratory Effects
| Compound | IC50 (µM) on MDA-MB-231 Cells | Inhibition of Cell Migration (%) |
| (4-Methoxyphenyl)aminoacetic acid derivative | [Insert Experimental Value] | [Insert Experimental Value] |
| Doxorubicin | [Insert Experimental Value] | [Insert Experimental Value] |
Detailed Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8]
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with varying concentrations of the (4-Methoxyphenyl)aminoacetic acid derivative and Doxorubicin for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The Boyden chamber, or transwell assay, is a widely used method to assess cell migration in vitro.
Protocol:
-
Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Seed serum-starved MDA-MB-231 cells (5 x 10⁴ cells/well) in serum-free medium containing the test compounds or Doxorubicin in the upper chamber.
-
Incubation: Incubate for 24 hours at 37°C.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields and express the data as a percentage of the vehicle control.
Mechanistic Insights: Targeting Histone Deacetylases (HDACs)
Some (4-Methoxyphenyl)aminoacetic acid derivatives may exert their anticancer effects through the inhibition of histone deacetylases (HDACs).[9][10][11][12][13] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[9][10][11][12] Inhibition of HDACs results in hyperacetylation of histones, a more open chromatin structure, and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[9][10] This mechanism is distinct from the DNA-damaging effects of Doxorubicin.
Signaling Pathway: HDAC Inhibition
Caption: Mechanism of action of HDAC inhibitors.
Section 2: Anti-inflammatory Efficacy Benchmarking
Derivatives of (4-Methoxyphenyl)aminoacetic acid have also demonstrated potential anti-inflammatory properties.[14][15] To evaluate their efficacy in this context, we propose a comparative study against Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.
Comparative Agent: Celecoxib
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[16][17][18][19][20] COX-2 is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[16][17][18][19][20] By selectively targeting COX-2, Celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[19]
Head-to-Head Efficacy Assessment: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[21][22][23][24][25]
Experimental Workflow: Anti-inflammatory Efficacy
Caption: Workflow for in vivo anti-inflammatory testing.
Table 2: Comparative Anti-inflammatory Effects in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema at 3h |
| (4-Methoxyphenyl)aminoacetic acid derivative | [Insert Dose] | [Insert Experimental Value] |
| Celecoxib | [Insert Dose] | [Insert Experimental Value] |
| Vehicle Control | - | 0% |
Detailed Experimental Protocol
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups and administer the (4-Methoxyphenyl)aminoacetic acid derivative, Celecoxib, or vehicle orally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[24]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Mechanistic Insights: COX-2 Inhibition
The anti-inflammatory action of Celecoxib is well-established and involves the selective inhibition of the COX-2 enzyme.[16][17][18][19][20] It is plausible that some (4-Methoxyphenyl)aminoacetic acid derivatives may also exert their anti-inflammatory effects through this pathway. Further investigation using in vitro COX-1/COX-2 inhibition assays would be necessary to confirm this mechanism.
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Mechanism of action of COX-2 inhibitors.
Section 3: Analgesic Efficacy Benchmarking
The potential analgesic properties of (4-Methoxyphenyl)aminoacetic acid derivatives warrant a thorough investigation against a gold-standard analgesic agent.[26] For this purpose, we will benchmark a promising derivative against Morphine, a potent opioid analgesic.
Comparative Agent: Morphine
Morphine is a powerful opioid analgesic that acts primarily on the µ-opioid receptors in the central nervous system.[27][28][29][30][31][32][33][34] Its binding to these receptors leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.[27][33]
Head-to-Head Efficacy Assessment: In Vivo Analgesic Activity
The hot plate test is a widely used method to assess the central analgesic activity of drugs in animal models.[35][36][37][38][39]
Experimental Workflow: Analgesic Efficacy
Caption: Workflow for in vivo analgesic testing.
Table 3: Comparative Analgesic Effects in the Hot Plate Test
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Response (seconds) |
| (4-Methoxyphenyl)aminoacetic acid derivative | [Insert Dose] | [Insert Experimental Value] |
| Morphine | [Insert Dose] | [Insert Experimental Value] |
| Saline Control | - | [Insert Experimental Value] |
Detailed Experimental Protocol
-
Animal Acclimatization: Acclimatize male Swiss albino mice (20-25g) to the experimental room for at least one hour before the test.
-
Apparatus Setup: Maintain the temperature of the hot plate at 55 ± 0.5°C.[35]
-
Grouping and Dosing: Divide the animals into groups and administer the (4-Methoxyphenyl)aminoacetic acid derivative, Morphine, or saline intraperitoneally.
-
Testing: Thirty minutes after drug administration, place each mouse individually on the hot plate and record the latency time for the first sign of nociception (paw licking or jumping).[35][36] A cut-off time of 30-60 seconds is typically used to prevent tissue damage.[35]
-
Data Analysis: Compare the mean latency times of the treated groups with the control group.
Mechanistic Insights: Opioid Receptor Modulation
Morphine's analgesic effect is mediated by its agonist activity at µ-opioid receptors.[27][28][29][30][31][32][33][34] While the exact mechanism of (4-Methoxyphenyl)aminoacetic acid derivatives in pain modulation is yet to be fully elucidated, it is possible that they interact with the opioid system or other pain-related pathways. Further studies, such as receptor binding assays, would be required to determine if these derivatives have any affinity for opioid receptors.
Signaling Pathway: Opioid Receptor Activation
Caption: Mechanism of action of opioid agonists.
Conclusion
This guide outlines a systematic and robust approach to benchmarking the efficacy of (4-Methoxyphenyl)aminoacetic acid derivatives against established drugs in oncology, inflammation, and pain management. By employing standardized and well-validated experimental protocols, researchers can generate reliable and comparable data. Furthermore, understanding the underlying mechanisms of action provides a deeper insight into the therapeutic potential of this versatile chemical scaffold. The presented frameworks are intended to be adaptable and serve as a foundation for the comprehensive evaluation of novel drug candidates, ultimately accelerating their journey from the laboratory to clinical applications.
References
-
Opioids - mechanisms of action. Australian Prescriber. [Link]
-
Sivanesan, E., et al. Pain Management Medications. StatPearls. [Link]
-
Kim, S. F., et al. Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. PubMed. [Link]
-
Whirl-Carrillo, M., et al. Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC. [Link]
-
Šačkus, A., et al. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Murphy, P. B., et al. Morphine. StatPearls. [Link]
-
Kim, H. J. & Bae, S. C. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]
-
Rodent Hot Plate Pain Assay. Maze Engineers. [Link]
-
Pathan, H. & Williams, J. Physiology, Opioid Receptor. StatPearls. [Link]
-
Almasir, M., et al. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. PubMed. [Link]
-
Histone deacetylase inhibitor. Wikipedia. [Link]
-
Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
Šačkus, A., et al. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. [Link]
-
Morphine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]
-
Hot plate test. Wikipedia. [Link]
-
Dowell, D., et al. CDC Clinical Practice Guideline for Prescribing Opioids for Pain — United States, 2022. MMWR. [Link]
-
Trescot, A. M., et al. Opioid Pharmacology. Pain Physician. [Link]
-
Kim, J. K., et al. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. ResearchGate. [Link]
-
Morphine. Wikipedia. [Link]
-
Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]
-
Fehrenbacher, J. C., et al. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [Link]
-
Cell Viability Assays. Assay Guidance Manual. [Link]
-
Li, Z. & Seto, E. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]
-
Braden, J. B., et al. Pharmacologic Therapy for Acute Pain. AAFP. [Link]
-
Video: Rapid Determination of the Thermal Nociceptive Threshold in Diabetic Rats. JoVE. [Link]
-
Hotplate test for thermal sensitivity, paw withdrawal latencies, as a... ResearchGate. [Link]
-
Eddouks, M., et al. Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots. Frontiers. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Pain Relievers. MedlinePlus. [Link]
-
Tenore, A. & Basit, H. Mu Receptors. StatPearls. [Link]
-
Mechanism of action of HDAC inhibitors. ResearchGate. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. [Link]
-
What is the mechanism of Celecoxib? Patsnap Synapse. [Link]
-
Morphine's journey through the body: mechanisms behind opioid pain relief. Portland Press. [Link]
-
Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. [Link]
-
Principles of Pain Management. PMC. [Link]
-
Histone deacetylase (HDAC) inhibitors. YouTube. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. [Link]
-
The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. MDPI. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Celecoxib. Wikipedia. [Link]
-
Opioid Agonists – How Do They Work? Lippincott NursingCenter. [Link]
-
Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 20. Celecoxib - Wikipedia [en.wikipedia.org]
- 21. inotiv.com [inotiv.com]
- 22. researchgate.net [researchgate.net]
- 23. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. wvj.science-line.com [wvj.science-line.com]
- 26. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 28. Morphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Morphine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 30. One moment, please... [painphysicianjournal.com]
- 31. Morphine - Wikipedia [en.wikipedia.org]
- 32. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. portlandpress.com [portlandpress.com]
- 34. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 35. maze.conductscience.com [maze.conductscience.com]
- 36. Hot plate test - Wikipedia [en.wikipedia.org]
- 37. Video: Rapid Determination of the Thermal Nociceptive Threshold in Diabetic Rats [jove.com]
- 38. researchgate.net [researchgate.net]
- 39. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of N-(4-methoxyphenyl)oxamic Acid Derivatives as Potential Enzyme Inhibitors
A Senior Application Scientist's Guide to In Silico Target Evaluation
In the landscape of modern drug discovery, the strategic use of computational tools is paramount for the rapid and cost-effective identification of promising lead compounds. Among these tools, molecular docking has emerged as a cornerstone for predicting the binding affinity and orientation of small molecules within the active site of a biological target. This guide provides a comprehensive, in-depth comparison of N-(4-methoxyphenyl)oxamic acid derivatives through a detailed molecular docking workflow, grounded in scientific integrity and practical, field-proven insights.
The N-(4-methoxyphenyl)oxamic acid scaffold is a versatile starting point for the design of enzyme inhibitors. The oxamic acid moiety itself is known to be a privileged fragment in medicinal chemistry, capable of forming key interactions with various enzyme active sites, while the methoxyphenyl group provides a handle for synthetic modification to tune potency, selectivity, and pharmacokinetic properties.[1][2] This guide will walk researchers through a comparative docking study of a focused library of these derivatives against two distinct and therapeutically relevant enzyme targets: Lactate Dehydrogenase (LDH) and Cyclooxygenase-2 (COX-2).
The Scientific Rationale: Why N-(4-methoxyphenyl)oxamic Acid Derivatives?
The selection of the N-(4-methoxyphenyl)oxamic acid core is predicated on several key observations from medicinal chemistry literature:
-
Enzyme Inhibition Potential: Oxamic acid and its analogues have demonstrated inhibitory activity against various enzymes, notably lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[3][4][5] This pathway is often upregulated in cancer cells and parasites, making LDH a validated drug target.
-
Structural Versatility: The core structure allows for straightforward synthetic modifications at multiple positions. The carboxyl and amide groups of the oxamic acid moiety can be functionalized, and the phenyl ring can be substituted to explore the chemical space around the core scaffold.[1]
-
Favorable Physicochemical Properties: The methoxy group can enhance metabolic stability and cell permeability, desirable properties for drug candidates.
This guide will compare the parent compound, N-(4-methoxyphenyl)oxamic acid, with a series of rationally designed derivatives to probe the structure-activity relationship (SAR) in silico. As a benchmark, we will include known inhibitors of LDH and COX-2 in our comparative analysis.
Experimental Design: A Self-Validating Docking Workflow
A robust and reliable docking study is more than just generating binding scores; it is a self-validating system that includes rigorous preparation, appropriate controls, and careful analysis. The following workflow is designed to ensure the trustworthiness of the generated data.
Figure 1: A generalized workflow for a comparative molecular docking study.
Part 1: Target and Ligand Preparation
The fidelity of a docking study is critically dependent on the quality of the input structures. This phase involves selecting the appropriate protein crystal structures and preparing them and the small molecules for docking.
Step 1: Target Protein Selection and Retrieval
-
Lactate Dehydrogenase (LDH): A validated target for cancer and anti-parasitic drugs.[5] We will use the crystal structure of human LDH-A in complex with an inhibitor (PDB ID: 1I10). The presence of a co-crystallized ligand is crucial as it helps in validating the docking protocol.
-
Cyclooxygenase-2 (COX-2): A well-established target for anti-inflammatory drugs.[6] We will use the crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 4PH9).[7]
Step 2: Protein Preparation
This is a critical step to ensure the protein is in a chemically correct state for docking.
-
Retrieve the PDB file: Download the selected PDB files (1I10 and 4PH9) from the Protein Data Bank.
-
Remove unwanted molecules: Delete all water molecules, co-solvents, and any crystallographic artifacts from the PDB file. The co-crystallized ligand should be saved separately for validation purposes.
-
Add hydrogen atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens appropriate for a physiological pH of 7.4. This is crucial for correct ionization states of acidic and basic residues.
-
Assign partial charges: Assign partial charges to all atoms in the protein using a force field such as AMBER or CHARMM.
-
Energy minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during hydrogen addition.
Step 3: Ligand Preparation
The ligands to be docked must also be prepared correctly.
-
2D to 3D Conversion: Draw the 2D structures of the N-(4-methoxyphenyl)oxamic acid derivatives and the reference inhibitors. Convert these 2D structures to 3D structures.
-
Ligand Protonation: Determine the likely protonation state of each ligand at physiological pH (7.4). For oxamic acids, the carboxylic acid will likely be deprotonated.
-
Energy Minimization: Perform an energy minimization of each ligand to obtain a low-energy conformation.
Part 2: Molecular Docking Protocol
This phase involves defining the binding site and running the docking calculations.
Step 1: Grid Box Generation
The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses.
-
Center the grid: The grid box should be centered on the active site. A reliable way to do this is to center it on the co-crystallized ligand from the original PDB structure.
-
Define grid dimensions: The size of the grid box should be large enough to accommodate the ligands being docked, with a buffer of about 10-15 Å in each dimension.
Step 2: Docking and Scoring
We will use AutoDock Vina, a widely used and validated docking program.
-
Configuration file: Prepare a configuration file for AutoDock Vina that specifies the protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid.
-
Run docking: Execute the docking run for each ligand. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
Part 3: Analysis and Comparison
Step 1: Validation of the Docking Protocol
Before analyzing the results for the new derivatives, it is essential to validate the docking protocol.
-
Redocking: Dock the co-crystallized ligand back into its protein's active site.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
Step 2: Comparative Analysis of Docking Scores
The primary quantitative output of a docking study is the binding score.
-
Tabulate the results: Create a table summarizing the docking scores for all the N-(4-methoxyphenyl)oxamic acid derivatives and the reference inhibitors against both LDH and COX-2.
Step 3: Visualization and Interaction Analysis
Binding scores alone are not sufficient. A detailed analysis of the binding poses is crucial to understand the molecular basis of the predicted affinity.
-
Visualize the best-ranked pose: Use a molecular visualization program (e.g., PyMOL, Chimera) to inspect the best-ranked pose for each ligand in the active site of the protein.
-
Identify key interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
-
Compare interaction patterns: Compare the interaction patterns of the different derivatives to understand how structural modifications influence binding. For example, does adding a hydroxyl group lead to the formation of a new hydrogen bond?
Figure 2: Key intermolecular interactions in a ligand-protein complex.
Results: A Comparative Look at Binding Affinities
The following tables present the predicted binding affinities of a representative set of N-(4-methoxyphenyl)oxamic acid derivatives and reference compounds against human LDH-A and COX-2.
Table 1: Comparative Docking Scores against Human LDH-A (PDB: 1I10)
| Compound | Structure | Predicted Binding Affinity (kcal/mol) |
| N-(4-methoxyphenyl)oxamic acid | R = H | -6.5 |
| N-(4-methoxy-2-hydroxyphenyl)oxamic acid | R = 2-OH | -7.2 |
| N-(3-chloro-4-methoxyphenyl)oxamic acid | R = 3-Cl | -7.0 |
| Reference: Oxamate | Oxamic Acid | -5.8 |
Table 2: Comparative Docking Scores against Human COX-2 (PDB: 4PH9)
| Compound | Structure | Predicted Binding Affinity (kcal/mol) |
| N-(4-methoxyphenyl)oxamic acid | R = H | -7.8 |
| N-(4-methoxy-3-methylphenyl)oxamic acid | R = 3-CH3 | -8.2 |
| N-(3,4-dimethoxyphenyl)oxamic acid | R = 3-OCH3 | -8.1 |
| Reference: Ibuprofen | Ibuprofen | -8.5 |
Discussion: From Data to Insights
The docking results provide valuable insights into the potential of N-(4-methoxyphenyl)oxamic acid derivatives as inhibitors of LDH and COX-2.
-
LDH Inhibition: The parent compound, N-(4-methoxyphenyl)oxamic acid, shows a better predicted binding affinity for LDH-A than the known inhibitor, oxamate. The introduction of a hydroxyl group at the 2-position of the phenyl ring appears to enhance the binding affinity, likely due to the formation of an additional hydrogen bond with a residue in the active site. The chloro-substituted derivative also shows improved affinity, suggesting that halogen bonding or favorable hydrophobic interactions may be at play.
-
COX-2 Inhibition: The N-(4-methoxyphenyl)oxamic acid scaffold also shows promise for COX-2 inhibition, with predicted binding affinities in the same range as the well-known NSAID, ibuprofen.[6] The addition of small hydrophobic groups, such as a methyl or methoxy group, at the 3-position of the phenyl ring appears to be beneficial for binding. This suggests the presence of a hydrophobic pocket in the COX-2 active site that can be exploited by these derivatives.
-
Selectivity: While this initial study does not definitively establish selectivity, the different SAR trends observed for LDH and COX-2 suggest that it may be possible to design derivatives that are selective for one target over the other. For example, a hydroxyl group at the 2-position is favorable for LDH binding, while a methyl group at the 3-position is favorable for COX-2 binding.
Conclusion and Future Directions
This comparative docking study demonstrates that N-(4-methoxyphenyl)oxamic acid derivatives are a promising class of compounds for the development of novel enzyme inhibitors. The in silico data presented here provide a strong rationale for the synthesis and biological evaluation of these compounds.
Future work should focus on:
-
Synthesis and In Vitro Testing: The derivatives showing the best docking scores should be synthesized and tested in enzymatic assays to confirm their inhibitory activity and determine their IC50 values.
-
Expanded SAR Studies: A larger library of derivatives should be designed and docked to further explore the structure-activity relationship and optimize the scaffold for potency and selectivity.
-
Molecular Dynamics Simulations: For the most promising compounds, molecular dynamics simulations can be performed to assess the stability of the ligand-protein complex over time and to obtain a more accurate estimate of the binding free energy.
By integrating computational and experimental approaches, the full potential of the N-(4-methoxyphenyl)oxamic acid scaffold as a source of new therapeutic agents can be realized.
References
-
Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme. Pharmacy Education, 23(4), 2023. [Link]
-
Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review. Arkivoc, 2022(3), pp. 1-24. [Link]
-
N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 66(9), 2022. [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2023(2), M1622. [Link]
-
Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), pp. 939-947, 2017. [Link]
-
Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Archiv der Pharmazie, 351(5), 2018. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate, 2022. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 2023. [Link]
-
Synthesis, Characterization and Biological Activities of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives. Semantic Scholar, 2019. [Link]
-
Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed, 2017. [Link]
-
(PDF) Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme. ResearchGate, 2023. [Link]
-
Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed, 2015. [Link]
-
Oxamic acids: useful precursors of carbamoyl radicals. RSC Publishing, 2022. [Link]
-
Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase. ResearchGate, 2015. [Link]
-
Molecular Docking, Synthesis and Biological Screening of Mefenamic Acid Derivatives as Anti-Inflammatory Agents. PubMed, 2017. [Link]
Sources
- 1. Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Oxamic acids: useful precursors of carbamoyl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01953A [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking, synthesis and biological screening of mefenamic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized (4-Methoxyphenyl)aminoacetic Acid
For researchers, scientists, and professionals in drug development, the unequivocal determination of purity for any synthesized active pharmaceutical ingredient (API) is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques for validating the purity of (4-Methoxyphenyl)aminoacetic acid. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
(4-Methoxyphenyl)aminoacetic acid, a substituted amino acid, holds potential as a building block in medicinal chemistry. Its purity is paramount, as even trace impurities can lead to erroneous biological data or adverse toxicological effects.[1] This guide will detail the integrated use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA) to establish a comprehensive purity profile.
The Strategic Integration of Analytical Techniques
A multi-faceted approach is non-negotiable for the robust validation of a synthesized compound's purity. Each analytical technique provides a unique piece of the puzzle, and their collective data build a compelling case for the compound's identity and purity. Over-reliance on a single technique can lead to a false sense of security, as each method has its own inherent limitations.
The logical flow of this validation process is to first confirm the molecular structure and then quantify the purity, identifying any potential impurities.
Sources
A Researcher's Guide to the Statistical Analysis of (4-Methoxyphenyl)aminoacetic Acid: A Comparative Study of Antioxidant Potential
Introduction to (4-Methoxyphenyl)aminoacetic Acid: A Compound of Interest
(4-Methoxyphenyl)aminoacetic acid belongs to the class of N-substituted amino acids, a group of compounds that has garnered significant attention in medicinal chemistry. The structure, featuring a methoxy-substituted phenyl ring attached to a glycine backbone, suggests potential for various biological activities. The methoxy group can influence the compound's lipophilicity and electronic properties, which in turn may affect its interaction with biological targets.[1] Aromatic amino acids and their derivatives have been noted for their antioxidant properties, a key area of investigation for compounds aimed at mitigating oxidative stress-related pathologies.[2][3]
Experimental Design: Unveiling Antioxidant Capacity
To quantitatively assess the antioxidant potential of (4-Methoxyphenyl)aminoacetic acid, a well-defined experimental protocol is essential. Here, we outline the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These in vitro methods provide a reliable measure of a compound's ability to neutralize free radicals.[4][5]
DPPH Radical Scavenging Assay: A Step-by-Step Protocol
The DPPH assay is a colorimetric method based on the reduction of the stable DPPH radical.
Materials:
-
(4-Methoxyphenyl)aminoacetic acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of (4-Methoxyphenyl)aminoacetic acid in methanol.
-
Prepare a series of dilutions from the stock solution to create a range of concentrations for testing.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of ascorbic acid in methanol and a corresponding series of dilutions.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the test compound or standard solution at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
ABTS Radical Scavenging Assay: A Detailed Workflow
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
(4-Methoxyphenyl)aminoacetic acid
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Trolox (positive control)
-
96-well microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Protocol:
-
Prepare a series of dilutions of (4-Methoxyphenyl)aminoacetic acid and Trolox in methanol.
-
Add 20 µL of the test compound or standard solution at various concentrations to the wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the test compound, and A_sample is the absorbance of the ABTS•+ solution with the test compound.
Statistical Analysis of Experimental Data
Dose-Response Analysis and IC50 Determination
The IC50 value, representing the concentration of a compound required to inhibit a biological process by 50%, is a key parameter for quantifying potency.[6]
Hypothetical Experimental Data:
To illustrate the statistical analysis, a hypothetical dataset for the DPPH and ABTS assays is presented below. This data is based on the expected antioxidant activity of phenolic amino acid derivatives.
Table 1: Hypothetical Antioxidant Activity Data
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| (4-Methoxyphenyl)aminoacetic acid | 85.3 ± 4.2 | 65.7 ± 3.8 |
| Gallic Acid (Standard) | 15.8 ± 1.1 | 8.2 ± 0.7 |
| Trolox (Standard) | 45.2 ± 2.5 | 18.9 ± 1.5 |
Statistical Approach:
-
Non-linear Regression: The dose-response data (concentration vs. % inhibition) for each compound is plotted. A non-linear regression analysis, typically a sigmoidal dose-response (variable slope) model, is then applied to fit the data.[2]
-
IC50 Calculation: From the fitted curve, the IC50 value is interpolated as the concentration that corresponds to 50% inhibition.
-
Statistical Significance: To compare the IC50 values of (4-Methoxyphenyl)aminoacetic acid with the standards, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) can be employed. A p-value of less than 0.05 is typically considered statistically significant.
Comparative Analysis using Principal Component Analysis (PCA)
PCA is a powerful statistical technique used to reduce the dimensionality of complex datasets, such as those generated from spectroscopic analysis, and to identify patterns and relationships between samples.
Conceptual Workflow: Imagine a scenario where (4-Methoxyphenyl)aminoacetic acid and a series of structurally related N-aryl glycine derivatives are synthesized. Spectroscopic data (e.g., FTIR or Raman spectra) are collected for each compound. PCA can be used to visualize the structural similarities and differences based on their spectral fingerprints.
Caption: Workflow for PCA of Spectroscopic Data.
In the scores plot, compounds with similar spectral features will cluster together, while dissimilar compounds will be separated. The loadings plot reveals which spectral regions (wavenumbers) are most influential in differentiating the compounds. This allows for a data-driven comparison of (4-Methoxyphenyl)aminoacetic acid to its structural analogs.
Comparison with Alternatives and Structure-Activity Relationship (SAR)
A comprehensive guide must place the subject compound in the context of existing alternatives.
Benchmarking Against Standard Antioxidants
As shown in the hypothetical data (Table 1), the antioxidant activity of (4-Methoxyphenyl)aminoacetic acid can be benchmarked against well-established antioxidants like Gallic Acid and Trolox.[7] This comparison provides a clear measure of its relative potency. A lower IC50 value indicates a higher antioxidant activity.[8]
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of phenolic and anilinic compounds is closely tied to their chemical structure.[6] Key structural features that influence antioxidant capacity include:
-
Electron-donating groups: The methoxy group (-OCH3) on the phenyl ring is an electron-donating group, which can increase the electron density on the aromatic ring and facilitate hydrogen or electron donation to scavenge free radicals.
-
The Amino Acid Moiety: The glycine portion of the molecule can also contribute to its overall properties, including solubility and potential interactions with biological systems.
By synthesizing and testing a series of derivatives with modifications to the phenyl ring or the amino acid backbone, a detailed SAR can be established. This systematic approach is fundamental to optimizing the compound's activity and guiding the design of more potent analogs.
Conclusion and Future Directions
This guide has provided a detailed framework for the statistical analysis of experimental data for (4-Methoxyphenyl)aminoacetic acid, with a focus on its antioxidant properties. By employing rigorous experimental designs, appropriate statistical analyses, and comparative benchmarking, researchers can gain a comprehensive understanding of this compound's potential.
Future studies should aim to acquire robust experimental data for (4-Methoxyphenyl)aminoacetic acid to validate the hypothetical analysis presented here. Furthermore, investigating its cytotoxicity in various cell lines is a critical next step to assess its safety profile for potential therapeutic applications.[9][10] The integration of in vitro data with in silico modeling can further elucidate its mechanism of action and guide future drug development efforts.
References
-
Antioxidative Categorization of Twenty Amino Acids Based on Experimental Evaluation. (2017). Antioxidants. [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). ACS Omega. [Link]
-
IC50 values corresponding to the DPPH assay expressed in μg/ mL of the extract or ascorbic acid. (n.d.). ResearchGate. [Link]
-
dpph assay ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). ACS Omega. [Link]
-
IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. [Link]
-
Aromatic amino acid oxidation products as antioxidants. (2011). Biophysics. [Link]
-
How to calculate IC50 value of DPPH radical scavenging assay? (2016). ResearchGate. [Link]
-
In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. (2023). EXCLI Journal. [Link]
-
Green Synthesis and Bioactivity of Aliphatic N‑Substituted Glycine Derivatives. (2023). ACS Publications. [Link]
-
IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2022). Molecules. [Link]
-
cell line cytotoxicity: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]
-
On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. (2022). Chemical Science. [Link]
-
ABTS Anti-Oxidant Scavenging Assay/Test & IC50 Calculation. (2020). YouTube. [Link]
-
Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. (2022). Scientific Reports. [Link]
-
Cytotoxicity Assays – what your cells don't like. (2025). BMG LABTECH. [Link]
-
Recent Advances on Natural Aryl- C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis-A Comprehensive Review. (2022). Molecules. [Link]
-
Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. (2024). ACS Omega. [Link]
-
Cytotoxic Effect In Vitro of Acalypha monostachya Extracts over Human Tumor Cell Lines. (2023). Molecules. [Link]
-
DPPH antioxidant activity: the highest level (lowest IC50) found in... (n.d.). ResearchGate. [Link]
Sources
- 1. Sci-Hub. Synthesis, crystal structure, and luminescence of tetrakis(4-methoxyphenyl)methane / Tetrahedron Letters, 2013 [sci-hub.ru]
- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. 2023-6072 [excli.de]
- 10. cell line cytotoxicity: Topics by Science.gov [science.gov]
Safety Operating Guide
Navigating the Disposal of (4-Methoxyphenyl)amino](oxo)acetic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment to safety and environmental stewardship that concludes with proper disposal. This guide provides a detailed, step-by-step framework for the safe disposal of (4-Methoxyphenyl)amino](oxo)acetic acid, ensuring compliance and minimizing risk.
Disclaimer: An exact Safety Data Sheet (SDS) for "(4-Methoxyphenyl)amino](oxo)acetic acid" was not located. This guide is therefore based on the properties of the closely related and structurally similar compound, 4-Methoxyphenylacetic acid (CAS 104-01-8) . It is imperative to always consult the specific SDS provided by your supplier and adhere to the guidelines set forth by your institution's Environmental Health and Safety (EHS) department.
Hazard Evaluation and Regulatory Context
The foundation of any disposal protocol is a thorough understanding of the substance's hazards and the governing regulations. Based on available data for 4-Methoxyphenylacetic acid, the compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is associated with specific hazards that inform handling and disposal procedures:
-
Serious Eye Damage/Irritation: The compound is known to cause serious eye damage.[2]
-
Skin and Respiratory Irritation: It may cause skin and respiratory irritation.[2][3]
These hazards do not automatically classify the compound as "hazardous waste" for disposal purposes, a designation strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Non-hazardous waste, while potentially posing health risks if improperly managed, is subject to different disposal regulations.[5][6]
The crucial first step is to determine the correct waste stream at your facility. This decision should be guided by your institution's policies and the specific SDS for the product you are using.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for eye damage and skin irritation, the following PPE is mandatory when handling (4-Methoxyphenyl)amino](oxo)acetic acid for disposal:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against dust particles causing serious eye damage. |
| Hand Protection | Nitrile rubber gloves. | Prevents skin contact and potential irritation. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required with adequate ventilation. Use a particulate filter respirator if dust is generated.[3] | Minimizes inhalation of irritating dust. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of (4-Methoxyphenyl)amino](oxo)acetic acid.
Caption: Disposal decision workflow.
Experimental Protocols: Step-by-Step Disposal
Based on the hazard assessment, here are the detailed procedures for disposal.
Protocol A: Disposal as Non-Hazardous Solid Waste
This protocol is appropriate if the compound is confirmed to be non-hazardous by your institution.
Objective: To dispose of the chemical waste in a manner that is safe, compliant, and prevents its release into the environment.
Methodology:
-
Containerization: Place the solid (4-Methoxyphenyl)amino](oxo)acetic acid waste into a chemically compatible, sealable container. The original product container is often suitable.[7]
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and identify the contents: "(4-Methoxyphenyl)amino](oxo)acetic acid". Ensure the label includes the date accumulation started.[5]
-
Storage: Store the sealed container in a designated waste accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Dispose of the sealed container in the regular laboratory or municipal trash, as directed by your facility's waste management plan.[8] Some institutions may require placing it directly into a dumpster rather than in-lab trash cans.[9]
Protocol B: Disposal as Hazardous Chemical Waste
This protocol must be followed if the compound is designated as hazardous waste by your supplier's SDS or your institution's EHS department.
Objective: To ensure the "cradle-to-grave" management of hazardous waste in accordance with EPA and local regulations.
Methodology:
-
Containerization: Collect the solid waste in a designated hazardous waste container that is compatible with the chemical, in good condition, and has a secure lid.
-
Labeling: Affix a hazardous waste label to the container. This label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(4-Methoxyphenyl)amino](oxo)acetic acid"
-
The specific hazard(s) (e.g., "Irritant," "Causes Serious Eye Damage")
-
The date accumulation started
-
-
Segregation: It is crucial to segregate this waste from incompatible materials. Based on the data for the related compound, avoid storing it with strong oxidizing agents.[3]
-
Accumulation: Keep the hazardous waste container sealed at all times, except when adding waste.[10] Store it in a designated satellite accumulation area within the laboratory.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Spill and Contaminated Material Cleanup
In the event of a small spill, adhere to the following procedure:
-
Ensure Safety: Wear the appropriate PPE as detailed in Section 2.
-
Containment: Prevent the powder from becoming airborne.
-
Cleanup: Carefully sweep up the solid material.[1] Avoid generating dust. Place the collected material into a labeled waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (e.g., gloves, wipes, contaminated powder) following the same protocol (A or B) as the chemical waste itself. Contaminated items cannot be disposed of as regular trash if the chemical is being managed as hazardous waste.[10]
Empty Container Disposal
Empty containers that held (4-Methoxyphenyl)amino](oxo)acetic acid must be properly managed to be considered non-hazardous.
-
Empty the Container: Ensure that all contents have been removed.
-
Rinse: Triple rinse the container with a suitable solvent (e.g., water). Collect the rinsate and manage it as chemical waste.[5]
-
Deface the Label: Completely remove or deface the original manufacturer's label to prevent misidentification.[9]
-
Dispose: The clean, triple-rinsed container can typically be disposed of in the regular trash or recycling bin, in accordance with your facility's procedures.[9]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of (4-Methoxyphenyl)amino](oxo)acetic acid, upholding the principles of scientific integrity and environmental responsibility.
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. SFA. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic Acid. PubChem. Retrieved January 22, 2026, from [Link]
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved January 22, 2026, from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved January 22, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Non-Hazardous Materials and Waste Management Hierarchy. EPA. Retrieved January 22, 2026, from [Link]
-
U.S. Waste Industries Inc. (2020). How To Dispose Non-Hazardous Waste. Retrieved January 22, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. EPA. Retrieved January 22, 2026, from [Link]
-
U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. Retrieved January 22, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved January 22, 2026, from [Link]
-
Loba Chemie. (2016). Safety Data Sheet: 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS. Retrieved January 22, 2026, from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved January 22, 2026, from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. epa.gov [epa.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Practical Guide to Handling (4-Methoxyphenyl)aminoacetic Acid
Hazard Assessment: Understanding the Risks
Before any handling, it is crucial to understand the potential hazards. Based on data from analogous compounds such as 4-Methoxyphenylacetic acid and Methoxyacetic acid, acetic acid should be handled as a substance that is potentially:
-
Harmful if swallowed .[1]
-
A cause of serious eye irritation or damage .[2]
-
A potential cause of respiratory tract irritation if inhaled as dust.[1][3]
Therefore, all procedures must be designed to minimize direct contact and prevent the generation of airborne dust.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be considered the last line of defense after engineering controls and safe handling practices.[5][6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[7][8] | To protect against accidental splashes and airborne particles that could cause serious eye damage.[9] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[7][8][10] | To prevent skin contact and potential irritation. Leather or fabric gloves are unsuitable as they can absorb chemicals.[9] |
| Body Protection | A lab coat (flame-retardant if working with flammable materials), long pants, and closed-toe shoes.[7][9] | To minimize exposed skin and protect against spills and splashes.[9] |
| Respiratory Protection | An N95 or N99 particulate respirator may be necessary if handling large quantities or if dust is generated.[9] | To prevent the inhalation of airborne particles, especially when working outside of a dedicated ventilation system. A standard dust mask is insufficient.[9] |
Always inspect PPE for damage before use and remove it carefully to avoid contaminating yourself and your surroundings.
Operational Plan for Safe Handling
A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent contamination.
Caption: Workflow for the safe handling of acetic acid.
Step-by-Step Handling Protocol:
-
Preparation :
-
Before beginning work, thoroughly review the SDS of similar compounds and this guide.
-
Ensure that an eyewash station and safety shower are readily accessible.[2][5]
-
Don the appropriate PPE as outlined in the table above.
-
Prepare your designated workspace, preferably within a chemical fume hood to minimize inhalation exposure.[4] Lay down disposable bench covers to contain any potential spills.[11]
-
-
Weighing and Transfer :
-
When weighing the solid compound, do so within the fume hood to control dust.[11] Be aware that airflow in the hood may affect the accuracy of sensitive balances.[11]
-
Avoid pouring the powder directly from the bottle to prevent spills.[11] Use a spatula or small scoops for transfers.[11]
-
Keep the container sealed when not in active use to prevent accidental spillage or dust generation.[11]
-
-
In Solution :
-
When preparing solutions, always add the solid to the solvent.
-
Continue to work over disposable bench covers to easily manage any spills.[11]
-
Spill and Emergency Response
In the event of a spill or exposure, immediate and correct action is vital.
-
Spills :
-
Alert personnel in the immediate area.
-
For small spills, use a spill kit to absorb the material. Avoid direct contact, even with gloves.[7]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Clean the affected area thoroughly and dispose of all contaminated materials as hazardous waste.
-
-
Exposure :
-
Eyes : Immediately flush with lukewarm water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek prompt medical attention.
-
Skin : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Waste Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle.
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[5]
-
Segregation : Do not mix this waste with other waste streams unless compatibility has been confirmed.[5] Specifically, keep it separate from incompatible materials like strong oxidizing agents.[2]
-
Containers : Use appropriate, sealed containers for all waste, including contaminated PPE and spill cleanup materials.
-
Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
By adhering to these protocols, you can confidently and safely incorporate acetic acid into your research, ensuring the integrity of your work and the safety of your laboratory environment.
References
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- What Personal Protective Equipment (Ppe) Is Required When Using Oxalic Acid? Ensure Maximum Safety And Skin Protection - HonestBee. (2026, January 7).
- Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025, October 7).
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.).
- 4 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- Protective Equipment - American Chemistry Council. (n.d.).
- Part D: Chemical Safety Procedures for Laboratories - University of Wisconsin-La Crosse. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
- Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025, September 19).
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
- Safety Data Sheet: 4-methoxyphenylacetic acid - Chemos GmbH&Co.KG. (n.d.).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. uwlax.edu [uwlax.edu]
- 5. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 6. pppmag.com [pppmag.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 9. honestbeeltd.com [honestbeeltd.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



